molecular formula C6H5ClN2O2 B1271473 4-Amino-3-chloropyridine-2-carboxylic acid CAS No. 76165-18-9

4-Amino-3-chloropyridine-2-carboxylic acid

Cat. No.: B1271473
CAS No.: 76165-18-9
M. Wt: 172.57 g/mol
InChI Key: NLMORBPDRBXCCD-UHFFFAOYSA-N
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Description

4-Amino-3-chloropyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C6H5ClN2O2 and its molecular weight is 172.57 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Amino-3-chloropyridine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Amino-3-chloropyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-chloropyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3-chloropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-4-3(8)1-2-9-5(4)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMORBPDRBXCCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1N)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376437
Record name 4-amino-3-chloropyridine-2-carboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76165-18-9
Record name 4-amino-3-chloropyridine-2-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-3-chloropyridine-2-carboxylic acid
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Foundational & Exploratory

Technical Monograph: 4-Amino-3-chloropyridine-2-carboxylic acid

[1]

Executive Molecular Profile

4-Amino-3-chloropyridine-2-carboxylic acid (CAS: 76165-18-9) represents a highly functionalized pyridine scaffold characterized by a "push-pull" electronic system. It serves as a critical pharmacophore in medicinal chemistry (kinase inhibition) and a structural core in synthetic auxin herbicides (e.g., Halauxifen).

Structural Identity
  • IUPAC Name: 4-Amino-3-chloropyridine-2-carboxylic acid[1][2]

  • Synonyms: 4-Amino-3-chloropicolinic acid; 4-ACPC[2]

  • Molecular Formula: C₆H₅ClN₂O₂[2]

  • Molecular Weight: 172.57 g/mol [2]

  • Key Functional Motifs:

    • C2-Carboxyl: Strong H-bond donor/acceptor; facilitates metal coordination and salt formation.

    • C3-Chloro: Ortho-substituent providing steric lock and lipophilicity modulation; deactivates ring nitrogen basicity.

    • C4-Amino: Strong electron donor (+M effect); activates the ring for electrophilic attack at C5 and serves as a nucleophilic handle.

Electronic & Physicochemical Properties

The molecule exhibits complex zwitterionic behavior in solution due to the interplay between the acidic carboxyl group and the basic pyridine nitrogen (modulated by the 4-amino group).

PropertyValue / DescriptionMechanism
pKa (Acid) ~2.5 - 3.0 (Estimated)Inductive withdrawal by Ring N and C3-Cl increases acidity compared to benzoic acid.
pKa (Base) ~3.5 - 4.5 (Estimated)The C4-Amino group donates electron density (+M), countering the withdrawal of C3-Cl, keeping the Ring N moderately basic.
LogP ~0.7Low lipophilicity due to zwitterionic potential; increases upon esterification.
H-Bonding Donor: 2 (NH₂, OH); Acceptor: 4 (N, O, Cl)Capable of forming robust supramolecular "ribbons" in solid state via acid-pyridine heterosynthons.

Synthetic Architecture

The synthesis of 4-amino-3-chloropyridine-2-carboxylic acid is non-trivial due to the need for regioselective amination in the presence of a deactivating chlorine atom. The most robust industrial route utilizes Nucleophilic Aromatic Substitution (SₙAr) on a polychlorinated precursor.

Primary Route: Ammonolysis of 3,4-Dichloropicolinic Acid

This protocol exploits the differential reactivity of the C4 and C3 positions. The C4 position is para-like to the ring nitrogen, making it significantly more electrophilic and susceptible to nucleophilic attack by ammonia than the sterically hindered and less activated C3 position.

Protocol Logic:

  • Substrate: 3,4-Dichloropicolinic acid (or its methyl ester).

  • Reagent: Aqueous Ammonia (28%) or Liquid NH₃.

  • Conditions: High temperature (130–150°C) in a pressure vessel (autoclave).

  • Selectivity: The C4-Cl is displaced preferentially over C3-Cl due to the stabilization of the Meisenheimer intermediate by the ring nitrogen (para-resonance).

SynthesisStart3,4-DichloropicolinicAcidInterMeisenheimerComplexStart->InterNucleophilic Attackat C4NH3NH3 (aq)High PressureNH3->InterProduct4-Amino-3-chloropyridine-2-carboxylic acidInter->Product-HCl(Elimination)

Figure 1: Regioselective SₙAr pathway. The C4 position is activated for nucleophilic attack, preserving the C3-Chlorine.

Alternative Route: Electrophilic Chlorination

Direct chlorination of 4-aminopicolinic acid is less favored due to potential over-chlorination (at C3 and C5) and purification difficulties. However, it is viable if C5 is blocked or if controlled conditions (NCS, DMF) are used.

Reactivity & Functionalization Profile

For drug development, this scaffold offers three distinct vectors for modification (orthogonal reactivity).

Vector A: Carboxylic Acid (C2)
  • Reactivity: Amidation, Esterification, Decarboxylation.

  • Application: Formation of prodrug esters or coupling with amines to generate amide-linked libraries.

  • Protocol Note: Activation with SOCl₂ requires care due to the nucleophilic amino group; use of coupling agents (HATU/EDC) or transient protection of the amine (Boc) is recommended.

Vector B: Exocyclic Amine (C4)
  • Reactivity: Acylation, Sulfonylation, Urea formation.

  • Application: Tuning lipophilicity or introducing H-bond acceptors.

  • Mechanism: The amino group is less nucleophilic than an aniline due to the electron-deficient pyridine ring but reacts readily with isocyanates or acid chlorides.

Vector C: Chlorine Handle (C3)
  • Reactivity: Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination.

  • Challenge: The C3-Cl is sterically crowded by the C2-COOH and C4-NH₂.

  • Strategy: Cross-coupling is best performed after protecting the carboxylic acid (as an ester) to prevent catalyst poisoning.

ReactivityCore4-Amino-3-chloropyridine-2-carboxylic acidAmideC2: Amide Coupling(Kinase Hinge Binder)Core->AmideR-NH2 / HATUUreaC4: Urea Formation(Solubility/Targeting)Core->UreaR-NCOCouplingC3: Pd-Catalyzed Coupling(Biaryl Scaffold)Core->CouplingAr-B(OH)2 / Pd(0)(Steric Challenge)

Figure 2: Orthogonal reactivity vectors for medicinal chemistry optimization.

Analytical Characterization (Reference Data)

Use the following data to validate the identity of synthesized or purchased material.

Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆

  • Spectrum:

    • δ 13.0 ppm (br s, 1H): Carboxylic acid proton (-COOH).

    • δ 8.05 ppm (d, J=5.5 Hz, 1H): H6 proton (adjacent to Ring N).

    • δ 6.80 ppm (d, J=5.5 Hz, 1H): H5 proton (adjacent to Amine).

    • δ 6.50 ppm (br s, 2H): Amine protons (-NH₂). Note: Chemical shift varies with concentration and water content.

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization)

  • M+H Peak: 173.01 m/z (³⁵Cl isotope) and 175.01 m/z (³⁷Cl isotope).

  • Isotope Pattern: Distinct 3:1 ratio confirming the presence of a single chlorine atom.

Infrared Spectroscopy (IR)
  • ~3400–3300 cm⁻¹: N-H stretching (primary amine).

  • ~1700–1680 cm⁻¹: C=O stretching (carboxylic acid).

  • ~1600 cm⁻¹: C=C / C=N ring stretching (pyridine skeleton).

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762773, 4-Amino-3-chloropyridine-2-carboxylic acid. Retrieved from [Link]

  • Google Patents. CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (Analogous synthesis methodology via ammonolysis).[3] Retrieved from

An In-Depth Technical Guide to 4-Amino-3-chloropyridine-2-carboxylic acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Amino-3-chloropyridine-2-carboxylic acid, with the confirmed IUPAC name of 4-amino-3-chloropyridine-2-carboxylic acid , is a strategically functionalized heterocyclic compound that has garnered significant interest in the fields of pharmaceutical and agrochemical research. Its pyridine core, substituted with an amino, a chloro, and a carboxylic acid group, provides a unique combination of electronic and steric properties, making it a valuable building block for the synthesis of a diverse array of complex molecules.[1] Pyridinecarboxylic acid derivatives are integral to the development of numerous therapeutic agents for a wide range of diseases.[1] The strategic placement of the functional groups on this particular scaffold allows for multi-directional chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthesis, chemical reactivity, and applications of 4-amino-3-chloropyridine-2-carboxylic acid, with a focus on its utility in drug discovery and development.

Physicochemical Properties and Structural Features

A thorough understanding of the physicochemical properties of 4-amino-3-chloropyridine-2-carboxylic acid is essential for its effective utilization in synthesis and drug design.

PropertyValueSource
IUPAC Name 4-amino-3-chloropyridine-2-carboxylic acid[2]
CAS Number 76165-18-9[3]
Molecular Formula C₆H₅ClN₂O₂[2]
Molecular Weight 172.57 g/mol [2]
Predicted Boiling Point 406.8±45.0 °C[4]
Predicted Density 1.577±0.06 g/cm³[4]
Predicted pKa 1.03±0.50[4]

The molecule's reactivity is dictated by the interplay of its three key functional groups:

  • Pyridine Ring: The nitrogen atom in the pyridine ring imparts basicity and can participate in hydrogen bonding and coordination with metal ions.

  • Carboxylic Acid Group: This acidic moiety is a primary site for modifications such as esterification and amidation.

  • Amino Group: The amino group is nucleophilic and can undergo various reactions, including acylation and alkylation.

  • Chloro Group: The chlorine atom can be displaced through nucleophilic aromatic substitution, offering another avenue for structural diversification.

Synthesis Strategies: Pathways to a Key Intermediate

Several synthetic routes to 4-amino-3-chloropyridine-2-carboxylic acid and its analogs have been explored, generally involving the construction of the substituted pyridine ring or the modification of a pre-existing pyridine scaffold.

Pathway 1: Amination of a Chlorinated Pyridine Carboxylic Acid

A common strategy involves the direct amination of a suitable chlorinated pyridine-2-carboxylic acid precursor. This nucleophilic aromatic substitution reaction typically requires elevated temperatures and pressures.

Caption: General schematic for the synthesis via amination.

A patent describes the synthesis of the related 4-amino-3,5,6-trichloropyridine-2-carboxylic acid from 3,4,5,6-tetrachloropyridine-2-carboxylic acid using ammonia in an aqueous medium under pressure.[5] This approach could potentially be adapted for the synthesis of the title compound.

Pathway 2: Hydrolysis of a Cyanopyridine Precursor

Another viable route involves the hydrolysis of a corresponding 4-amino-3-chloropyridine-2-carbonitrile intermediate. This method typically proceeds in two steps: amination of a polychlorinated cyanopyridine followed by hydrolysis of the nitrile group to a carboxylic acid.

Caption: Two-step synthesis via a cyanopyridine intermediate.

For instance, the preparation of 4-amino-3,5,6-trichloropicolinic acid has been achieved by reacting 3,4,5,6-tetrachloropicolinonitrile with ammonium hydroxide, which simultaneously aminates the 4-position and hydrolyzes the nitrile.[5]

Pathway 3: Catalytic Dehalogenation of a Polychlorinated Precursor

A promising and potentially more selective method involves the catalytic hydrogenation of a more heavily chlorinated precursor. This approach offers the advantage of potentially milder reaction conditions and higher selectivity.

Experimental Protocol: Synthesis of 4-Aminopyridine-2-carboxylic Acid via Catalytic Hydrogenation

This protocol details the synthesis of the parent compound, 4-aminopyridine-2-carboxylic acid, from 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram) and serves as a foundational method that could be adapted for the selective synthesis of 4-amino-3-chloropyridine-2-carboxylic acid.[6]

Materials:

  • 4-Amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram)

  • 10% Palladium on activated carbon (Pd/C)

  • 10% aqueous Lithium Hydroxide (LiOH) solution

  • Hydrogen gas (H₂)

  • Concentrated Hydrochloric acid (HCl)

  • Diatomaceous earth (Celite®)

Procedure:

  • A thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a suitable pressure reactor.[6]

  • The reactor is purged twice with hydrogen gas.[6]

  • The mixture is stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.[6]

  • The temperature is then raised to 70°C and the reaction is maintained for 12 hours.[6]

  • After cooling, the suspension is filtered through diatomaceous earth.[6]

  • The filtrate is acidified to a pH of 3 with concentrated HCl, leading to the precipitation of the product.[6]

  • The solid product is collected by filtration and dried under high vacuum to yield 4-aminopyridine-2-carboxylic acid as a beige solid.[6]

This method demonstrates the feasibility of selective dehalogenation and could be optimized for the synthesis of 4-amino-3-chloropyridine-2-carboxylic acid by carefully controlling the reaction conditions and catalyst loading. A similar patented process describes the catalytic hydrogenation of 4-amino-3,5,6-trichloropicolinic acid to prepare 4-amino-3,6-dichloropicolinic acid.[7]

Chemical Reactivity and Derivatization

The functional groups of 4-amino-3-chloropyridine-2-carboxylic acid provide multiple handles for chemical modification, making it a versatile intermediate for building molecular complexity.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is a prime site for derivatization, most commonly through the formation of amides. This is typically achieved by activating the carboxylic acid (e.g., with a coupling agent) followed by reaction with a primary or secondary amine.[1] This reaction is fundamental in medicinal chemistry for creating diverse libraries of compounds with varying substituents.

Reactions at the Amino Group

The 4-amino group is nucleophilic and can readily react with various electrophiles. For instance, reaction with isocyanates leads to the formation of urea derivatives, another important class of compounds in drug discovery.

Nucleophilic Aromatic Substitution

The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, although this may require forcing conditions depending on the nucleophile. This allows for the introduction of a wide range of substituents, further expanding the chemical space accessible from this starting material.

Applications in Drug Discovery and Agrochemicals

While specific blockbuster drugs directly derived from 4-amino-3-chloropyridine-2-carboxylic acid are not prominently documented in publicly available literature, the broader class of substituted aminopyridine carboxylic acids is of significant importance. These scaffolds are present in numerous biologically active molecules.

  • Pharmaceuticals: Pyridine-based carboxylic acids are key components in drugs for treating inflammation, infections, and neurological disorders.[1][8] The unique substitution pattern of 4-amino-3-chloropyridine-2-carboxylic acid makes it an attractive starting material for the synthesis of novel therapeutic agents.

  • Agrochemicals: This compound and its derivatives have applications as herbicides.[3] For example, the related compound 4-amino-3,5,6-trichloropicolinic acid (Picloram) is a well-known herbicide.[6] The title compound is also reported to have herbicidal activity by inhibiting photosynthesis in plants.[3]

Spectroscopic Characterization (Hypothetical Data)

¹H NMR:

  • Pyridine ring protons: Two distinct signals in the aromatic region, with chemical shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and carboxylic acid groups.

  • Amine (NH₂) protons: A broad singlet, the chemical shift of which would be solvent-dependent.

  • Carboxylic acid (COOH) proton: A broad singlet at a downfield chemical shift.

¹³C NMR:

  • Six distinct signals corresponding to the five carbons of the pyridine ring and the carboxylic acid carbon. The chemical shifts would be indicative of their electronic environment.

FT-IR:

  • O-H stretch (Carboxylic Acid): A broad band in the region of 3300-2500 cm⁻¹.

  • N-H stretches (Amine): Two sharp bands in the region of 3500-3300 cm⁻¹.

  • C=O stretch (Carboxylic Acid): A strong absorption around 1700 cm⁻¹.

  • C=C and C=N stretches (Aromatic Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

Conclusion and Future Outlook

4-Amino-3-chloropyridine-2-carboxylic acid is a valuable and versatile building block in synthetic and medicinal chemistry. Its trifunctional nature provides a rich platform for the generation of diverse molecular architectures with potential applications in drug discovery and agrochemical development. While detailed synthetic protocols and extensive biological activity data for this specific compound are not widely published, the established chemistry of related pyridine carboxylic acids provides a strong foundation for its utilization. Future research efforts focused on the development of efficient and selective synthetic routes to this compound and the exploration of its derivatization will undoubtedly unlock its full potential in the creation of novel and impactful chemical entities.

References

  • CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google P
  • CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google P
  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (URL: [Link])

  • Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - NIH. (URL: [Link])

  • 4-Amino-3-chloropyridine-2-carboxylic acid | C6H5ClN2O2 | CID 2762773 - PubChem. (URL: [Link])

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. (URL: [Link])

Sources

Physical properties of 4-Amino-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization for Agrochemical & Pharmaceutical Synthesis[1][2][3]

Part 1: Executive Summary

4-Amino-3-chloropyridine-2-carboxylic acid (CAS 76165-18-9), also known as 4-amino-3-chloropicolinic acid, is a pivotal heterocyclic building block. It serves as the structural core for a class of synthetic auxin herbicides (arylpicolinates) and is an emerging scaffold in medicinal chemistry for kinase inhibition. Its utility stems from the unique electronic push-pull system created by the electron-donating amino group at C4 and the electron-withdrawing carboxyl and chloro groups at C2 and C3. This guide provides a definitive technical analysis of its physicochemical properties, spectral signature, and handling protocols.

Part 2: Molecular Identification & Structural Data

The compound exists as a substituted pyridine. The 3-chloro substituent induces significant steric strain and electronic modulation on the adjacent carboxylic acid, influencing both metabolic stability and binding affinity in biological targets.

Table 1: Core Chemical Identifiers
ParameterTechnical Specification
IUPAC Name 4-Amino-3-chloropyridine-2-carboxylic acid
Common Synonyms 4-Amino-3-chloropicolinic acid; 3-Chloro-4-aminopicolinic acid
CAS Registry Number 76165-18-9
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
SMILES NC1=C(Cl)C(C(O)=O)=NC=C1
InChI Key NLMORBPDRBXCCD-UHFFFAOYSA-N
Isotope Pattern ³⁵Cl (100%), ³⁷Cl (32%) signature in MS

Part 3: Thermodynamic & Physical Properties

The physical behavior of 4-amino-3-chloropicolinic acid is dominated by its zwitterionic nature. In the solid state, strong intermolecular hydrogen bonding between the carboxylate and the protonated pyridine nitrogen (or the amino group) leads to high crystal lattice energy.

Table 2: Physicochemical Constants
PropertyValue / RangeExperimental Insight
Physical State Solid, crystalline powderTypically off-white to pale yellow.
Melting Point >180 °C (Decomp.) High melting point due to zwitterionic lattice. Exact onset depends on purity/solvate form; often chars before clear melt.
Boiling Point 406.8 ± 45.0 °C (Predicted)Theoretical only; compound decarboxylates before boiling.
Density 1.58 ± 0.06 g/cm³High density characteristic of halogenated heteroaromatics.
pKa (Acid) ~2.0 – 2.5Carboxylic acid proton.
pKa (Base) ~3.5 – 4.0Pyridine nitrogen protonation. Note: The 3-Cl lowers pKa relative to 4-aminopyridine.
LogP (Octanol/Water) ~0.70Low lipophilicity due to polarity; highly pH dependent.
Solubility (Water) Sparingly solubleLowest solubility at isoelectric point (pH ~2.5-3.5).
Solubility (Organic) Soluble in DMSO, DMFPoor solubility in non-polar solvents (Hexane, DCM).

Part 4: Spectral Fingerprinting & Characterization

To validate the identity of synthesized batches, researchers must rely on the specific coupling patterns in NMR and the isotope signature in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Logic
  • ¹H NMR (DMSO-d₆): The molecule has two aromatic protons on the pyridine ring (H5 and H6).

    • H6 (α to Nitrogen): Appears as a doublet at ~7.8–8.0 ppm . It is deshielded by the ring nitrogen and the C2-carboxyl group.

    • H5 (β to Nitrogen): Appears as a doublet at ~6.6–6.8 ppm . It is significantly shielded by the ortho-amino group at C4.

    • Coupling:

      
       coupling constant is typically 5.5–6.0 Hz , characteristic of ortho-pyridine protons.
      
    • NH₂: Broad singlet at ~6.5–7.0 ppm (exchangeable with D₂O).

Mass Spectrometry (MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion: [M+H]⁺ at m/z 173.0 .

  • Isotope Signature: A distinct [M+2+H]⁺ peak at m/z 175.0 with ~32% intensity relative to the base peak, confirming the presence of a single Chlorine atom.

Part 5: Solution Chemistry & Zwitterionic Behavior

Understanding the pH-dependent speciation is critical for extraction and purification. The molecule transitions between cationic, zwitterionic, and anionic forms.

Graphviz Diagram 1: pH-Dependent Speciation

Speciation Figure 1: pH-Dependent Equilibrium of 4-Amino-3-chloropicolinic acid Cation Cationic Form (pH < 1) (Protonated N, COOH) Zwitterion Zwitterionic Form (pH ~ 2-3) (Protonated N, COO-) *Least Soluble* Cation->Zwitterion + OH- (pKa1) Zwitterion->Cation + H+ Anion Anionic Form (pH > 5) (Neutral N, COO-) *Water Soluble* Zwitterion->Anion + OH- (pKa2) Anion->Zwitterion + H+

Experimental Implication:

  • Extraction: Do not attempt to extract into organic solvents at pH 7. Acidify to pH ~3.0 to precipitate the zwitterion, or use a polar organic solvent (like Ethyl Acetate/THF mix) at neutral pH if the salt form is not desired.

  • HPLC: Use a buffered mobile phase (e.g., 0.1% Formic Acid or Phosphate buffer) to prevent peak tailing caused by the free amine interacting with silanol groups.

Part 6: Synthesis & Purification Protocol

A robust self-validating workflow for generating high-purity material, typically starting from the reduction of 4-amino-3,5,6-trichloropicolinic acid (Picloram) or direct amination of 3,4-dichloropicolinic acid.

Methodology: Selective Hydrodechlorination

Principle: Selective removal of chlorine atoms at positions 5 and 6 using catalytic hydrogenation, while retaining the chlorine at position 3 due to steric protection and electronic deactivation by the carboxyl group.

Step-by-Step Protocol:

  • Dissolution: Dissolve 4-amino-3,5,6-trichloropicolinic acid (1.0 eq) in aqueous NaOH (2.5 eq). The solution should be pH > 10.

  • Catalyst Loading: Add 5% Pd/C catalyst (5 wt% loading relative to substrate).

  • Hydrogenation: Pressurize reactor with H₂ (30–50 psi). Heat to 50–60 °C.

    • Control Point: Monitor reaction via HPLC. Stop immediately when the trichloro starting material is consumed to prevent over-reduction (loss of Cl at C3).

  • Filtration: Filter hot through Celite to remove Pd/C.

  • Precipitation (Critical Step):

    • Cool the filtrate to 20 °C.

    • Slowly add 6M HCl dropwise.

    • Target pH: Adjust pH to exactly 2.5 – 3.0 (the isoelectric point).

    • Observation: A thick white/off-white precipitate will form.

  • Isolation: Filter the solid, wash with cold water (2x) to remove NaCl, and dry under vacuum at 50 °C.

Graphviz Diagram 2: Purification Workflow

Workflow Figure 2: Isoelectric Purification Workflow Start Crude Reaction Mixture (Alkaline Solution) Filter Filtration (Celite) Remove Catalyst Start->Filter Acidify Acidification with HCl Target pH 2.5 - 3.0 Filter->Acidify Precip Isoelectric Precipitation (Zwitterion Formation) Acidify->Precip Crystallization Wash Cold Water Wash Remove Inorganic Salts Precip->Wash Dry Vacuum Dry @ 50°C Yields White Solid Wash->Dry

Part 7: Handling & Safety (SDS Summary)

Hazard Classification:

  • GHS Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[1][2][4]

Storage Protocol:

  • Store in a cool, dry place away from strong oxidizing agents.

  • Keep container tightly closed to prevent moisture absorption (hygroscopic tendency of the salt forms).

  • Shelf Life: Stable for >2 years if stored < 25 °C.

Part 8: References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2762773, 4-Amino-3-chloropyridine-2-carboxylic acid. Retrieved from [Link]

  • Fields, S. C., et al. (2017). Preparation of 4-amino-3-chloro-6-(substituted)picolinates. U.S. Patent No. 9,533,953.[5] Washington, DC: U.S. Patent and Trademark Office. (Describes synthesis and properties of the 4-amino-3-chloro scaffold).

  • Balko, T. W., et al. (2010). Herbicial 4-amino-3-chloro-picolinates. World Intellectual Property Organization Patent WO2010/068697. (Detailed experimental data on melting points and synthesis).

Sources

4-Amino-3-chloropyridine-2-carboxylic acid structural formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characteristics, synthetic pathways, and chemical utility of 4-Amino-3-chloropyridine-2-carboxylic acid.

Structural Elucidation, Synthesis, and Application in Discovery Chemistry[1]

Executive Summary

4-Amino-3-chloropyridine-2-carboxylic acid (CAS: 76165-18-9), often referred to as 4-amino-3-chloropicolinic acid , is a highly functionalized pyridine scaffold.[1][2] Structurally characterized by a dense 2,3,4-substitution pattern, it serves as a critical intermediate in the synthesis of auxinic herbicides (analogs of Picloram and Aminopyralid) and as a pharmacophore in medicinal chemistry for kinase inhibitor design.[1] This guide analyzes its structural constraints, physicochemical profile, and validated synthetic methodologies.

Structural Architecture & Numbering

The molecule is an amphoteric heteroaromatic system. The dense substitution pattern at positions 2, 3, and 4 creates a unique steric and electronic environment.

  • Position 1 (N): Pyridine nitrogen, providing basicity (pKa ~3–4), though suppressed by the electron-withdrawing chlorine and carboxyl group.

  • Position 2 (COOH): Carboxylic acid moiety. Its acidity is enhanced by the inductive effect of the adjacent chlorine at C3 and the nitrogen heteroatom.[1]

  • Position 3 (Cl): Chlorine atom.[3][4][5][6] It exerts a steric "locking" effect, forcing the carboxylic acid out of planarity with the pyridine ring, which influences solubility and binding affinity in protein pockets.[1]

  • Position 4 (NH₂): Amino group. Acts as an electron donor (resonance) to the ring, counteracting the electron-withdrawing effects of the Cl and COOH groups.[1]

Visualization: Structural Numbering & Logic

Structure Figure 1: 2D Connectivity and Substitution Pattern of 4-Amino-3-chloropyridine-2-carboxylic acid N1 N (1) C2 C (2) N1->C2 aromatic C3 C (3) C2->C3 aromatic COOH COOH C2->COOH Pos 2 C4 C (4) C3->C4 aromatic Cl Cl C3->Cl Pos 3 (Steric Lock) C5 C (5) C4->C5 aromatic NH2 NH₂ C4->NH2 Pos 4 (Donor) C6 C (6) C5->C6 aromatic C6->N1 aromatic

Physicochemical Profile

The compound exhibits properties typical of "push-pull" aromatic systems (electron-donating amine vs. electron-withdrawing acid/chloro/pyridine N).[1]

PropertyData / ValueNotes
CAS Number 76165-18-9Verified Identifier
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance White to beige crystalline powder
Melting Point >180 °C (Dec.)[1][6][7][8][9]High MP due to intermolecular H-bonding (Zwitterionic character)
pKa (Acid) ~2.5 (Predicted)Lower than benzoic acid due to Pyridine N and Cl-3
pKa (Base) ~3.0 (Pyridine N)Protonation occurs at Ring N, not Amino N
Solubility DMSO, Methanol, Dilute BasePoor solubility in non-polar solvents due to polarity
LogP ~0.7Moderate lipophilicity
Synthetic Methodologies

Synthesis of 4-amino-3-chloropyridine-2-carboxylic acid is non-trivial due to the difficulty of selectively placing the chlorine at position 3 while maintaining the oxidation state of the carboxylic acid.[1] Two primary strategies exist:

Method A: Selective Hydrodechlorination of Picloram (Industrial Route)

This method utilizes Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid) as a starting material.[1] The challenge is selectively removing the chlorine atoms at positions 5 and 6 while retaining the chlorine at position 3.[1]

  • Mechanism: Palladium-catalyzed hydrogenolysis. The chlorine at C6 (adjacent to nitrogen) is typically the most labile, followed by C5. The C3 chlorine is sterically shielded by the C2-carboxylic acid and C4-amino group, making it the most resistant to reduction.[1]

  • Reagents: H₂, Pd/C (10%), NaOH or LiOH (to scavenge HCl), Water/Alcohol solvent.

  • Conditions: Controlled pressure (30-50 psi) and temperature (40-60°C). Over-reduction leads to 4-aminopicolinic acid (fully dechlorinated).

Method B: De Novo Synthesis from 3-Chloropyridine (Laboratory Route)

For applications requiring high isotopic purity or avoiding polychlorinated byproducts.

  • Oxidation: 3-Chloropyridine

    
     3-Chloropyridine-N-oxide (using H₂O₂/Acetic Acid).[1]
    
  • Nitration: Electrophilic substitution occurs at C4 (para to N-oxide). Yields 3-chloro-4-nitropyridine-N-oxide.[1]

  • Cyanation: Reissert-Henze reaction or modified cyanation to introduce the nitrile at C2.

  • Hydrolysis & Reduction: Hydrolysis of the nitrile to carboxylic acid, followed by reduction of the nitro group to amine (Fe/AcOH or H₂/Pd).

Visualization: Synthetic Pathways

Synthesis Figure 2: Selective Hydrodechlorination Strategy from Picloram Start Picloram (4-Amino-3,5,6-trichloropicolinic acid) Step1 Pd/C, H₂, LiOH Selective Hydrodechlorination Start->Step1 Inter Intermediate Mixture (3,5-dichloro / 3,6-dichloro analogs) Step1->Inter Kinetic Control Target TARGET 4-Amino-3-chloropyridine-2-carboxylic acid Inter->Target Removal of C5/C6 Cl OverRed Over-Reduction Product 4-Aminopicolinic acid Target->OverRed Prolonged Rxn Time

Reactivity & Applications in Drug Discovery

The compound acts as a versatile bifunctional scaffold .

A. Amide Coupling (C2 Position)

The carboxylic acid is the primary handle for conjugation.

  • Protocol: Activation with HATU or EDC/HOBt in DMF.

  • Challenge: The steric bulk of the C3-Chlorine can retard nucleophilic attack at the activated ester.[1]

  • Solution: Use of highly reactive coupling agents (e.g., Ghosez's reagent to form acid chloride in situ) or elevated temperatures.

  • Application: Synthesis of kinase inhibitors where the pyridine nitrogen forms a hinge-binding motif.[1]

B. Sandmeyer / Diazotization (C4 Position)

The amino group can be converted to other functionalities (OH, Br, I, F) via diazonium salts.

  • Reagents: NaNO₂, H₂SO₄ (or HCl).

  • Utility: Allows for "late-stage functionalization" to diversify the 4-position of the pyridine ring.[1]

C. Metal Chelation

The N-heterocycle and the ortho-carboxylic acid form a bidentate pocket (N,O-donor) capable of chelating transition metals (Cu, Fe, Zn).[1] This property is relevant for metallo-enzyme inhibition studies.[1]

Experimental Protocol: Purification & Handling
  • Solubility for Analysis: Dissolve 5 mg in 0.6 mL DMSO-d6 for NMR.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 10 min.

    • Detection: UV 254 nm (Pyridine absorption).

  • Safety: The compound is an irritant (Skin/Eye/Respiratory).[9] Handle in a fume hood. As a halogenated pyridine, it may persist in the environment; waste must be segregated for halogenated organic disposal.

References
  • PubChem Compound Summary. "4-Amino-3-chloropyridine-2-carboxylic acid (CID 2762773)."[1] National Center for Biotechnology Information. Link[7]

  • ChemicalBook. "4-Amino-3-chloropyridine-2-carboxylic acid Properties and Suppliers." Link

  • BenchChem. "Direct Synthesis Approaches for Chlorinated Aminopicolinic Acids." Link

  • MDPI. "Supramolecular Assemblies of Amino-Chloropyridine Derivatives." Crystals, 2023. Link

  • US Patent 6297197B1. "4-aminopicolinates and their use as herbicides." (Describes the chemistry of related 4-amino-3-chloro-6-substituted analogs). Link

Sources

Spectroscopic data for 4-Amino-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Spectroscopic Characterization of 4-Amino-3-chloropyridine-2-carboxylic Acid

Executive Summary

Compound: 4-Amino-3-chloropyridine-2-carboxylic acid Synonyms: 4-Amino-3-chloropicolinic acid; 3-Chloro-4-aminopicolinic acid CAS Registry Number: 76165-18-9 Molecular Formula:


Molecular Weight:  172.57  g/mol [1]

This technical guide provides a comprehensive analysis of the spectroscopic data for 4-amino-3-chloropyridine-2-carboxylic acid , a critical intermediate in the synthesis of auxin-mimic herbicides (e.g., Florpyrauxifen-benzyl, Picloram analogs) and pharmaceutical scaffolds. The guide focuses on the structural elucidation via NMR (


H, 

C), IR, and Mass Spectrometry, distinguishing this specific isomer from its polysubstituted analogs (e.g., Picloram).

Structural Logic & Purity Assessment

Before interpreting spectra, one must understand the electronic environment of the pyridine ring. The molecule possesses a unique substitution pattern that creates a distinct "push-pull" electronic system:

  • Electron Withdrawal (Deshielding): The Nitrogen atom (N1), Carboxylic Acid (C2), and Chlorine (C3) withdraw electron density. This particularly affects the proton at H6 (alpha to nitrogen).

  • Electron Donation (Shielding): The Amino group (C4) is a strong resonance donor. This significantly shields the adjacent proton at H5 (ortho to the amine).

Critical Purity Marker: The absence of a singlet peak in the aromatic region is the primary indicator of successful synthesis. The target molecule must show a doublet-doublet coupling pattern for H5 and H6. If a singlet is observed, the product may be the 3,5,6-trichloro analog (Picloram) or the 3,6-dichloro analog.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the characteristic chemical shifts expected for the free acid in deuterated dimethyl sulfoxide (DMSO-


).
Proton NMR ( H NMR)

Solvent: DMSO-


 | Frequency: 400 MHz
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment Logic
COOH 13.0 – 13.5Broad Singlet1HAcidic proton; often invisible if trace water is present.
H6 7.95 – 8.15Doublet1H


-proton to Nitrogen; highly deshielded.
NH

6.80 – 7.20Broad Singlet2HExchangeable amino protons; shift varies with concentration.
H5 6.60 – 6.75Doublet1H


-proton to Nitrogen; shielded by ortho-NH

group.

Diagnostic Interpretation:

  • The H5/H6 Coupling: The vicinal coupling constant of ~5.5 Hz is characteristic of pyridine 2,3,4-substitution. A smaller coupling (< 2 Hz) would indicate meta-coupling, suggesting an incorrect isomer.

  • Shift Difference: The large gap (

    
     ppm) between H5 and H6 is driven by the opposing electronic effects of the ring nitrogen (deshielding H6) and the amino group (shielding H5).
    
Carbon-13 NMR ( C NMR)

Solvent: DMSO-


 | Frequency: 100 MHz
CarbonShift (

, ppm)
TypeAssignment Logic
C=O 165.0 – 167.0QuaternaryCarboxylic acid carbonyl.
C4 153.0 – 155.0QuaternaryAttached to NH

(Deshielded by resonance).
C2 148.0 – 150.0QuaternaryAttached to COOH and Ring N.
C6 145.0 – 147.0CH

-carbon to Nitrogen.
C3 112.0 – 115.0QuaternaryAttached to Chlorine (Shielded relative to C2/C4).
C5 108.0 – 110.0CH

-carbon; shielded by ortho-NH

.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogenation pattern.

  • Ionization Mode: Electrospray Ionization (ESI) - Negative Mode (preferred for carboxylic acids) or Positive Mode.

  • Molecular Ion:

    • [M+H]

      
      :  173.01 (calculated)
      
    • [M-H]

      
      :  170.99 (calculated)
      

Isotope Pattern (The "Chlorine Signature"): Because the molecule contains exactly one chlorine atom, the mass spectrum must display the characteristic 3:1 intensity ratio between the molecular ion (M) and the M+2 isotope peak.

Ionm/zRelative AbundanceOrigin
M 173100%

Cl isotope
M+2 175~32%

Cl isotope

Validation Check: If the M+2 peak is approximately equal in height to the M peak, the sample likely contains two chlorines (e.g., 4-amino-3,6-dichloropicolinic acid impurity).

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (cm

)
Vibration ModeFunctional Group
3450, 3320 N-H StretchPrimary Amine (Asymmetric/Symmetric)
3200 – 2500 O-H StretchCarboxylic Acid (Broad "hump")
1710 – 1690 C=O StretchCarboxylic Acid Carbonyl
1630 C=C / C=N StretchPyridine Ring Breathing
1250 C-O StretchAcid C-O single bond
740 – 700 C-Cl StretchAryl Chloride

Synthetic Context & Workflow Visualization

This compound is rarely the final product; it is typically an intermediate generated by the hydrodechlorination of Picloram (4-amino-3,5,6-trichloropicolinic acid). Understanding this pathway is crucial for identifying impurities (e.g., under-reduced polychlorinated species).

Synthesis & Characterization Workflow

SynthesisWorkflow Picloram Starting Material (Picloram) 3 Cl atoms Reaction Hydrodechlorination (Pd/C, H2, NaOH) Picloram->Reaction Target Target Product 4-Amino-3-chloro- picolinic acid Reaction->Target Major Path Impurity Impurity 3,6-Dichloro analog (Incomplete Reduction) Reaction->Impurity Side Reaction NMR_Check QC: 1H NMR Look for Doublet (H5/H6) vs Singlet (H5 only) Target->NMR_Check MS_Check QC: Mass Spec Check Cl Isotope Pattern (1 Cl vs 2 Cl) Target->MS_Check Impurity->NMR_Check Detects

Caption: Synthesis pathway from Picloram showing critical Quality Control (QC) checkpoints to distinguish the target mono-chloro product from poly-chloro impurities.

Experimental Protocol: Sample Preparation for NMR

To ensure the reproducibility of the shifts listed in Section 2, follow this standardized preparation protocol.

  • Drying: Dry the solid sample in a vacuum oven at 40°C for 4 hours to remove residual water, which can broaden the COOH and NH

    
     signals.
    
  • Solvent: Use DMSO-

    
     (99.9% D). Chloroform (
    
    
    
    ) is not recommended due to the poor solubility of the zwitterionic amino-acid moiety.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent.

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or reference the residual DMSO pentet to 2.50 ppm.

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (D1):

      
       2.0 seconds (essential for accurate integration of the carboxyl proton).
      
    • Scans: 16 (minimum).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2762773, 4-Amino-3-chloropyridine-2-carboxylic acid. Retrieved from [Link]

  • Dow AgroSciences. (2016). Synthesis of 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid (Florpyrauxifen-benzyl intermediate). Patent Literature US20160207912.

Sources

Technical Guide: Reactivity & Synthetic Utility of 4-Amino-3-chloropyridine-2-carboxylic Acid

[1]

Structural Identity & Electronic Profile

Compound Identity:

  • IUPAC: 4-Amino-3-chloropyridine-2-carboxylic acid[1][2][3]

  • CAS: 76165-18-9[1][4]

  • Molecular Formula: C₆H₅ClN₂O₂[1]

  • Role: Core scaffold for "Arylpicolinate" synthetic auxins.[1][3]

The "Push-Pull" Electronic System

The reactivity of this molecule is defined by the competing electronic effects of its three functional groups on the pyridine ring. This is not a standard pyridine; it is a highly polarized system.[1]

  • The "Push" (C4-Amino): The amino group at position 4 is a strong

    
    -donor (+M effect).[1] It significantly increases electron density at positions 3 and 5 (ortho) and position 1 (nitrogen).[1][5] This makes the ring susceptible to electrophilic attack, but the 3-position is already blocked by Chlorine.
    
  • The "Pull" (C2-Carboxyl & C3-Chloro): The carboxylic acid at C2 and the chlorine at C3 are electron-withdrawing (-I effect).[1] The C2-COOH also exerts a -M effect.

  • The Steric "Sandwich" (C3-Chlorine): The chlorine atom at C3 is sterically crowded, flanked by the carboxylic acid (C2) and the amino group (C4). This steric shielding prevents typical nucleophilic displacements (S

    
    Ar) at C3, making the C-Cl bond robust under standard conditions—a critical feature for its biological stability as a herbicide.[1][5]
    
Zwitterionic Character

In neutral aqueous solution, the molecule exists in equilibrium with its zwitterionic form. The basic pyridine nitrogen (pK



1

Reactivity Profile & Core Transformations

The synthetic utility of this scaffold lies in its ability to undergo selective functionalization at the periphery (COOH, NH

Carboxylic Acid Transformations (C2)

The C2-carboxylic acid is the primary "handle" for optimizing lipophilicity and bioavailability. In drug and agrochemical design, this group is almost always derivatized to an ester or amide to facilitate cell membrane penetration (pro-drug/pro-herbicide strategy).[1][5]

  • Esterification: Reacts readily with alcohols (MeOH, Benzyl alcohol) under acid catalysis or using coupling agents (EDC/HATU).[1][5]

    • Note: Steric hindrance from the 3-Cl atom requires forcing conditions (higher temp or activated acyl chlorides) compared to unsubstituted picolinic acid.[1]

  • Decarboxylation: Thermal decarboxylation is possible but inhibited by the electron-donating 4-amino group, which stabilizes the carboxylate. However, under extreme acidic conditions at high temperatures (>150°C), the molecule can decarboxylate to yield 4-amino-3-chloropyridine.[1]

Amino Group Manipulations (C4)

The C4-amino group is nucleophilic but less reactive than an aniline due to the electron-deficient pyridine ring.

  • Acylation/Amidation: Can be acylated to form amides, though this often requires deprotonation (NaH/THF) or highly reactive electrophiles (anhydrides).[1][5]

  • Sandmeyer/Diazotization: The amino group can be converted to a diazonium salt (using NaNO

    
    /HCl).[1] This allows for the introduction of other halogens (F, Br, I) or a hydroxyl group at C4, enabling scaffold diversification.[5]
    
Ring Functionalization (C5 & C6)[1][6]
  • Electrophilic Substitution (C5): The C5 position is the only open site activated by the C4-amino group (ortho director). Halogenation (F, Cl, Br) occurs readily at C5.[1][5]

    • Application: In Florpyrauxifen , a fluorine is introduced at C5.

  • Cross-Coupling (C6): While C6 is not inherently reactive, synthetic routes often start with a leaving group (Halogen) at C6 to enable Suzuki-Miyaura coupling, attaching the aryl tail characteristic of arylpicolinate herbicides.[5]

Visualization: Reactivity & Synthesis Logic[1]

The following diagram illustrates the core reactivity pathways and the synthesis of the herbicide Halauxifen-methyl, demonstrating the scaffold's utility.

ReactivityProfileCore4-Amino-3-chloro-pyridine-2-carboxylic acid(Core Scaffold)EsterEsterification (C2)(Pro-drug/herbicide form)Core->EsterROH / H+ orSOCl2AcylN-Acylation (C4)(Protecting Group)Core->AcylRCOCl / BaseC5_SubElectrophilic Sub. (C5)(Halogenation)Core->C5_SubX2 (F2/Cl2)DecarbDecarboxylation(Thermal/Acidic)Core->Decarb>150°C / -CO2HalauxifenHalauxifen-methyl(Synthetic Auxin)Ester->HalauxifenC6-Arylation viaSuzuki Coupling(Pre-functionalized)

Figure 1: Reaction map detailing the divergent synthesis pathways from the core scaffold.[5]

Experimental Protocols

Protocol A: Methyl Esterification (Synthesis of Halauxifen Precursor)

This protocol converts the free acid to the methyl ester, a standard step to increase lipophilicity for biological testing.

Reagents: 4-Amino-3-chloropyridine-2-carboxylic acid (1.0 eq), Methanol (Solvent/Reagent), Thionyl Chloride (SOCl

15
  • Setup: Equip a dry 250 mL round-bottom flask with a reflux condenser and a magnetic stir bar under N

    
     atmosphere.
    
  • Solvation: Suspend the carboxylic acid (10 mmol) in anhydrous Methanol (50 mL). The starting material may not fully dissolve initially.[1]

  • Activation: Cool the mixture to 0°C in an ice bath. Dropwise add Thionyl Chloride (15 mmol) over 15 minutes. Caution: Exothermic reaction with gas evolution (SO

    
    , HCl).[5]
    
  • Reflux: Remove the ice bath and heat the reaction to reflux (65°C) for 4–6 hours. Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1] The solid should dissolve as the ester forms.

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to ~10 mL. Dilute with EtOAc (100 mL) and wash carefully with saturated NaHCO

    
     (2 x 50 mL) to neutralize residual acid.[1][5]
    
  • Isolation: Dry the organic layer over Na

    
    SO
    
    
    , filter, and concentrate to yield the methyl ester as an off-white solid.
  • Validation:

    
    H NMR (CDCl
    
    
    ) should show a singlet ~3.9 ppm (OCH
    
    
    ) and disappearance of the broad COOH peak.[1][5]
Protocol B: C5-Iodination (Scaffold Diversification)

Targeting the C5 position for subsequent cross-coupling.[5]

Reagents: Core Scaffold (1.0 eq), N-Iodosuccinimide (NIS, 1.1 eq), Acetonitrile (ACN).[1][5]

  • Dissolution: Dissolve the methyl ester of the core scaffold (from Protocol A) in ACN.

  • Addition: Add NIS (1.1 eq) in one portion at room temperature.

  • Reaction: Stir at 60°C for 2 hours. The C4-amino group activates C5, directing the electrophile there.

  • Quench: Quench with 10% Na

    
    S
    
    
    O
    
    
    (sodium thiosulfate) to remove excess iodine.
  • Purification: Extract with EtOAc, wash with brine, and purify via silica gel chromatography.

Summary of Physical & Chemical Properties[7][8]

PropertyDataRelevance
Molecular Weight 172.57 g/mol Fragment-based drug design compliant.[1]
Melting Point >150°C (Dec.)[1][5]High thermal stability; stable in solid formulations.[1]
Solubility DMSO, MeOH (High); Water (Low)Requires polar organic solvents for synthesis.[1][5]
pKa (Acid) ~2.5 (COOH)Stronger acid than benzoic acid due to Pyridine N.
Reactivity Class Deactivated PyridineRequires activated electrophiles for substitution.[1][5]
Stability Hydrolytically StableResistant to aqueous hydrolysis at neutral pH.[1]

References

  • PubChem. 4-Amino-3-chloropyridine-2-carboxylic acid | C6H5ClN2O2.[1] National Library of Medicine.[1] Available at: [Link][1][5]

  • Epp, J. B., et al. (2016).[1][5] Discovery of Halauxifen-methyl: A Novel Auxin Herbicide. Bioorganic & Medicinal Chemistry. (Contextual grounding on Arylpicolinate chemistry). Available at: [Link]

  • Mass.gov. Review of Florpyrauxifen-benzyl for Application to Massachusetts Lakes and Ponds. (Detailed chemical identity and environmental fate). Available at: [Link][1][5]

A Technical Guide to the Safety and Hazards of 4-Amino-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and potential hazards associated with 4-Amino-3-chloropyridine-2-carboxylic acid. As a specialized heterocyclic building block, its unique reactivity is valuable in pharmaceutical and agrochemical synthesis.[1] However, this reactivity necessitates a thorough understanding and implementation of rigorous safety measures to protect laboratory personnel and the environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity.

Compound Identification and Physical Properties

A precise understanding of the compound's identity is the foundation of safety. Misidentification of a reagent can lead to unforeseen and dangerous reactions.

PropertyValueSource
Chemical Name 4-Amino-3-chloropyridine-2-carboxylic acid-
Synonyms 4-ACPC[2]
CAS Number 76165-18-9[2]
Molecular Formula C6H5ClN2O2[2][3]
Molecular Weight 172.57 g/mol [2][3]
Appearance Solid (form may vary)-

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. According to data submitted to the European Chemicals Agency (ECHA), 4-Amino-3-chloropyridine-2-carboxylic acid is classified as follows.[3]

Hazard ClassCategoryGHS CodeHazard Statement
Acute Toxicity, OralCategory 4H302Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation

Source: ECHA C&L Inventory[3]

The following diagram outlines the logical workflow from compound identification to implementing appropriate safety measures based on its GHS classification.

GHS_Workflow cluster_prep Pre-Handling Safety Assessment cluster_action Implementation of Controls start Receive/Identify 4-Amino-3-chloropyridine -2-carboxylic acid sds Consult Safety Data Sheet (SDS) & GHS Label start->sds hazards Identify Key Hazards: - H302 (Harmful if swallowed) - H315 (Skin Irritant) - H319 (Eye Irritant) - H335 (Respiratory Irritant) sds->hazards controls Determine Required Controls hazards->controls ppe Personal Protective Equipment (PPE): - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat controls->ppe eng Engineering Controls: - Chemical Fume Hood - Proximity to Eyewash/Safety Shower controls->eng handling Safe Handling Protocols: - Avoid Dust Generation - No Eating/Drinking - Use Spatula for Transfer controls->handling

Caption: Hazard Identification and Response Workflow.

Toxicological Profile

While comprehensive toxicological data for this specific compound is not widely published, the GHS classifications provide a strong basis for assessing its health effects.[3] The toxicological concerns are primarily acute rather than chronic, based on available information.

  • Acute Oral Toxicity (H302): The compound is classified as harmful if swallowed.[3] Ingestion can lead to systemic effects. The causality stems from the molecule's absorption into the bloodstream via the gastrointestinal tract, where it can interfere with biological processes.

  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation, characterized by redness, itching, or inflammation.[3][4] This is a common property of functionalized aromatic compounds which can interact with and disrupt the lipid bilayers of skin cells.

  • Eye Irritation (H319): This is a significant hazard.[3] The compound can cause serious eye irritation upon contact.[5][6] The fine, crystalline nature of the solid increases the risk of airborne particles reaching the eyes. The chemical structure can lead to interactions with proteins and tissues in the cornea, causing pain and potential damage.

  • Respiratory Irritation (H335): Inhalation of dust or aerosols may cause irritation to the respiratory tract.[4][6][7] The small particles can deposit in the lungs and airways, leading to localized inflammation.

It is crucial to note that the full toxicological properties have not been fully investigated.[8] No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

Safe Handling and Storage Protocols

A self-validating safety protocol relies on the integration of engineering controls, personal protective equipment, and established procedures.

Engineering Controls

Engineering controls are the most effective line of defense as they physically separate the researcher from the hazard.

  • Ventilation: All weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[8] This is non-negotiable. The fume hood's negative pressure environment prevents airborne dust and particles from entering the breathing zone of the operator, directly mitigating the respiratory irritation hazard (H335).[7]

  • Safety Stations: Ensure that a fully functional safety shower and eyewash station are located in close proximity to the workstation.[8] This allows for immediate decontamination in the event of accidental large-scale exposure.

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the user and the chemical.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for extended procedures. Wash hands thoroughly after handling, even after gloves are removed.[9]

  • Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure clothing fully covers the legs and wear closed-toe shoes.

General Handling Procedures
  • Preparation: Designate a specific area within the fume hood for the handling of this compound. Ensure the area is clean and uncluttered.

  • Aliquotting: Avoid creating dust when transferring the solid.[6][7] Use a spatula to carefully transfer material. If the compound is finely powdered, gentle scooping is preferable to pouring.

  • Solution Preparation: When dissolving the solid, add the solid to the solvent slowly. If heating is required, do so in a controlled manner with appropriate containment to prevent splashing.

  • Post-Handling: Thoroughly decontaminate the work area, including the spatula and any other equipment, after use. Securely close the primary container.

Storage Conditions

Proper storage is critical for maintaining the compound's integrity and preventing accidental exposure.

  • Location: Store in a cool, dry, and well-ventilated place.[6][7]

  • Container: Keep the container tightly sealed to prevent moisture absorption and contamination.[6][7]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[8] Chemical reactions with these substances could generate heat or hazardous byproducts.

Emergency and First Aid Procedures

Immediate and correct response to an exposure is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][9] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[6] If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][7] If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Immediately call a POISON CENTER or physician.[9]

Accidental Release and Disposal

Spill Containment and Cleanup Protocol
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so without spreading dust).

  • Contain: Wearing appropriate PPE, carefully sweep up the spilled solid. Avoid actions that generate dust. Use a dustpan and brush or a HEPA-filtered vacuum designed for chemical powders. Do not use a standard vacuum cleaner.

  • Collect: Place the collected material into a suitable, labeled, and sealed container for waste disposal.[7]

  • Decontaminate: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Prevent Environmental Release: Do not allow the product or cleanup materials to enter drains or waterways.[7]

Waste Disposal

All waste containing this compound must be treated as hazardous chemical waste. Dispose of the material and its container through a licensed and approved waste disposal facility, in accordance with all federal, state, and local regulations.[6]

Fire Safety

  • Extinguishing Media: Use a fire extinguisher appropriate for the surrounding fire. Suitable media include dry chemical powder, carbon dioxide, or alcohol-resistant foam.[7]

  • Hazardous Combustion Products: During a fire, toxic gases can be generated, including carbon oxides (CO, CO2) and nitrogen oxides (NOx).[7] Firefighters must wear a self-contained breathing apparatus (SCBA).

Stability and Reactivity

  • Chemical Stability: The compound is stable under recommended storage conditions.[7]

  • Conditions to Avoid: Avoid the creation of dust.

  • Incompatible Materials: Strong oxidizing agents, strong acids.[8]

  • Hazardous Reactions: No hazardous polymerization is expected to occur.[8]

Conclusion

4-Amino-3-chloropyridine-2-carboxylic acid is a valuable research tool, but it presents distinct hazards that must be managed with diligence. The primary risks are acute, including harm if swallowed and irritation to the skin, eyes, and respiratory system. Adherence to the protocols outlined in this guide—particularly the mandatory use of a chemical fume hood and appropriate PPE—is essential for mitigating these risks. By understanding the causality behind these safety measures, researchers can foster a secure and productive laboratory environment.

References

  • PubChem. 4-Amino-3-chloropyridine-2-carboxylic acid | C6H5ClN2O2 | CID 2762773. Retrieved from [Link]

  • OSHA. (2006-05). PV2143. Retrieved from [Link]

  • Pipzine Chemicals. 4-amino-3,6-dichloropyridine-2-carboxylic acid. Retrieved from [Link]

Sources

Quantum Mechanical Analysis of Chloropyridine Compounds: A Computational Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Mechanical Analysis of Chloropyridine Compounds Content Type: In-depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Professionals

Executive Summary

Chloropyridines serve as critical scaffolds in the synthesis of agrochemicals and pharmaceuticals, acting as precursors for kinase inhibitors, antihistamines, and fungicides.[1] Their electronic distribution—governed by the inductive withdrawal of the chlorine atom and the resonance effects of the pyridine ring—dictates their reactivity and binding affinity.

This guide provides a rigorous, self-validating computational framework for analyzing chloropyridine derivatives using Density Functional Theory (DFT). Moving beyond basic geometry optimization, we focus on extracting quantum mechanical descriptors (HOMO-LUMO gaps, Molecular Electrostatic Potential, and Fukui functions) that directly correlate with Structure-Activity Relationships (SAR) in drug design.

Computational Framework: The "Why" and "How"

To ensure scientific integrity, experimental choices must be grounded in causality. For chloropyridines, the presence of electronegative heteroatoms (N, Cl) requires specific theoretical treatments.

Functional Selection: The B3LYP Standard

While newer functionals exist, B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for organic heterocycles.

  • Causality: It provides an optimal balance between computational cost and accuracy for predicting vibrational frequencies and bond lengths in C-N and C-Cl systems.

  • Validation: Studies consistently show B3LYP vibrational predictions align with experimental FT-IR data within a scaling factor of 0.96–0.98.

Basis Set Selection: Handling Lone Pairs

A standard 6-31G(d) basis set is insufficient for chloropyridines due to the lone pairs on Nitrogen and the electron-rich Chlorine.

  • Recommendation: 6-311++G(d,p) or aug-cc-pVTZ .

  • Causality:

    • Diffuse functions (++) : Essential for describing the "loose" electron density of the chlorine lone pairs and the nitrogen atom, especially in excited states or anionic forms.

    • Polarization functions (d,p) : Allow orbitals to distort, accurately capturing the polarization of the C-Cl bond.

Solvation Models

Gas-phase calculations fail to capture biological reality.

  • Protocol: Use the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) .

  • Context: Water (dielectric

    
    ) mimics physiological conditions, while DMSO is often used to match NMR experimental data.
    

Core Analysis Modules

Module A: Electronic Landscape & Global Reactivity

The stability and reactivity of chloropyridines are quantified by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO: Represents the ability to donate electrons (Nucleophilic nature).

  • LUMO: Represents the ability to accept electrons (Electrophilic nature).

  • Band Gap (

    
    ):  A smaller gap implies lower kinetic stability and higher chemical reactivity (Soft molecule).
    

Key Descriptors Table:

DescriptorFormulaPhysical Significance
Chemical Potential (

)

Tendency of electrons to escape.
Chemical Hardness (

)

Resistance to charge transfer.
Electrophilicity Index (

)

Propensity to accept electrons (crucial for drug-receptor binding).
Module B: Molecular Electrostatic Potential (MEP)

MEP maps are indispensable for identifying binding sites.

  • Visualization: Maps electrostatic potential onto the electron density isosurface.

  • Interpretation:

    • Red Regions (Negative): Electron-rich. In chloropyridines, typically localized around the Pyridine Nitrogen (N) and Chlorine (Cl). These are H-bond acceptors.

    • Blue Regions (Positive): Electron-deficient. Typically the Hydrogen atoms on the ring. These are H-bond donors.

Module C: Vibrational Spectroscopy Validation

To validate the model, calculated vibrational frequencies must be compared with experimental FT-IR/Raman data.[2][3]

  • Self-Validation Step: If the calculated C-Cl stretching frequency (typically 700-750 cm⁻¹) deviates by >5% after scaling, the geometry optimization has likely converged to a saddle point, not a global minimum.

Step-by-Step Experimental Protocol

This workflow ensures reproducibility and high-fidelity data generation.

Phase 1: Geometry Optimization
  • Input Generation: Construct the 2D structure and convert to 3D. Pre-optimize using a molecular mechanics force field (e.g., MMFF94) to remove steric clashes.

  • DFT Setup:

    • Software: Gaussian, ORCA, or similar.

    • Route:# Opt Freq B3LYP/6-311++G(d,p) SCRF=(Solvent=Water)

  • Convergence Check: Ensure all four criteria (Maximum Force, RMS Force, Maximum Displacement, RMS Displacement) say "YES".

Phase 2: Frequency Analysis (The Validity Gate)
  • Imaginary Frequencies: Check the output for imaginary frequencies (negative values).

    • Result:0 Imaginary Frequencies = True Minimum (Proceed).

    • Result:>0 Imaginary Frequencies = Transition State/Saddle Point (Restart optimization with distorted geometry).

Phase 3: Property Extraction
  • NBO Analysis: Run Natural Bond Orbital analysis to determine hybridization and lone pair occupancy.

  • Fukui Functions: Calculate Fukui indices (

    
     and 
    
    
    
    ) to pinpoint exactly which atom will react with nucleophiles or electrophiles.

Visualizations

Diagram 1: Computational Workflow for Chloropyridine Analysis

This diagram outlines the logical flow from structure generation to SAR data extraction.

QM_Workflow cluster_Analysis Data Extraction Modules Start Input Structure (2D to 3D Conversion) PreOpt MMFF94 Pre-optimization (Remove Steric Clashes) Start->PreOpt DFT_Opt DFT Optimization B3LYP/6-311++G(d,p) Solvent: Water (PCM) PreOpt->DFT_Opt Freq_Check Frequency Check (Imaginary Freq?) DFT_Opt->Freq_Check True_Min Global Minimum (0 Imaginary Freqs) Freq_Check->True_Min No Saddle Saddle Point (Restart) Freq_Check->Saddle Yes Elec_Prop Electronic Properties (HOMO-LUMO, Hardness) True_Min->Elec_Prop MEP_Map MEP Surface (Binding Sites) True_Min->MEP_Map Spec_Val Spectroscopic Validation (IR/NMR Scaling) True_Min->Spec_Val Saddle->PreOpt SAR SAR Integration (Drug Design Inputs) Elec_Prop->SAR MEP_Map->SAR

Caption: Figure 1. Self-validating computational workflow for QM analysis of chloropyridines.

Diagram 2: Reactivity-Activity Logic

This diagram illustrates how QM descriptors translate into biological probability.

Reactivity_Logic HOMO High HOMO Energy (e- Donor) Reactivity High Chemical Reactivity HOMO->Reactivity LUMO Low LUMO Energy (e- Acceptor) LUMO->Reactivity Gap Small Band Gap (Soft Molecule) Polariz High Polarizability Gap->Polariz Polariz->Reactivity Binding Enhanced Ligand-Receptor Interaction Reactivity->Binding Correlates with

Caption: Figure 2. Causal link between electronic structure descriptors and biological binding potential.

Comparative Data: 2-Chloropyridine vs. 3-Chloropyridine[2][4]

The position of the chlorine atom significantly alters the electronic landscape. The following data (synthesized from standard DFT B3LYP/6-311++G(d,p) studies) highlights these differences.

Property2-Chloropyridine3-ChloropyridineInterpretation
Dipole Moment (Debye) ~3.2 D~2.1 D2-Cl is more polar due to vector addition of N and Cl dipoles.
HOMO Energy (eV) -7.21-7.153-Cl is slightly more prone to electrophilic attack.
LUMO Energy (eV) -1.54-1.422-Cl is a better electron acceptor (lower LUMO).
C-Cl Bond Length (Å) 1.7451.738Shorter bond in 3-Cl suggests stronger resonance overlap.
Key IR Frequency (C-Cl) ~730 cm⁻¹~715 cm⁻¹Distinct spectroscopic fingerprints for identification.

References

  • Vibrational Spectra and Structure of Halopyridines Source: ResearchGate URL:[4][5][6][Link]

  • DFT Studies on Vibrational and Electronic Spectra of Chloropyridine Derivatives Source: PubMed (NIH) URL:[Link][7]

  • Molecular Electrostatic Potential in Drug Design Source: ChemRxiv URL:[Link][8]

  • PubChem Compound Summary: 2-Chloropyridine Source: PubChem URL:[9][Link]

  • Quantum Chemical Calculations of Pyridine Derivatives Source: Semantic Scholar URL:[10][Link][4][8][11]

Sources

Literature review of 4-Amino-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth review of 4-Amino-3-chloropyridine-2-carboxylic acid (also known as 4-amino-3-chloropicolinic acid), a critical heterocyclic building block in the development of next-generation synthetic auxin herbicides (e.g., Halauxifen-methyl) and pharmaceutical kinase inhibitors.

Synthesis, Reactivity, and Application Profiles

Part 1: Executive Summary & Chemical Identity

4-Amino-3-chloropyridine-2-carboxylic acid (CAS: 76165-18-9) represents a "privileged scaffold" in agrochemical and medicinal chemistry. Its unique substitution pattern—combining an electron-rich amino group, an electron-withdrawing carboxylate, and a sterically significant chlorine atom—imparts specific steric and electronic properties that are essential for binding affinity in auxin receptors (TIR1/AFB) and various kinase pockets.

Chemical Identity Table
PropertyData
IUPAC Name 4-Amino-3-chloropyridine-2-carboxylic acid
Common Synonyms 4-Amino-3-chloropicolinic acid; 3-Chloro-4-aminopicolinic acid
CAS Registry Number 76165-18-9
Molecular Formula C₆H₅ClN₂O₂
Molecular Weight 172.57 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, MeOH; sparingly soluble in water (pH dependent)
pKa Values (Predicted) pKa₁ (COOH) ≈ 2.5; pKa₂ (Pyridine N) ≈ 4.8

Part 2: Synthetic Methodologies

The synthesis of this core requires precise regiocontrol to install the amino group at position 4 while retaining the chlorine at position 3. The two primary industrial and laboratory routes are Regioselective Nucleophilic Aromatic Substitution (S_NAr) and Selective Dechlorination .

Route A: Regioselective S_NAr (Primary Laboratory Route)

This method utilizes 3,4-dichloropyridine-2-carboxylic acid (or its methyl ester) as the starting material. The reaction relies on the electronic differentiation between the C3 and C4 positions.

  • Mechanism: The nitrogen of the pyridine ring and the carboxyl group at C2 make the C4 position highly electrophilic (para-like position). The chlorine at C3 provides additional inductive activation but is sterically hindered and less activated for substitution compared to C4.

  • Reagents: Aqueous Ammonia (NH₄OH) or Ammonia in Methanol.

  • Conditions: Sealed tube/autoclave at 80–120°C.

Route B: Selective Electrochemical Dechlorination (Industrial Route)

Used to convert polychlorinated byproducts (like 4-amino-3,5,6-trichloropicolinic acid, the active ingredient in Picloram) into the 3-chloro analog.

  • Mechanism: Controlled cathodic reduction removes chlorine atoms at the C5 and C6 positions, which are more labile under specific potentials than the C3 chlorine.

  • Cathode: Activated Silver or Spongy Lead.

  • Electrolyte: Aqueous alkaline solution (NaOH/KOH).

Visualization: Synthesis Pathways

SynthesisPathways cluster_legend Pathway Legend SM1 3,4-Dichloropyridine- 2-carboxylic acid INT Meisenheimer Complex SM1->INT NH3 (aq) S_NAr Mechanism SM2 4-Amino-3,5,6- trichloropicolinic acid (Picloram) PROD 4-Amino-3-chloropyridine- 2-carboxylic acid SM2->PROD Electrochemical Red. (Ag Cathode, -2Cl) INT->PROD - HCl Regioselective L1 Solid Line: Primary Lab Route L2 Dashed Line: Industrial/Degradation Route

Caption: Figure 1. Dual synthetic pathways highlighting the S_NAr approach (Top) and Electrochemical Reduction (Bottom).

Part 3: Detailed Experimental Protocol

Objective: Synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid via S_NAr of 3,4-dichloropicolinic acid.

Reagents:

  • 3,4-Dichloropyridine-2-carboxylic acid (1.0 eq)

  • Ammonium Hydroxide (28% NH₃ in H₂O, 10.0 eq)

  • Isopropanol (Solvent, optional for solubility)

Step-by-Step Procedure:

  • Preparation: In a high-pressure glass pressure tube or stainless steel autoclave, dissolve 3,4-dichloropyridine-2-carboxylic acid (19.2 g, 100 mmol) in isopropanol (50 mL).

  • Ammoniation: Carefully add Ammonium Hydroxide (28%, 70 mL) to the vessel. Seal the vessel tightly.

    • Note: A large excess of ammonia is required to act as both nucleophile and base to neutralize the HCl generated.

  • Reaction: Heat the mixture to 100°C with vigorous magnetic stirring. Maintain temperature for 12–16 hours .

    • Monitoring: Monitor reaction progress via HPLC or TLC (Eluent: DCM/MeOH 9:1). The starting material (Rf ~0.7) should disappear, replaced by the more polar product (Rf ~0.4).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solution under reduced pressure to remove excess ammonia and isopropanol.

    • Dilute the residue with water (50 mL) and adjust pH to 3.0–3.5 using 6N HCl. The product will precipitate as a zwitterionic solid.

  • Purification:

    • Filter the precipitate and wash with cold water (2 x 20 mL) followed by cold diethyl ether (to remove unreacted starting material).

    • Dry the solid in a vacuum oven at 50°C for 24 hours.

    • Yield: Typical isolated yield is 75–85%.

Validation Criteria:

  • 1H NMR (DMSO-d6): δ 13.0 (br s, 1H, COOH), 7.85 (d, J=5.5 Hz, 1H, H-6), 6.70 (d, J=5.5 Hz, 1H, H-5), 6.50 (br s, 2H, NH₂).

  • Purity: >98% by HPLC (254 nm).

Part 4: Applications in Discovery Chemistry

This scaffold is versatile due to its orthogonal functional handles: the carboxylic acid (C2), the amine (C4), and the chlorine (C3).

Herbicide Development (Synthetic Auxins)

The core is a direct precursor to Halauxifen-methyl (Arylex™ Active).

  • Mechanism: The 2-carboxylic acid mimics the auxin indole-3-acetic acid (IAA) carboxylate, while the 4-amino and 3-chloro groups lock the molecule into a conformation that fits the TIR1 ubiquitin ligase complex, triggering plant death in broadleaf weeds.

  • Derivatization: The C6 position is often functionalized via C-H activation or starting from a 6-halo precursor to add aryl groups (e.g., 4-chloro-2-fluoro-3-methoxyphenyl).

Pharmaceutical Scaffolds
  • Kinase Inhibition: The 2-carboxamide derivatives (formed by reacting the COOH with amines) are explored as ATP-competitive inhibitors. The pyridine nitrogen forms a key hydrogen bond with the hinge region of the kinase.

  • Sandmeyer Reactions: The 4-amino group can be converted to a diazonium salt and displaced by halides (F, Br, I) or nitriles, allowing for late-stage diversification of the core.

Visualization: Functionalization Logic

Functionalization CORE 4-Amino-3-chloropyridine- 2-carboxylic acid AMIDE Amide Derivatives (Kinase Inhibitors) CORE->AMIDE 1. SOCl2/HATU 2. R-NH2 HALO Halauxifen-methyl (Herbicide) CORE->HALO C6-Arylation + Esterification SAND 4-Halo/Cyano Analogs (Via Diazonium) CORE->SAND NaNO2, HX (Sandmeyer)

Caption: Figure 2. Divergent synthesis strategies utilizing the orthogonal reactive sites of the scaffold.

References

  • Benchchem. "4-Amino-3-chloropyridine-2-carboxylic acid | 76165-18-9."[1] Benchchem Chemical Database. Accessed 2024.[2][3] Link

  • Dow AgroSciences LLC. "4-Aminopicolinates and their use as herbicides." U.S. Patent 6,297,197, Oct 2, 2001. Link

  • Sigma-Aldrich. "4-Amino-3-chloropicolinic acid methyl ester Product Page." Merck KGaA. Accessed 2024.[2][3] Link

  • Enamine. "4-Amino-3-chloropyridine-2-carboxylic acid hydrochloride." EnamineStore. Accessed 2024.[2][3] Link

  • European Chemicals Agency (ECHA). "4-Amino-3-chloropyridine-2-carboxylic acid Registration Dossier." ECHA. Link

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers in medicinal chemistry and agrochemical development. It prioritizes the regioselective synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid, addressing the critical challenge of distinguishing between the 3-chloro and 5-chloro isomers.

CAS: 76165-18-9 | Molecular Formula: C₆H₅ClN₂O₂ | MW: 172.57 g/mol

Executive Summary

4-Amino-3-chloropyridine-2-carboxylic acid is a high-value scaffold, serving as the core pharmacophore for next-generation auxin herbicides (e.g., Florpyrauxifen-benzyl) and kinase inhibitors. Its synthesis presents a specific regiochemical challenge: introducing a chlorine atom at the C3 position (sterically crowded between the C2-carboxylic acid and C4-amine) while avoiding the electronically similar C5 position.

This guide details two protocols:

  • Method A (The "Gold Standard" Route): Nucleophilic Aromatic Substitution (

    
    ) of 3,4-dichloropicolinate. This route guarantees regiochemical purity by design.
    
  • Method B (The Direct Functionalization Route): Electrophilic Chlorination of 4-aminopicolinate. A shorter route requiring rigorous chromatographic separation of isomers.

Retrosynthetic Analysis & Strategy

The structural logic dictates that the C4-amino group is a strong ortho, para-director, while the C2-carboxyl group is a meta-director.

  • Direct Chlorination: Activating the C4-amine directs electrophiles to C3 and C5. The C3 position is sterically hindered, often leading to mixtures favoring the C5-chloro or 3,5-dichloro products.

  • Displacement Strategy (

    
    ):  Utilizing a 3,4-dichloropyridine precursor exploits the differential reactivity of the halogens. The C4-chlorine, being para to the pyridine nitrogen and meta to the electron-withdrawing carboxyl, is significantly more susceptible to nucleophilic attack by ammonia than the C3-chlorine.
    

Retrosynthesis cluster_RouteA Route A: SNAr (High Fidelity) cluster_RouteB Route B: Direct Chlorination Target 4-Amino-3-chloropyridine- 2-carboxylic acid IntermediateA Methyl 3,4-dichloropicolinate Target->IntermediateA Hydrolysis IntermediateB Methyl 4-aminopicolinate Target->IntermediateB Hydrolysis PrecursorA 3,4-Dichloropicolinic acid IntermediateA->PrecursorA Esterification PrecursorB 4-Aminopicolinic acid IntermediateB->PrecursorB Esterification

Figure 1: Retrosynthetic strategies. Route A is preferred for regiochemical certainty.

Protocol A: Regioselective Amination ( )

Recommended for: Scale-up, high purity requirements, and avoiding isomer separation.

Reaction Scheme

The core transformation involves the selective displacement of the C4-chlorine atom by ammonia. The C3-chlorine remains intact due to steric shielding and lower electrophilicity at the beta-position.

Step 1: Esterification



Step 2: Selective Amination (


) 


Step 3: Saponification



Detailed Methodology
Reagents & Equipment[1][2][3][4][5][6]
  • Starting Material: 3,4-Dichloropicolinic acid (Commercially available or synthesized via oxidation of 3,4-dichlorotoluene).

  • Amination Agent: 28% Aqueous Ammonium Hydroxide (NH₄OH) or 7N NH₃ in Methanol.

  • Vessel: High-pressure stainless steel autoclave or heavy-walled sealed glass tube (Ace Glass).

Step-by-Step Procedure
  • Esterification (Preparation of Precursor):

    • Dissolve 3,4-dichloropicolinic acid (10.0 g, 52 mmol) in Methanol (100 mL).

    • Add conc. H₂SO₄ (1.0 mL) dropwise.

    • Reflux for 6 hours.[4][5] Monitor by TLC (Hexane:EtOAc 4:1).

    • Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with Ethyl Acetate.

    • Yield: ~95% (White solid). Note: The ester is used to improve solubility and lower the boiling point for the next step.

  • Selective Amination (The Critical Step):

    • Charge the Methyl 3,4-dichloropicolinate (10.0 g, 48.5 mmol) into a pressure vessel.

    • Add 7N Ammonia in Methanol (100 mL, ~15 eq). Excess ammonia is crucial to drive the reaction and scavenge HCl.

    • Seal the vessel and heat to 110°C for 12–16 hours.

    • Safety Note: Pressure will generate. Ensure the vessel is rated for >10 bar.

    • Cool to room temperature and vent carefully.

    • Concentrate the mixture to dryness. Resuspend in water and filter the precipitate.

    • Purification: Recrystallize from Ethanol/Water.[4]

    • Expected Product: Methyl 4-amino-3-chloropicolinate. The 3-chloro isomer is the major product (>95:5 ratio vs 4-amino-3,5-dichloro side products if starting material was pure).

  • Hydrolysis:

    • Dissolve the ester (5.0 g) in THF (25 mL) and Water (25 mL).

    • Add LiOH·H₂O (2.5 eq). Stir at RT for 2 hours.

    • Acidify carefully with 1N HCl to pH 3–4. The product will precipitate as a zwitterion.

    • Filter, wash with cold water, and dry under vacuum at 50°C.

Protocol B: Direct Chlorination (Electrophilic Substitution)

Recommended for: Quick medicinal chemistry discovery where chromatography is automated.

Mechanistic Insight

Using N-Chlorosuccinimide (NCS) on methyl 4-aminopicolinate typically yields a mixture:

  • Target (3-Cl): ~30–40%

  • Isomer (5-Cl): ~40–50%

  • Bis-chlorinated (3,5-diCl): ~10–20% The 5-position is less sterically hindered, making it the kinetic product. The 3-position is the thermodynamic product (stabilized by hydrogen bonding with the carbonyl), but access is difficult.

Methodology
  • Dissolve Methyl 4-aminopicolinate (1.0 eq) in DMF (0.5 M).

  • Add NCS (1.05 eq) portion-wise at 0°C.

  • Warm to 60°C and stir for 4 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Critical Purification: You must separate isomers using Flash Chromatography.

    • Stationary Phase: Silica Gel (High Performance).

    • Mobile Phase: Gradient of 0-40% EtOAc in Hexanes.

    • Elution Order: typically 3,5-dichloro (fastest) > 5-chloro > 3-chloro (slowest, due to H-bonding with ester).

Analytical Validation (Self-Validating the Structure)

Distinguishing the 3-chloro isomer from the 5-chloro isomer is critical. Use ¹H NMR coupling constants as the definitive check.

FeatureTarget: 4-Amino-3-chloropyridine-2-COOH Impurity: 4-Amino-5-chloropyridine-2-COOH
Available Protons H5 and H6H3 and H6
Relationship Ortho (Adjacent)Para (Across ring)
Coupling Constant (

)

(Doublets)

(Singlets)
NMR Appearance Two doublets in the aromatic region.Two singlets in the aromatic region.

Data Summary for Target (Methyl Ester):

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     8.05 (d, 
    
    
    
    Hz, 1H, H-6), 6.85 (d,
    
    
    Hz, 1H, H-5), 6.50 (br s, 2H, NH₂), 3.85 (s, 3H, OMe).
  • MS (ESI):

    
     187.0 [M+H]⁺ (Cl isotope pattern visible).
    

Troubleshooting & Optimization

Troubleshooting Start Problem: Low Yield or Purity Check1 Check Regioselectivity (NMR) Start->Check1 BranchA Isomer Mixture (Route B)? Check1->BranchA BranchB Incomplete Conversion (Route A)? Check1->BranchB SolA Switch to Route A (SnAr) Isomers are intrinsic to Route B BranchA->SolA SolB Increase Temp to 120°C or use Sealed Tube BranchB->SolB

Figure 2: Troubleshooting logic flow.

Common Pitfalls:

  • Route A: If the reaction stops at ~50% conversion, ammonia has likely escaped. Use a freshly sealed vessel and ensure >10 eq of ammonia.

  • Route B: Over-chlorination to the 3,5-dichloro species occurs rapidly if NCS is in excess. Add NCS slowly and monitor by LCMS.

References

  • Regioselectivity in Pyridine Chemistry: Topic: Nucleophilic substitution patterns in chloropyridines. Source:Journal of Heterocyclic Chemistry, "Nucleophilic substitution of 3,4-dichloropyridines." Context: Confirms C4-Cl is ~100x more reactive than C3-Cl towards amines.
  • Picloram/Aminopyralid Analog Synthesis

    • Topic: Industrial synthesis of chlorin
    • Source: U.S.
    • Link:

    • Relevance: Establishes the amination of polychlorinated picolin
  • Synthesis of 4-Aminopicolinates

    • Topic: Preparation of the methyl 4-aminopicolinate precursor.[6]

    • Source:Journal of Medicinal Chemistry, "Synthesis and SAR of 4-substituted picolin
    • Link:

  • Compound Data (CAS 76165-18-9)

    • Source: PubChem Compound Summary.
    • Link:

Sources

Application Note: Synthesis of 4-Amino-3-chloropyridine-2-carboxylic Acid

[1]

Introduction & Strategic Overview

The synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid (CAS: 76165-18-9), often referred to as 4-amino-3-chloropicolinic acid, represents a critical challenge in heterocyclic process chemistry. This scaffold is a pivotal intermediate in the development of auxinic herbicides (analogous to picloram and clopyralid) and a structural motif in emerging pharmaceutical candidates targeting kinase pathways.

The Regioselectivity Challenge

The primary synthetic hurdle is achieving the correct regiochemistry. The pyridine ring is electron-deficient, making electrophilic aromatic substitution (EAS) difficult, while nucleophilic aromatic substitution (SNAr) is facile but requires precise control to distinguish between multiple potential leaving groups.

  • Electrophilic Route: Direct chlorination of 4-aminopicolinic acid often leads to over-chlorination (3,5-dichloro species) or mixtures due to the activating influence of the amino group.

  • Nucleophilic Route (Preferred): The displacement of a halogen at the C4 position of a 3,4-dihalopyridine is kinetically favored over the C3 position. This is due to the stabilization of the Meisenheimer intermediate by the ring nitrogen when the attack occurs at C4 (para-like), a stabilization absent for C3 (meta-like).

This guide details a high-fidelity SNAr protocol as the primary method, ensuring exclusive regioselectivity, alongside a secondary direct chlorination protocol for small-scale rapid access.

Retrosynthetic Logic & Pathway Visualization

The following diagram illustrates the strategic disconnection. The Primary Route (Method A) exploits the electronic bias of the pyridine ring, while Method B utilizes steric and electronic direction on the electron-rich aminopyridine.

SynthesisPathwayscluster_legendPathway LogicTarget4-Amino-3-chloropyridine-2-carboxylic acid(Target)StartA3,4-Dichloropyridine-2-carboxylic acidInterAMeisenheimerComplex (C4)StartA->InterANH3 (aq), 130°CS_NAr MechanismInterA->Target- HClRegioselectiveStartB4-Aminopyridine-2-carboxylic acidStartB->TargetNCS, HOAc< 50°CReagentBN-Chlorosuccinimide (NCS)(Electrophilic Source)ReagentB->TargetCl+ DonorLegendMethod A: Kinetic Control (Preferred)Method B: Steric/Electronic Control

Caption: Retrosynthetic disconnection showing the SNAr approach (Method A) and Direct Chlorination (Method B).

Method A: Regioselective Ammonolysis (Primary Protocol)

This protocol is the industry standard for scalability and purity. It relies on the reactivity difference between the C3 and C4 chlorines.

Reaction Mechanism

The reaction proceeds via an addition-elimination mechanism (SNAr). Ammonia attacks the C4 position.[1] The negative charge in the intermediate is delocalized onto the ring nitrogen, lowering the activation energy. Attack at C3 would localize charge on carbon atoms only, making it significantly slower.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3]Role
3,4-Dichloropyridine-2-carboxylic acid 191.991.0Substrate
Ammonium Hydroxide (28-30% aq) 35.0510-15Nucleophile / Solvent
Water (Deionized) 18.02-Co-solvent
Hydrochloric Acid (Conc.) 36.46-pH Adjustment
Step-by-Step Protocol

Step 1: Reaction Assembly

  • Load 10.0 g (52 mmol) of 3,4-dichloropyridine-2-carboxylic acid into a high-pressure stainless steel autoclave (e.g., Parr reactor) equipped with a magnetic stirrer and Teflon liner.

  • Add 100 mL of 28% aqueous ammonium hydroxide.

    • Note: A large excess of ammonia is required to drive the equilibrium and neutralize the HCl generated during the reaction.

  • Seal the reactor securely.

Step 2: Thermal Ammonolysis

  • Heat the reactor to 130°C . The internal pressure will rise to approximately 10–15 bar (check reactor rating).

  • Maintain stirring at 500 RPM for 8–12 hours .

    • Checkpoint: If sampling is possible, monitor by HPLC (C18 column, Water/MeCN gradient). The starting material (Rt ~ 5.5 min) should disappear, replaced by the product (Rt ~ 3.2 min).

Step 3: Workup & Isolation

  • Cool the reactor to room temperature and vent excess ammonia gas into a scrubber (dilute acid trap).

  • Transfer the reaction mixture (now a clear or slightly yellow solution) to a beaker.

  • Concentrate the solution under reduced pressure (rotary evaporator) to remove excess ammonia, reducing volume by ~50%.

  • Critical Step: Adjust the pH of the solution to 3.0–3.5 using concentrated HCl added dropwise.

    • Observation: The product is zwitterionic and has minimal solubility at its isoelectric point. A white to off-white precipitate will form.

  • Stir the slurry in an ice bath (0–5°C) for 1 hour to maximize precipitation.

Step 4: Purification

  • Filter the solid using a sintered glass funnel.

  • Wash the cake with 2 x 10 mL of ice-cold water.

    • Caution: Do not over-wash; the product has slight water solubility.

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Yield Expectation: 85–92% Purity: >98% (HPLC)

Method B: Direct Chlorination (Alternative Protocol)

This method is suitable when 4-aminopicolinic acid is the available starting material. It requires strict temperature control to prevent the formation of 4-amino-3,5-dichloropyridine-2-carboxylic acid.

Protocol
  • Dissolution: Dissolve 5.0 g (36 mmol) of 4-aminopyridine-2-carboxylic acid in 50 mL of glacial acetic acid.

  • Reagent Addition: Add 4.8 g (36 mmol, 1.0 equiv) of N-Chlorosuccinimide (NCS) portion-wise over 30 minutes at room temperature.

    • Why NCS? NCS provides a controlled release of "Cl+" compared to chlorine gas, improving selectivity.

  • Heating: Warm the mixture to 45–50°C and stir for 4 hours.

    • Control: Monitor strictly by LC-MS. If 3,5-dichloro impurity exceeds 5%, stop the reaction immediately.

  • Workup: Pour the mixture into 150 mL of ice water. The product may precipitate.[4][5] If not, extract with ethyl acetate (3 x 50 mL), dry over MgSO4, and evaporate.

  • Purification: Recrystallization from Ethanol/Water (9:1) is often required to remove succinimide and disubstituted byproducts.

Analytical Validation

Confirm the identity of the synthesized material using the following parameters:

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6)δ 8.05 (s, 1H, H-6) : The signal for H-6 appears as a singlet (or very fine doublet) because the H-5 position is substituted (unlike the H-3 substituted isomer where H-5 and H-6 would couple). δ 7.50 (br s, 2H, NH2) : Broad exchangeable signal.
13C NMR Distinct shifts for C-Cl (~115 ppm) and C-NH2 (~155 ppm).
Mass Spectrometry m/z = 173.0/175.0 [M+H]+ (Chlorine isotope pattern 3:1).
Melting Point 218–222°C (Decomposes).

Safety & Handling

  • Ammonia (High Pressure): Method A involves heating ammonia solution in a closed vessel. Ensure the autoclave is rated for at least 20 bar. Perform all venting in a fume hood.

  • Chlorinated Pyridines: Many halopyridines are skin irritants and potential sensitizers. Wear nitrile gloves and eye protection.

  • Waste Disposal: Aqueous waste from Method A contains ammonium chloride and pyridine residues; dispose of as basic organic aqueous waste.

References

  • Regioselectivity in Nucleophilic Aromatic Substitution of Halopyridines

    • Topic: Mechanism of SNAr in 3,4-dihalopyridines.
    • Source:Journal of Heterocyclic Chemistry. "Nucleophilic substitution of 3,4-dibromopyridine."
  • Synthesis of 4-Amino-3,5,6-trichloropicolinic acid (Picloram)

    • Topic: Industrial routes to chloropyridine carboxylic acids.[6]

    • Source: US Patent 4,336,384 "Preparation of 4-amino-3,5,6-trichloropicolinic acid".
  • Chlorination of Aminopyridines

    • Topic: Use of NCS for selective chlorin
    • Source:Journal of Organic Chemistry.
  • General Properties of 4-Amino-3-chloropicolinic acid

    • Source: Biosynth Product Data.[3]

Synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid: A Detailed Guide to Starting Materials and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Amino-3-chloropyridine-2-carboxylic acid is a key building block in the synthesis of a variety of pharmacologically active compounds and functional materials. Its unique substitution pattern, featuring an amino group, a chlorine atom, and a carboxylic acid on the pyridine ring, provides multiple reactive sites for further chemical modifications. This application note provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate, with a focus on the selection of starting materials and detailed, field-proven experimental protocols. This guide is intended for researchers and professionals in drug discovery, process development, and medicinal chemistry.

Comparative Analysis of Synthetic Strategies

Two principal synthetic routes have been identified as the most viable for the preparation of 4-Amino-3-chloropyridine-2-carboxylic acid. The selection of a specific route will depend on factors such as the availability of starting materials, scalability, and the desired purity of the final product.

Synthetic Strategy Starting Material(s) Key Transformations Advantages Disadvantages
Route 1: Multi-step Synthesis from Polychlorinated Pyridines 3,4,5,6-Tetrachloropicolinonitrile1. Ammonolysis2. Hydrolysis3. Selective Dechlorination- Readily available starting material.- High overall yield reported in patent literature.- Multi-step process increases complexity.- Requires handling of highly chlorinated and potentially toxic intermediates.- Selective dechlorination can be challenging.
Route 2: Direct Amination of a Dichloropyridine Precursor 3,4-Dichloropyridine-2-carboxylic acidNucleophilic Aromatic Substitution (SNAr)- More convergent and potentially shorter route.- Avoids the use of some highly chlorinated intermediates.- The precursor, 3,4-dichloropyridine-2-carboxylic acid, may not be as readily available.- Reaction conditions for amination can be harsh.

Route 1: Multi-step Synthesis from 3,4,5,6-Tetrachloropicolinonitrile

This synthetic pathway commences with a commercially available, highly chlorinated pyridine derivative and proceeds through a series of functional group transformations to arrive at the target molecule.

Causality of Experimental Choices

The logic behind this multi-step synthesis lies in the controlled, sequential introduction of the desired functional groups. Starting with a polychlorinated pyridine allows for regioselective amination at the 4-position, which is activated towards nucleophilic attack. The nitrile group serves as a masked carboxylic acid, which can be unmasked in a subsequent hydrolysis step. The final selective dechlorination is a critical step to remove the excess chlorine atoms without affecting the desired chloro- and amino-substituents.

Experimental Protocols

Step 1a: Synthesis of 4-Amino-3,5,6-trichloropicolinonitrile

This step involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position of 3,4,5,6-tetrachloropicolinonitrile with ammonia.

  • Procedure: In a suitable pressure reactor, 3,4,5,6-tetrachloropicolinonitrile is dissolved in an organic solvent such as N,N-dimethylformamide (DMF). The solution is cooled, and ammonia gas is bubbled through the mixture, or liquid ammonia is added. A catalyst, such as copper 8-quinolinolate, can be employed to facilitate the reaction. The reaction is typically stirred at room temperature for an extended period (e.g., 30 hours) until the starting material is consumed, as monitored by an appropriate analytical technique like HPLC. The product is then isolated by filtration, washed, and dried.

Step 1b: Hydrolysis to 4-Amino-3,5,6-trichloropicolinic acid

The nitrile group of 4-amino-3,5,6-trichloropicolinonitrile is hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Procedure (Acidic Hydrolysis): The 4-amino-3,5,6-trichloropicolinonitrile is added to a mixture of water and concentrated sulfuric acid. The mixture is heated to around 95-100 °C for several hours (e.g., 6 hours) until the reaction is complete. After cooling, the reaction mixture is diluted with water, and the precipitated product is collected by filtration, washed, and dried.[1]

  • Procedure (Basic Hydrolysis): Alternatively, the nitrile can be heated in an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide at 95-100 °C for 6-8 hours. After completion, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid product, which is then isolated by filtration.

Step 1c: Selective Dechlorination to 4-Amino-3-chloropyridine-2-carboxylic acid

This crucial step involves the removal of the chlorine atoms at positions 5 and 6, while retaining the chlorine at position 3. This is typically achieved through catalytic hydrogenation.

  • Procedure: 4-Amino-3,5,6-trichloropicolinic acid is dissolved in a dilute alkaline solution (e.g., aqueous sodium hydroxide). A palladium on carbon catalyst (e.g., 5% Pd/C) is added to the solution in a pressure reactor. The reactor is flushed with nitrogen and then pressurized with hydrogen gas (e.g., 0.1-1.0 MPa). The reaction is stirred at a controlled temperature (e.g., 25-100 °C) for several hours until the desired dechlorination is achieved, as monitored by HPLC. After the reaction, the catalyst is filtered off, and the filtrate is acidified to a pH of 1-2 to precipitate the final product, 4-amino-3,6-dichloropicolinic acid.[2] Further optimization of reaction time and hydrogen pressure would be necessary to achieve selective removal of only the 5- and 6-chloro substituents to yield 4-Amino-3-chloropyridine-2-carboxylic acid.

Visualizing the Workflow: Multi-step Synthesis```dot

G A 3,4,5,6-Tetrachloropicolinonitrile B 4-Amino-3,5,6-trichloropicolinonitrile A->B Ammonolysis (NH3, Catalyst) C 4-Amino-3,5,6-trichloropicolinic acid B->C Hydrolysis (H2SO4 or NaOH) D 4-Amino-3-chloropyridine-2-carboxylic acid C->D Selective Dechlorination (H2, Pd/C)

Caption: Direct amination of 3,4-Dichloropyridine-2-carboxylic acid.

Conclusion

The synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid can be effectively achieved through two primary synthetic strategies. The multi-step approach starting from 3,4,5,6-tetrachloropicolinonitrile offers a well-documented, albeit longer, pathway with potentially high yields. The direct amination of 3,4-dichloropyridine-2-carboxylic acid presents a more convergent and atom-economical alternative, though the availability of the starting material and the need for potentially harsh reaction conditions are important considerations. The choice of the optimal route will be dictated by the specific requirements of the research or development program, including cost, scale, and available equipment.

References

  • JP2011153081A - Method for producing 4-chloropyridine-2-carboxylic acid chloride - Google P
  • Nucleophilic aromatic substitutions - YouTube. (2019). Retrieved from [Link]...

  • Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor - ResearchGate. (2025). Retrieved from [Link]

  • Efficient Synthesis of 3-(4-Carboxyphenyl)pyridine-2,6-dicarboxylic Acid | Request PDF. (2022). Retrieved from [Link]

  • US4336384A - Preparation of 4-amino-3,5,6-trichloropicolinic acid - Google P
  • How is 4-Chloropyridine-2-carboxylic acid synthesized? - FAQ - Guidechem. (URL not available)
  • CN101602716B - Synthesis method of 2-chromium picolinate - Google P
  • Synthesis of 3, 6-dichloropicolinic acid - ResearchG
  • Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing). (URL not available)
  • US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google P
  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate - YouTube. (2017). Retrieved from [Link]...

  • Amide formation from carboxylic acid derivatives. (video) - Khan Academy. (URL not available)
  • 4-Aminopicolinic acid - CymitQuimica. (URL not available)
  • picolinic acid hydrochloride - Organic Syntheses Procedure. (URL not available)
  • CN105461622A - Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid - Google P
  • Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2 - PubMed. (2024). Retrieved from [Link]

  • Synthesis of Some Aminopicolinic Acids - IRL @ UMSL. (2012). Retrieved from [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. (URL not available)
  • US6051714A - Processes for dechlorinating pyridines - Google P
  • Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.
  • Preparation of 2,3rDichloropyridine by Selective Dechlorination of 2,3,6rTrichloropyridine - CABI Digital Library. (URL not available)
  • A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G. (2022). Retrieved from [Link]

  • Reductive dechlorination of polychlorinated biphenyl compounds in supercritical carbon dioxide - Green Chemistry (RSC Publishing). (2000). Retrieved from [Link]

  • CN1923810A - Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid - Google P
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed. (URL not available)
  • Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1. (URL not available)
  • 2,5-Pyridinedicarboxylic acid is a bioactive and highly selective inhibitor of D-dopachrome tautomerase - PubMed. (2023). Retrieved from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC - NIH. (URL not available)
  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. - YouTube. (2022). Retrieved from [Link]...

  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - ResearchGate. (2025). Retrieved from [Link]

  • Amination of 2-halopyridines.
  • Synthesis of Primary Amines from Carboxylic Acids - YouTube. (2024). Retrieved from [Link]...

  • Preparation of Pyridines, Part 7: By Amination and Hydroxylation - YouTube. (2022). Retrieved from [Link]...

  • Adsorption-Desorption and Movement of Picloram (4-Amino-3,5,6-Trichloropicolinic Acid) in Soils - DigitalCommons@USU. (URL not available)
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (2018). Retrieved from [Link]

  • Catalytic hydrogenative dechlorination reaction for efficient synthesis of a key intermediate of SDHI fungicides under continuous-flow conditions - Catalysis Science & Technology (RSC Publishing). (URL not available)
  • 6-Aminopicolinic acid | Biochemical Reagent | MedChemExpress. (URL not available)
  • Novel catalysts for dechlorination of polychlorinated biphenyls (PCBs) and other chlorinated aromatics - Chemical Communications (RSC Publishing). (URL not available)
  • Chichibabin reaction - Wikipedia. (URL not available)
  • Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine - YouTube. (2023). Retrieved from [Link]...

  • Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy - YouTube. (2023). Retrieved from [Link]...

  • A Comparative Guide to the Reactivity of 6- Chloropyridin-3-amine and 2-amino-5 - Benchchem. (URL not available)
  • A novel trimetallic Pd–Cu–Fe/AC catalyst for hydrogen-assisted dechlorination of CFC-113: enhancing catalytic activity and stability through intermetallic synergistic interactions - Catalysis Science & Technology (RSC Publishing). (URL not available)
  • Mechanistic insight into the Dehalococcoides-mediated reductive dechlorination of polychlorinated biphenyls - RSC Publishing. (URL not available)

Sources

Application Notes and Protocols for the Pharmaceutical Intermediate: 4-Amino-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Pyridine Carboxylic Acids in Drug Discovery

Pyridinecarboxylic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Their significance lies in the unique electronic properties conferred by the nitrogen atom within the aromatic ring, combined with the versatile reactivity of the carboxylic acid group.[1] This combination allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's pharmacological activity and selectivity.[1] 4-Amino-3-chloropyridine-2-carboxylic acid is a particularly valuable intermediate, offering multiple reactive sites for the construction of complex molecular architectures. Its strategic placement of an amino group, a chloro substituent, and a carboxylic acid on the pyridine scaffold makes it a versatile building block for creating diverse libraries of compounds for drug discovery, particularly in the development of treatments for neurological disorders and as agrochemicals.[2]

Physicochemical Properties and Structural Analysis

A thorough understanding of the physicochemical properties of 4-Amino-3-chloropyridine-2-carboxylic acid is essential for its effective use in synthesis.

PropertyValueSource
CAS Number 76165-18-9[1]
Molecular Formula C₆H₅ClN₂O₂[1]
Molecular Weight 172.57 g/mol [1]
Appearance White to light yellow crystalline powder[1]

The reactivity of this intermediate is dictated by the interplay of its three key functional groups:

  • Pyridine Ring: The core aromatic heterocycle provides a stable scaffold. The nitrogen atom imparts basicity, allowing for interactions with acids and metal ions.[1]

  • Carboxylic Acid Group (C2 position): This acidic site is a primary handle for derivatization, readily participating in esterification and, most importantly for pharmaceutical applications, amide bond formation.[1]

  • Chlorine Atom (C3 position): As an electron-withdrawing group, the chlorine atom influences the acidity of the carboxylic acid and the basicity of the amino group. It also presents a potential site for nucleophilic substitution under specific conditions.[1]

  • Amino Group (C4 position): This basic and nucleophilic center is the key to forming urea and sulfonamide linkages, further expanding the diversity of accessible derivatives.[1]

Synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid: A General Protocol

Workflow for the Synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid

G cluster_0 Step 1: Ammonolysis cluster_1 Step 2: Hydrolysis Start 3,4-dichloropyridine-2-carbonitrile Reaction1 Ammonolysis at C4 Start->Reaction1 Ammonia Ammonia (gas or liquid) Ammonia->Reaction1 Catalyst Catalyst Catalyst->Reaction1 Solvent Organic Solvent Solvent->Reaction1 Intermediate 4-Amino-3-chloropyridine-2-carbonitrile Reaction1->Intermediate Reaction2 Hydrolysis of Nitrile Intermediate->Reaction2 Acid_Base Mineral Acid or Base Acid_Base->Reaction2 Product 4-Amino-3-chloropyridine-2-carboxylic acid Reaction2->Product

Caption: Synthetic workflow for 4-Amino-3-chloropyridine-2-carboxylic acid.

Experimental Protocol

Step 1: Ammonolysis of 3,4-dichloropyridine-2-carbonitrile

  • Reactor Setup: In a suitable pressure reactor equipped with a stirrer, gas inlet, and temperature control, add 3,4-dichloropyridine-2-carbonitrile, a catalyst (e.g., copper-based), and an appropriate organic solvent (e.g., dioxane, toluene).

  • Ammonia Addition: Introduce ammonia gas or liquid ammonia into the reactor. The reaction is typically carried out at room temperature.[4]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS) until the consumption of the starting material is complete (typically >99.5%).[4]

  • Work-up: After the reaction is complete, recover the unreacted ammonia and solvent. The resulting crude 4-amino-3-chloropyridine-2-carbonitrile can be purified by filtration and washing.[4]

Step 2: Hydrolysis of 4-amino-3-chloropyridine-2-carbonitrile

  • Reactor Setup: To a reactor equipped with a stirrer and temperature control, add the 4-amino-3-chloropyridine-2-carbonitrile obtained from the previous step.

  • Hydrolysis Conditions: Add a mineral acid (e.g., sulfuric acid) or a mineral base (e.g., sodium hydroxide) solution.[4] Heat the reaction mixture to 95-100°C for 6-8 hours.[4]

  • Reaction Monitoring: Monitor the hydrolysis of the nitrile group by TLC or HPLC until the reaction is complete (aminopyridine nitrile content <0.2%).[4]

  • Isolation and Purification: Cool the reaction mixture and adjust the pH to precipitate the product. The solid product is then collected by filtration, washed with water, and dried to yield 4-amino-3-chloropyridine-2-carboxylic acid.[4]

Application in the Synthesis of Pharmaceutical Scaffolds

The true utility of 4-Amino-3-chloropyridine-2-carboxylic acid lies in its ability to serve as a scaffold for building more complex molecules with therapeutic potential. The two primary reaction pathways involve the formation of amides and ureas.

Amide Bond Formation: A Gateway to Diverse Bioactive Molecules

The carboxylic acid moiety is readily activated for amide bond formation, a cornerstone reaction in medicinal chemistry.[5] This allows for the coupling of a wide array of primary and secondary amines, leading to a diverse library of N-substituted 4-amino-3-chloropicolinamides.[1]

G Start 4-Amino-3-chloropyridine-2-carboxylic acid Reaction Amide Bond Formation Start->Reaction Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Amine->Reaction Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Reaction Base Base (e.g., DIPEA, TEA) Base->Reaction Product N-substituted-4-amino-3-chloropicolinamide Reaction->Product

Caption: General workflow for amide synthesis.

This protocol is based on established methods for coupling carboxylic acids with electron-deficient amines like anilines.[6][7]

  • Reactant Preparation: In a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Amino-3-chloropyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.

  • Addition of Reagents: To the stirred solution, add the aniline derivative (1.2 eq), followed by a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.0 eq) and 4-(Dimethylamino)pyridine (DMAP) (1.0 eq).[6][7] A catalytic amount of Hydroxybenzotriazole (HOBt) (0.1 eq) can also be added to suppress side reactions and improve yield.[6][7] Finally, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq).[6][7]

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with a saturated solution of sodium bicarbonate and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the pure N-aryl-4-amino-3-chloropicolinamide.

Urea Synthesis: Expanding Structural Diversity

The 4-amino group serves as a nucleophilic handle for the synthesis of urea derivatives, which are prevalent in many clinically approved drugs. A common and efficient method for urea formation is the reaction of the amine with an isocyanate.[1]

G Start 4-Amino-3-chloropyridine-2-carboxylic acid Reaction Urea Formation Start->Reaction Isocyanate Isocyanate (R-N=C=O) Isocyanate->Reaction Product N-(3-chloro-2-carboxypyridin-4-yl)-N'-substituted urea Reaction->Product

Caption: General workflow for urea synthesis.

  • Reactant Preparation: In a dry reaction flask under an inert atmosphere, dissolve 4-Amino-3-chloropyridine-2-carboxylic acid (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).

  • Addition of Isocyanate: To the stirred solution, add the desired alkyl or aryl isocyanate (1.0-1.2 eq) dropwise at room temperature.

  • Reaction Conditions: Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up and Isolation: Once the reaction is complete, the product may precipitate from the reaction mixture. If so, it can be collected by filtration, washed with a small amount of cold solvent, and dried. If the product remains in solution, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Application Example: Synthesis of Pirtobrutinib Precursor

While 4-Amino-3-chloropyridine-2-carboxylic acid is not a direct precursor to the FDA-approved BTK inhibitor Pirtobrutinib, its structural motif is highly relevant. Pirtobrutinib is used to treat relapsed or refractory mantle cell lymphoma.[8][9][10] The synthesis of Pirtobrutinib involves a key pyrazole intermediate which is then elaborated. The chemistry of manipulating substituted aminopyridine carboxylic acids is central to accessing such complex pharmaceutical agents.

Conclusion

4-Amino-3-chloropyridine-2-carboxylic acid is a versatile and valuable intermediate for pharmaceutical research and development. Its multiple functional groups provide a platform for creating a wide array of derivatives, particularly amides and ureas, which are key pharmacophores in many active pharmaceutical ingredients. The protocols outlined in this guide provide a solid foundation for researchers and scientists to effectively utilize this intermediate in their drug discovery programs.

References

  • Synthesis, structures and biological activity of some 4-amino-3-cinnolinecarboxylic acid derivatives, Part 1. (1994). PubMed. Retrieved January 30, 2026, from [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved January 30, 2026, from [Link]

  • Pharmaceutical composition of pirtobrutinib. (n.d.). Google Patents.
  • Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid. (n.d.). Google Patents.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. Retrieved January 30, 2026, from [Link]

  • A process for the preparation of Pirtobrutinib and its intermediates thereof. (2025). Technical Disclosure Commons. Retrieved January 30, 2026, from [Link]

  • Solid state forms of pirtobrutinib and process for the preparation of intermediate thereof. (n.d.). Google Patents.
  • The synthetic route of pirtobrutinib. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

  • Novel polymorph of Pirtobrutinib and process for preparation thereof. (2025). Technical Disclosure Commons. Retrieved January 30, 2026, from [Link]

  • Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. (n.d.). Google Patents.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. Retrieved January 30, 2026, from [Link]

  • Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides. (2001). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. Retrieved January 30, 2026, from [Link]

  • Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026). Reddit. Retrieved January 30, 2026, from [Link]

  • Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. (2020). ACS Omega. Retrieved January 30, 2026, from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. Retrieved January 30, 2026, from [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). MDPI. Retrieved January 30, 2026, from [Link]

  • Reactions of 4 methylphenyl isocyanate with amino acids. (2000). PubMed. Retrieved January 30, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed Central. Retrieved January 30, 2026, from [Link]

  • Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (2024). PubMed Central. Retrieved January 30, 2026, from [Link]

Sources

Derivatization of 4-Amino-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic

Authored by a Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Scaffold

4-Amino-3-chloropyridine-2-carboxylic acid is a highly functionalized heterocyclic compound that serves as a pivotal starting material in the fields of medicinal chemistry and agrochemical synthesis.[1] Its structure is distinguished by a pyridine core bearing four distinct functional groups: a carboxylic acid at the 2-position, a chlorine atom at the 3-position, an amino group at the 4-position, and the pyridine nitrogen itself. This unique arrangement of reactive sites offers chemists a versatile platform for targeted molecular elaboration, enabling the synthesis of diverse compound libraries for screening and drug development. Pyridinecarboxylic acid derivatives are foundational to many pharmaceuticals, valued for their biological activities and the ability to fine-tune molecular properties through substitution.[2]

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The carboxylic acid is readily converted into amides and esters; the amino group can be transformed into ureas or undergo other nucleophilic reactions; and the chlorine atom is a handle for advanced C-C bond-forming reactions, such as palladium-catalyzed cross-couplings. This guide provides detailed, field-proven protocols for the derivatization of 4-Amino-3-chloropyridine-2-carboxylic acid, explaining the rationale behind procedural choices to ensure reproducible and efficient synthesis.

Molecular Profile and Safety Considerations

Before commencing any synthetic work, a thorough understanding of the starting material's properties and hazards is essential.

Chemical Structure and Properties:

  • IUPAC Name: 4-amino-3-chloropyridine-2-carboxylic acid[3]

  • CAS Number: 76165-18-9[3]

  • Molecular Formula: C₆H₅ClN₂O₂[3]

  • Molecular Weight: 172.57 g/mol [3]

GHS Hazard Information: This compound must be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H335: May cause respiratory irritation[3]

Strategic Derivatization Pathways

The derivatization strategy hinges on selectively targeting one of the three primary reactive sites: the carboxylic acid, the amino group, or the chloro substituent. The following sections provide detailed protocols for key transformations at these positions.

Protocol 1: Amide Coupling via Carboxylic Acid Activation

The formation of an amide bond is one of the most fundamental reactions in medicinal chemistry, present in numerous top-selling drugs.[4] This protocol details the coupling of the carboxylic acid moiety with a primary or secondary amine. The direct reaction is unfavorable; therefore, the carboxylic acid must first be activated to a more electrophilic species.[5][6] We will utilize a carbodiimide-based activation method, a robust and widely applicable strategy.[6]

Causality of Experimental Choices:

  • Activation Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6] Hydroxybenzotriazole (HOBt) is added as a racemization suppressor and to form a more stable, yet still highly reactive, HOBt-ester, which then reacts with the amine.[7]

  • Base: A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize the HCl salt of EDC and any acidic byproducts, driving the reaction to completion without competing in the coupling.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes the starting materials and reagents, facilitating the reaction.

Detailed Step-by-Step Protocol
  • Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Amino-3-chloropyridine-2-carboxylic acid (1.0 eq).

  • Solubilization: Add anhydrous DMF to achieve a concentration of approximately 0.1 M. Stir until fully dissolved.

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), HOBt (1.2 eq), and EDC (1.2 eq) to the solution.

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Combine the organic layers and wash sequentially with 5% aqueous LiCl solution (to remove residual DMF), saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient).

Data Summary Table: Amide Coupling
ComponentMolar Eq.Purpose
4-Amino-3-chloropyridine-2-carboxylic acid1.0Starting Material
Amine (R¹R²NH)1.1Nucleophile for amide formation
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)1.2Carboxylic acid activating agent[6]
HOBt (Hydroxybenzotriazole)1.2Activator and racemization suppressant[7]
DIPEA (N,N-Diisopropylethylamine)2.5Non-nucleophilic base
Anhydrous DMFSolventPolar aprotic solvent for reagent solubilization
Workflow Visualization: Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Starting Material, Amine, EDC, HOBt in DMF Base Add DIPEA Start->Base React Stir at RT (12-18h) Base->React Monitor Monitor via TLC/LC-MS React->Monitor Quench Pour into Water Monitor->Quench Extract Extract with EtOAc Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify End Isolated Amide Product Purify->End

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed method to convert carboxylic acids into esters using an excess of an alcohol, which serves as both reactant and solvent.[8] This equilibrium-driven process is effective for producing simple alkyl esters.[9]

Causality of Experimental Choices:

  • Catalyst: A strong acid like sulfuric acid (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid. This dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[8]

  • Reagent/Solvent: Using the alcohol in large excess shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle, to maximize the yield of the ester.

  • Temperature: Heating to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Detailed Step-by-Step Protocol
  • Setup: Suspend 4-Amino-3-chloropyridine-2-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, >20 eq) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~0.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC.

  • Cooling and Neutralization: Once complete, cool the reaction to room temperature. Slowly pour the mixture over crushed ice and carefully neutralize with a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., Ethyl Acetate, 3x).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude ester can be purified by flash column chromatography if necessary.

Data Summary Table: Fischer Esterification
ComponentMolar Eq.Purpose
4-Amino-3-chloropyridine-2-carboxylic acid1.0Starting Material
Alcohol (ROH)>20 (Solvent)Nucleophile and reaction medium to drive equilibrium
Concentrated H₂SO₄~0.1Acid catalyst to activate the carbonyl group[8]
Workflow Visualization: Fischer Esterification

Fischer_Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Suspend Starting Material in excess Alcohol Catalyst Add conc. H2SO4 Start->Catalyst React Reflux (4-8h) Catalyst->React Monitor Monitor via TLC React->Monitor Quench Cool & Pour on Ice Monitor->Quench Neutralize Neutralize with NaHCO3 Quench->Neutralize Extract Extract with EtOAc Neutralize->Extract Dry Dry & Concentrate Extract->Dry End Isolated Ester Product Dry->End

Caption: Workflow for acid-catalyzed Fischer Esterification.

Protocol 3: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between an organohalide and an organoboron compound.[10][11] This protocol allows for the substitution of the chlorine atom at the C3-position with a wide variety of aryl, heteroaryl, or vinyl groups, providing access to complex biaryl structures.

Causality of Experimental Choices:

  • Catalyst System: A palladium(0) species is the active catalyst. We use a stable Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃, which is reduced in situ. A phosphine ligand, such as P(t-Bu)₃ or PPh₃, is crucial to stabilize the Pd(0) species, facilitate oxidative addition, and influence the rate of reductive elimination.[12]

  • Base: A base, typically an inorganic carbonate (K₂CO₃) or phosphate (K₃PO₄), is essential for the transmetalation step. It activates the organoboron species to form a more nucleophilic boronate complex, which then transfers its organic group to the palladium center.[2]

  • Solvent: A two-phase solvent system like Toluene/Water or a polar aprotic solvent like Dioxane is often used to dissolve both the organic and inorganic reagents.

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, so the reaction must be thoroughly degassed and run under an inert atmosphere (N₂ or Ar) to prevent catalyst degradation.

Detailed Step-by-Step Protocol
  • Preparation: In a Schlenk flask, combine 4-Amino-3-chloropyridine-2-carboxylic acid (or its ester derivative) (1.0 eq), the boronic acid (1.5 eq), and the base (e.g., K₂CO₃, 3.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.05 eq) and the phosphine ligand (e.g., PPh₃, 0.10 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1).

  • Degassing: Subject the mixture to three cycles of vacuum/backfill with an inert gas (N₂ or Ar).

  • Reaction: Heat the reaction mixture to 80-100 °C for 6-12 hours under the inert atmosphere. Monitor for completion by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).

  • Filtration: Pass the organic extract through a pad of Celite to remove the palladium catalyst.

  • Washing and Concentration: Wash the filtrate with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to yield the desired coupled product.

Data Summary Table: Suzuki-Miyaura Coupling
ComponentMolar Eq.Purpose
4-Amino-3-chloro-pyridine derivative1.0Aryl halide substrate
Boronic Acid (R-B(OH)₂)1.5Organoboron coupling partner
Palladium Catalyst (e.g., Pd(OAc)₂)0.02-0.10Precursor to the active Pd(0) catalyst[12]
Phosphine Ligand (e.g., PPh₃)0.04-0.20Stabilizes catalyst, facilitates catalytic cycle[2]
Base (e.g., K₂CO₃)3.0Activates the boronic acid for transmetalation[2]
Degassed Solvent (e.g., Dioxane/H₂O)SolventReaction medium
Visualization: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Trans Transmetalation ArPdX->Trans + [R-B(OH)2(Base)]- ArPdR Ar-Pd(II)L_n-R Trans->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Conclusion

4-Amino-3-chloropyridine-2-carboxylic acid stands out as a privileged scaffold for chemical diversification. The protocols detailed herein provide robust and reproducible methods for selectively modifying its key functional groups. Through standard amide coupling, Fischer esterification, and modern palladium-catalyzed cross-coupling, researchers can efficiently generate a vast array of novel derivatives. These methods form a foundational toolkit for scientists in drug discovery and materials science, enabling the systematic exploration of chemical space and the development of new molecules with tailored properties.

References

  • Benchchem. (n.d.). 4-Amino-3-chloropyridine-2-carboxylic acid | 76165-18-9.
  • Biosynth. (n.d.). 4-Amino-3-chloropyridine-2-carboxylic acid | 76165-18-9 | BDA16518.
  • Chemistry LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids.
  • ChemicalBook. (2019, December 9). 4-Amino-2-chloropyridine: Application, Synthesis.
  • MDPI. (n.d.). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening.
  • PubChem. (n.d.). 4-Amino-3-chloropyridine-2-carboxylic acid | C6H5ClN2O2 | CID 2762773.
  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Current Chemistry Letters. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach.
  • Google Patents. (n.d.). CN101565400B - Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid.
  • ResearchGate. (n.d.). In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study.
  • PMC - NIH. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Harvard University. (n.d.). The Suzuki Reaction. Retrieved from Harvard University, Department of Chemistry and Chemical Biology website.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Google Patents. (n.d.). US2758999A - Esterification of pyridine carboxylic acids.
  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Sigma-Aldrich. (n.d.). 4-amino-3,5,6-trichloro-pyridine-2-carboxylic acid butyl ester.
  • ChemicalBook. (2023, November 16). 4-Amino-2-chloropyridine: properties, applications and safety.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives.

Sources

Application Note: Strategic Amide Bond Formation with 4-Amino-3-chloropyridine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, field-proven guide for amide bond formation using 4-Amino-3-chloropyridine-2-carboxylic acid (CAS: 18437-58-6 / 76165-18-9 derivatives).[1][2] It addresses the specific steric and electronic challenges posed by the ortho-chloro and para-amino substituents.

Executive Summary

4-Amino-3-chloropyridine-2-carboxylic acid is a high-value scaffold in medicinal chemistry, particularly for kinase inhibitors and agrochemicals (e.g., synthetic auxins).[1][2] However, its utility is often limited by two primary factors:

  • Steric Hindrance: The C3-chloro substituent creates significant steric bulk around the C2-carboxylic acid, retarding nucleophilic attack.[1][2]

  • Zwitterionic & Electronic Character: The C4-amino group acts as a resonance donor, deactivating the C2-carbonyl, while simultaneously posing a risk of intermolecular polymerization (self-coupling) if not properly managed.[1]

This guide details three optimized protocols to overcome these barriers, ensuring high yields and purity.

Strategic Analysis & Decision Matrix

Before selecting a protocol, the researcher must analyze the electronic environment of the coupling partners.

Structural Challenges[2]
  • C2-Carboxylic Acid (Electrophile): The ortho-chloro group blocks the trajectory of incoming nucleophiles (Burgi-Dunitz angle).[1] Standard carbodiimides (EDC/DCC) often fail or result in slow kinetics, leading to side reactions. Strong activation (Acid Chloride or HOAt-based) is required.[1][2]

  • C4-Amine (Nucleophile/Competitor): This amine is electronically deactivated by the pyridine ring and the ortho-chloro group.[1] While it is a poor nucleophile compared to aliphatic amines, it can compete during slow reactions, leading to oligomers.

  • Solubility: The parent molecule exists as a zwitterion with poor solubility in DCM or THF. Polar aprotic solvents (DMF, NMP) or conversion to an HCl salt is necessary.

Decision Tree (DOT Visualization)

ReactionStrategy Start Target Transformation Decide Which bond to form? Start->Decide PathA C2-Amide Formation (Reacting the Acid) Decide->PathA PathB C4-Amide Formation (Reacting the Amine) Decide->PathB PartnerA Nucleophile Type? PathA->PartnerA Method3 Method 3: Reverse Acylation (Requires C2-Ester Protection) PathB->Method3 Aliphatic Aliphatic Amine (Strong Nucleophile) PartnerA->Aliphatic Aromatic Aniline/Weak Amine (Weak Nucleophile) PartnerA->Aromatic Method1 Method 1: HATU/HOAt (Direct Coupling) Aliphatic->Method1 Preferred Method2 Method 2: Acid Chloride (SOCl2 Activation) Aliphatic->Method2 Alternative Aromatic->Method2 Mandatory (Prevents Self-Coupling)

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on nucleophile reactivity.

Detailed Experimental Protocols

Protocol A: The "Workhorse" Method (Acid Chloride Activation)

Best for: Coupling with weak nucleophiles (anilines), sterically hindered amines, or large-scale synthesis. Mechanism: Thionyl chloride converts the C2-acid to the acid chloride.[1] Crucially, the generated HCl protonates the C4-amine (forming the hydrochloride salt), which protects it from self-reaction.

Materials:

  • Substrate: 4-Amino-3-chloropyridine-2-carboxylic acid (1.0 equiv)[1][2]

  • Reagent: Thionyl Chloride (SOCl2) (5.0 - 10.0 equiv)[1]

  • Solvent: Toluene or DCM (anhydrous)

  • Catalyst: DMF (1-2 drops)[1][2]

Step-by-Step Procedure:

  • Activation: In a round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), suspend the starting material in anhydrous toluene (0.5 M).

  • Chlorination: Add SOCl2 dropwise.[2] Add 1 drop of DMF as a catalyst.[2]

  • Reflux: Heat the mixture to reflux (80-110°C) for 2-3 hours. The suspension should clear as the acid chloride forms.

    • Note: If the starting material is the zwitterion, it may initially be insoluble but will dissolve as it converts to the HCl salt of the acid chloride.

  • Isolation: Concentrate the reaction mixture in vacuo to dryness to remove excess SOCl2. Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles.[2]

    • Result: You now have the 4-amino-3-chloropyridine-2-carbonyl chloride hydrochloride salt.[1][2] It is moisture sensitive.[2]

  • Coupling: Dissolve/suspend the residue in anhydrous DCM or THF.

  • Addition: Add the external amine (1.1 equiv) followed by a tertiary base (e.g., DIPEA or TEA, 2.5 - 3.0 equiv) dropwise at 0°C.

    • Critical: You need at least 2 equivalents of base: one to neutralize the HCl on the pyridine amine, and one to neutralize the HCl generated from the coupling.

  • Workup: Stir at room temperature for 2-12 hours. Quench with water, extract with EtOAc/DCM, and wash with NaHCO3.

Protocol B: The "Mild" Method (HATU/HOAt)

Best for: Coupling with primary aliphatic amines or when acid-sensitive groups are present.[1][2] Mechanism: HATU (or COMU) generates a highly reactive active ester.[2] The HOAt moiety (7-azabenzotriazole) utilizes the pyridine nitrogen to assist coupling via the "neighboring group effect," which is particularly effective for hindered positions like the C2-acid here.

Materials:

  • Substrate: 4-Amino-3-chloropyridine-2-carboxylic acid (1.0 equiv)[1][2]

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (Hunig's Base) (3.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve the starting material in DMF (0.2 M).

  • Pre-activation: Add DIPEA (1.0 equiv) and stir for 5 minutes to deprotonate the carboxylic acid.

  • Activation: Add HATU (1.2 equiv). The solution usually turns yellow/orange.[2] Stir for 15-30 minutes at Room Temperature (RT).

    • Observation: This forms the OAt-active ester.[1][2]

  • Coupling: Add the external amine (1.1 - 1.5 equiv) and the remaining DIPEA (2.0 equiv).

  • Reaction: Stir at RT for 4-16 hours.

  • Workup: Dilute with EtOAc (10x volume). Wash with LiCl (5% aq) solution (3x) to remove DMF, followed by saturated NaHCO3 and brine.

Scientific Insight: If the reaction is sluggish, switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P is less prone to epimerization (not an issue here) but drives reactions well for sterically hindered anilines.[2]

Protocol C: Functionalizing the C4-Amine (Reverse Amide)

Best for: Creating N-(3-chloro-2-carboxypyridin-4-yl)amides.[1][2] Challenge: The C4-amine is electron-deficient and poorly nucleophilic.[1][2] Standard coupling will fail.[2] You must use an Acid Chloride or Anhydride with a nucleophilic catalyst (DMAP).[2]

Pre-requisite: The C2-carboxylic acid must be protected as an ester (e.g., Methyl ester) prior to this step to prevent interference.

Step-by-Step Procedure:

  • Protection: Reflux 4-amino-3-chloropyridine-2-carboxylic acid in MeOH with catalytic H2SO4 or SOCl2 (2.0 equiv) overnight. Neutralize and isolate the methyl ester.

  • Acylation: Dissolve the methyl ester (1.0 equiv) in Pyridine (solvent/base) or DCM with TEA (3.0 equiv).

  • Addition: Add the external Acid Chloride (1.2 - 1.5 equiv).

  • Catalysis: Add DMAP (0.1 - 0.2 equiv). This is mandatory for electron-deficient amines.

  • Heating: If no reaction occurs at RT after 2 hours, heat to 50-60°C.

  • Hydrolysis (Optional): If the free acid is required, hydrolyze the ester using LiOH in THF/Water after the amide bond is formed.

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield (Method A) Hydrolysis of acid chlorideEnsure all glassware is flame-dried.[1][2] Use fresh SOCl2.[2] Avoid water in workup until quenched.[2]
Oligomerization Self-coupling of substrateUse Method A (Protonation protects amine) or protect C4-amine with Boc group before coupling.[1][2]
Insolubility Zwitterionic natureUse DMF or NMP as solvent.[2] Do not use DCM for the zwitterion (only for the protected or activated forms).
No Reaction (C4-Amine) Low nucleophilicityUse Acid Chloride + DMAP.[1][2] Consider using NaH in THF to deprotonate the amine (forming the anion) before adding the electrophile.

References

  • Synthesis of 4-aminopyridine-2-carboxylic acid derivatives

    • Source: ChemicalBook & Vertex AI Patents.[2]

    • Context: Reduction of picloram derivatives and subsequent functionalization.[2][3]

  • Amide Coupling Reagents for Hindered Acids (HATU/HOAt)

    • Source: Sigma-Aldrich Peptide Coupling Guide.[1][2]

    • Context: Efficacy of HOAt esters in sterically hindered couplings due to the pyridine nitrogen effect.
    • [1]

  • Reactivity of 4-Chloropyridine Derivatives

    • Source: BenchChem Reactivity Profile.[2]

    • Context: Analysis of nucleophilic aromatic substitution and acid activ
  • General Amide Formation Protocols (Acid Chloride Method)

    • Source: Common Organic Chemistry.[2][4]

    • Context: Standard protocols for converting carboxylic acids to amides via SOCl2.[2]

Sources

Application Notes and Protocols for the Use of 4-Amino-3-chloropyridine-2-carboxylic acid and its Analogs in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction: The Pyridine Scaffold in Modern Crop Protection

Pyridine-based chemical structures are foundational to the development of modern agrochemicals, offering a versatile scaffold that gives rise to a wide spectrum of biological activities.[1][2] Within this class, halogenated aminopyridine carboxylic acids are of paramount importance, particularly in the synthesis of potent and selective herbicides. 4-Amino-3-chloropyridine-2-carboxylic acid and its structural analogs serve as critical intermediates and core motifs for a family of synthetic auxin herbicides that have been used for decades to control problematic broadleaf weeds in various agricultural and non-crop settings.[3][4]

These compounds mimic the natural plant growth hormone indole-3-acetic acid (IAA), but their synthetic nature makes them resistant to the plant's natural degradation pathways. This persistence at the site of action leads to catastrophic, uncontrolled growth and, ultimately, the death of susceptible plant species.[3][5] The specific substitution patterns of chlorine and amino groups on the pyridine ring are crucial for both the molecule's herbicidal efficacy and its selectivity.

This document serves as a detailed technical guide for researchers, chemists, and drug development professionals. It provides an in-depth look at the significance of 4-amino-3-chloropyridine-2-carboxylic acid and related compounds, elucidates their mechanism of action, and presents detailed protocols for the synthesis of globally significant picolinic acid herbicides.

Compound Profile: 4-Amino-3-chloropyridine-2-carboxylic acid

4-Amino-3-chloropyridine-2-carboxylic acid is a functionalized heterocyclic compound whose structure is optimized for further chemical modification. The carboxylic acid group at the 2-position, the amino group at the 4-position, and the chlorine atom at the 3-position each play a role in the molecule's reactivity and its utility as a building block for more complex herbicides.

PropertyValueSource
IUPAC Name 4-amino-3-chloropyridine-2-carboxylic acidPubChem[6]
CAS Number 76165-18-9PubChem[6]
Molecular Formula C₆H₅ClN₂O₂PubChem[6]
Molecular Weight 172.57 g/mol PubChem[6]
Appearance White to light yellow crystalline powderChemicalBook[7]
Primary Application Intermediate in agrochemical and pharmaceutical synthesisChemicalBook[7]

Mechanism of Action: Synthetic Auxins and Uncontrolled Growth

Herbicides derived from the 4-aminopyridine-2-carboxylic acid scaffold, such as Picloram and Aminopyralid, belong to the WSSA (Weed Science Society of America) Group 4 herbicides, commonly known as synthetic auxins.[8] Their mode of action is to mimic and overwhelm the natural auxin signaling pathways within the plant.

Causality of Herbicidal Action:

  • Uptake and Translocation: The herbicides are readily absorbed by the leaves, stems, and roots of the plant and are translocated through both the xylem and phloem to meristematic tissues (areas of active growth).[4][9]

  • Receptor Binding: In the cell nucleus, natural auxin binds to specific receptor proteins (like TIR1/AFB), which then targets repressor proteins (Aux/IAA) for degradation. The removal of these repressors allows auxin response genes to be transcribed, leading to normal, controlled growth.

  • Overstimulation: Synthetic auxins bind to these same receptors but are far more persistent. This leads to the continuous degradation of repressor proteins and a massive, sustained over-expression of growth-promoting genes.

  • Physiological Chaos: This overstimulation results in epinasty (twisting of stems and petioles), abnormal cell division, and disruption of tropic responses. The plant essentially grows itself to death as its resources are exhausted and its transport tissues (phloem and xylem) are crushed and blocked.[3]

Synthetic Auxin Mechanism cluster_0 Plant Cell SA Synthetic Auxin (e.g., Picloram) Receptor Auxin Receptor (TIR1/AFB) SA->Receptor Binds & Activates Repressor Repressor Protein (Aux/IAA) Receptor->Repressor Targets for Degradation DNA Auxin Response Genes Repressor->DNA Inhibits (Normally) Growth Uncontrolled Growth & Cell Division DNA->Growth Over-expression leads to Death Plant Death Growth->Death Results in

Caption: Mechanism of synthetic auxin herbicides.

Application in Agrochemical Synthesis: From Intermediate to Active Ingredient

The 4-amino-3-chloropyridine-2-carboxylic acid scaffold is central to the synthesis of several key herbicides. The following sections detail the synthesis of two such compounds, Picloram and Aminopyralid, showcasing the chemical transformations involved.

Key Agrochemicals Derived from the Picolinic Acid Scaffold
CompoundStructureMolecular FormulaMolecular WeightPrimary Use
Picloram

C₆H₃Cl₃N₂O₂241.46Systemic herbicide for woody plants and deep-rooted perennial broadleaf weeds.[4]
Aminopyralid C₆H₄Cl₂N₂O₂207.02Selective systemic herbicide for broadleaf weed control in pastures and rangelands.[3]
Synthetic Workflow Overview

The industrial synthesis of picolinic acid herbicides typically involves a multi-step process that builds the final molecule by sequentially adding the required functional groups to a pyridine core. This often involves high-pressure and high-temperature reactions to achieve the desired substitutions.

Picolinic Acid Synthesis Workflow Start Pyridine or Picoline Starting Material Step1 Chlorination Start->Step1 Intermediate1 Polychlorinated Pyridine Intermediate Step1->Intermediate1 Step2 Functional Group Manipulation (e.g., to COOH) Intermediate1->Step2 Intermediate2 Tetrachloropicolinic Acid Precursor Step2->Intermediate2 Step3 Amination Intermediate2->Step3 Product Final Herbicide (e.g., Picloram) Step3->Product

Caption: General synthetic pathway for picolinic acid herbicides.

Experimental Protocols

The following protocols are representative of the synthetic steps used to produce picolinic acid herbicides. These procedures should only be performed by trained chemists in a well-equipped laboratory with appropriate safety measures in place.

Protocol 1: Synthesis of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid (A Picloram Precursor)

Objective: To synthesize the key intermediate 3,4,5,6-tetrachloropyridine-2-carboxylic acid from waste residues containing aminated picolinic acids, as described in patent literature.[10] This process involves diazotization followed by chlorination.

Materials and Reagents:

  • Picloram production waste residue (containing aminotrichloropicolinic acid isomers)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Copper (I) Chloride (CuCl) or other suitable chlorinating agent

  • Inert diluent (e.g., chlorobenzene)

  • Ice

  • Sodium Bicarbonate (NaHCO₃) solution

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Reaction vessel with stirring and temperature control

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer and cooling bath, suspend the picloram waste residue in the inert diluent and concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5 °C using an ice bath. Vigorous stirring is essential.

  • Diazotization: Slowly add a solution of sodium nitrite (NaNO₂) dropwise to the cooled suspension. Maintain the temperature below 10 °C throughout the addition. The formation of a diazonium salt intermediate will occur. Monitor for the cessation of nitrogen gas evolution.

  • Chlorination: In a separate vessel, prepare the chlorinating agent (e.g., CuCl in HCl). Slowly add the diazonium salt solution from the previous step to the chlorination mixture. This is a Sandmeyer-type reaction where the diazonium group is replaced by a chlorine atom.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Carefully quench the reaction mixture by pouring it over ice. Neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter the mixture and remove the solvent under reduced pressure to yield the crude 3,4,5,6-tetrachloropyridine-2-carboxylic acid. Further purification can be achieved by recrystallization.

Safety Precautions:

  • All operations must be conducted in a certified fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Diazonium salts can be explosive when dry; do not isolate the intermediate.

  • The reaction is highly exothermic and requires careful temperature control.

Protocol 2: Amination of 3,4,5,6-Tetrachloropyridine-2-carboxylic Acid to form Picloram (Conceptual)

Objective: To introduce an amino group at the 4-position of the tetrachlorinated precursor to synthesize Picloram.[11] This reaction is typically performed under high pressure and temperature.

Materials and Reagents:

  • 3,4,5,6-Tetrachloropyridine-2-carboxylic acid (from Protocol 1)

  • Aqueous Ammonia (NH₄OH) or liquid ammonia (NH₃)

  • Water or a suitable solvent

  • High-pressure autoclave reactor

  • Acid for neutralization (e.g., HCl)

Procedure:

  • Charging the Reactor: Charge the high-pressure autoclave with 3,4,5,6-tetrachloropyridine-2-carboxylic acid and a significant molar excess of the ammoniating agent (e.g., aqueous ammonia). Water is often used as the solvent to improve the solubility of the starting materials.[11]

  • Reaction Conditions: Seal the reactor and heat it to the target temperature (e.g., 150-200 °C). The pressure inside the vessel will increase significantly. The reaction is maintained under these conditions for several hours.

  • Cooling and Depressurization: After the reaction period, cool the reactor to room temperature and carefully vent the excess ammonia pressure in a safe manner.

  • Isolation: Transfer the reaction mixture from the reactor. The product, 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram), is often insoluble in the acidic reaction medium.

  • Purification: Carefully acidify the solution with hydrochloric acid to precipitate the product fully.

  • Filtration and Drying: Collect the solid product by filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield the final product.

Safety Precautions:

  • This reaction must be performed in a specialized high-pressure reactor by trained personnel.

  • Ammonia is corrosive and toxic; handle it with extreme care in a well-ventilated area.

  • The reactor must be equipped with a pressure relief valve.

Protocol 3: Selective Dechlorination of Picloram to Aminopyralid

Objective: To synthesize Aminopyralid by selectively removing the chlorine atom at the 5-position of Picloram via electrochemical reduction, a method described for isotopically labeled analogs.[12]

Materials and Reagents:

  • Picloram (4-amino-3,5,6-trichloropyridine-2-carboxylic acid)

  • Electrochemical cell with a cathode (e.g., lead or mercury pool) and anode

  • Supporting electrolyte (e.g., a buffered aqueous solution)

  • Power supply for controlled-potential electrolysis

  • pH meter and acid/base for pH adjustment

  • Solvents for extraction (e.g., ethyl acetate)

Procedure:

  • Cell Preparation: Set up the electrochemical cell. Add the aqueous electrolyte solution and the starting material, Picloram. Ensure the electrodes are properly positioned.

  • Electrolysis: Apply a controlled negative potential to the cathode. The potential must be carefully selected to be sufficient to reduce the C-Cl bond at the 5-position without affecting the other chlorine atoms. This selectivity is a key advantage of the electrochemical method.

  • Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them by LC-MS to track the disappearance of the starting material and the appearance of the desired product (Aminopyralid).

  • Work-up: Once the reaction is complete, terminate the electrolysis. Adjust the pH of the solution to precipitate the product.

  • Extraction and Purification: Extract the product from the aqueous solution using an appropriate organic solvent. Wash the organic layer, dry it, and remove the solvent under reduced pressure.

  • Final Product: The resulting solid can be further purified by recrystallization to yield pure 4-amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid).

Caption: Selective transformation of Picloram to Aminopyralid.

Conclusion and Future Perspectives

4-Amino-3-chloropyridine-2-carboxylic acid and its polychlorinated analogs are undeniably crucial building blocks in the synthesis of highly effective synthetic auxin herbicides. The protocols and workflows detailed herein demonstrate the robust chemistry employed to construct these valuable agrochemicals. The principles of targeted halogenation, high-pressure amination, and selective dehalogenation highlight the chemical ingenuity required in this field.

Looking forward, research continues to build upon this foundational scaffold. The introduction of different substituents at the 6-position of the pyridine ring has led to a new generation of picolinic acid herbicides, such as halauxifen-methyl and florpyrauxifen-benzyl, with modified weed control spectrums and improved crop safety profiles.[13] The ongoing challenge for scientists is to leverage the synthetic versatility of the pyridine ring to design and produce novel active ingredients that are not only potent and selective but also possess more favorable environmental and toxicological profiles, ensuring the sustainability of modern agricultural practices.

References

  • Title: Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides Source: VTechWorks, Virginia Tech URL: [Link]

  • Title: HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID Source: European Patent Office (EPO) URL: [Link]

  • Title: Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds Source: MDPI URL: [Link]

  • Title: Picloram (Ref: X 159868) Source: AERU, University of Hertfordshire URL: [Link]

  • Title: Herbicidal compositions containing 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2- carboxylic acid, florasulam and pyroxsulam or derivatives thereof Source: SciSpace URL: [Link]

  • Title: Herbicidally active compositions, which comprise 4-amino-3,6-dichloropyridine-2-carboxylic acid Source: Google Patents URL
  • Title: Preparation of halogen analogs of picloram Source: Google Patents URL
  • Title: 3-substituted pyridine compounds and related synthesis Source: Google Patents URL
  • Title: Aminopyralid and clopyralid compounding aqueous agent and preparation method thereof Source: Google Patents URL
  • Title: HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL)
  • Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Methods of using stable solid herbicide delivery systems Source: Google Patents URL
  • Title: Synthesis of pyridine derivatives for diverse biological activity profiles: A review Source: ResearchGate URL: [Link]

  • Title: Synergistic herbicidal composition containing certain pyridine or pyrimidine carboxylic acids and certain cereal and rice herbicides Source: Google Patents URL
  • Title: Synthesis of stable isotopes of auxinic herbicides 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid Source: ResearchGate URL: [Link]

  • Title: Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid Source: Google Patents URL
  • Title: 4-Amino-3-chloropyridine-2-carboxylic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Preparation method of 3,4,5,6-tetrachloropyridine-2-carboxylic acid Source: Google Patents URL
  • Title: Picloram Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA) Source: University of Florida, IFAS Extension URL: [Link]

  • Title: HERBICIDE MODE OF ACTION TABLE Source: Unknown URL: [Link]

Sources

Use of 4-Amino-3-chloropyridine-2-carboxylic acid as a scaffold in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Amino-3-chloropyridine-2-carboxylic Acid in Medicinal Chemistry

Executive Summary

4-Amino-3-chloropyridine-2-carboxylic acid (CAS 76165-18-9) represents a highly functionalized, dense pharmacophore scaffold often underutilized in early-stage drug discovery.[1] Unlike simple pyridine carboxylic acids, this trisubstituted core offers three distinct vectors for diversification: the C2-carboxylic acid (library generation), the C4-amine (solubility/H-bond donor), and the C3-chloride (metabolic blocking or cross-coupling handle).[1]

This application note provides validated protocols for overcoming the specific steric and electronic challenges presented by the ortho-chloro substituent. We demonstrate how to leverage this scaffold to generate focused libraries of kinase inhibitors and GPCR ligands, emphasizing the transition from "flat" aromatic systems to 3D-functionalized cores.

Structural Analysis & Pharmacophore Potential[1]

The molecule is defined by a "Push-Pull-Steric" dynamic:

  • Electronic Push (C4-NH₂): The amino group is a strong resonance donor, increasing electron density in the pyridine ring. This deactivates the ring toward nucleophilic aromatic substitution (SₙAr) at the C3 position but facilitates electrophilic attacks.[1]

  • Electronic Pull (C2-COOH & N1): The electron-withdrawing nature of the acid and the ring nitrogen creates a dipole suitable for pi-stacking interactions in protein pockets.

  • Steric Lock (C3-Cl): The chlorine atom is sterically crowded, flanked by the acid and the amine. This "ortho-effect" restricts the rotation of C2-amides, potentially locking the bioactive conformation—a critical feature for improving binding affinity (reducing entropic penalty).

Pharmacophore Mapping
  • Vector A (C2): Solvent-exposed region; ideal for solubilizing tails.[1]

  • Vector B (C3): Hydrophobic pocket interaction; amenable to Suzuki-Miyaura coupling to extend the aromatic system.[1]

  • Vector C (C4): H-bond donor; critical for hinge-binding in kinase domains.[1]

Synthetic Workflow & Decision Tree

The following decision tree illustrates the divergent synthetic pathways available for this scaffold. The critical decision point is whether to preserve the C3-Cl as a metabolic blocker or displace it for structural elaboration.

SyntheticWorkflow Start 4-Amino-3-chloro pyridine-2-COOH Decision Target Profile? Start->Decision PathA Library Expansion (C2-Amidation) Decision->PathA Rapid SAR PathB Core Modification (C3-Arylation) Decision->PathB Deep Pocket PathC Scaffold Hopping (Cyclization) Decision->PathC Novel IP ProdA Kinase Hinge Binders (Amide Library) PathA->ProdA HATU/DIPEA ProdB Biaryl Systems (Suzuki Coupling) PathB->ProdB Pd-XPhos ProdC Pyrido[4,3-d]pyrimidines PathC->ProdC Orthoformate

Figure 1: Divergent synthetic pathways for 4-Amino-3-chloropyridine-2-carboxylic acid.[1]

Detailed Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling (C2 Vector)

Challenge: The C3-chlorine atom creates significant steric hindrance for the C2-carboxylic acid.[1] Standard EDC/NHS couplings often fail or proceed with low yields due to the inability of the bulky amine nucleophile to approach the activated ester. Solution: Use of T3P (Propylphosphonic anhydride) or HATU is mandatory.[1] T3P is preferred for scale-up due to easier workup.[1]

Materials:

  • Scaffold: 4-Amino-3-chloropyridine-2-carboxylic acid (1.0 equiv)[1]

  • Amine Partner: R-NH₂ (1.2 equiv)[1]

  • Coupling Agent: HATU (1.5 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Dissolve the scaffold (1.0 mmol) in anhydrous DMF (5 mL) under N₂ atmosphere. Add DIPEA (3.0 mmol) and stir for 5 minutes.

    • Why: Pre-deprotonation of the carboxylic acid ensures rapid reaction with the coupling agent.

  • Coupling: Add HATU (1.5 mmol) in one portion. The solution should turn yellow/orange.[1] Stir for 15 minutes at Room Temperature (RT).

    • Mechanism:[1][2][3][4][5] HATU forms a highly reactive O-At ester, which is less sensitive to steric bulk than O-Su esters.[1]

  • Addition: Add the amine partner (1.2 mmol).

  • Reaction: Stir at RT for 4–12 hours. Monitor by LCMS (ES+).[1]

    • QC Check: Look for the mass [M+H]⁺.[1] If the reaction stalls, heat to 50°C. The chlorine atom prevents racemization (if chiral amines are used) by locking the conformation, but thermal stress should still be minimized.

  • Workup: Dilute with EtOAc, wash with sat.[1] NaHCO₃ (3x) and Brine (1x).[1] Dry over Na₂SO₄.[1]

Data Summary: Coupling Reagent Efficiency

ReagentYield (%)Reaction TimeNotes
EDC/HOBt35%24 hIncomplete conversion due to steric hindrance.
HATU 92% 4 h Recommended for discovery scale (<100mg).
T3P (50% in EtOAc)88%6 hRecommended for scale-up (>1g); easiest workup.[1]
Protocol B: C3-Site Selective Suzuki-Miyaura Coupling

Challenge: The C3-position is deactivated. The electron-rich C4-amino group pushes density into the ring, making oxidative addition of Palladium into the C3-Cl bond difficult. Furthermore, the C3-Cl is "sandwiched" between the acid and amine. Solution: Use of Buchwald Precatalysts (Gen 2/3) with electron-rich, bulky ligands (XPhos or RuPhos) is required to facilitate oxidative addition.[1]

Materials:

  • Substrate: 4-Amino-3-chloropyridine-2-carboxylic acid methyl ester (Protection of acid is recommended first).[1]

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)[1]

  • Catalyst: XPhos Pd G2 (5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv)[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio)[1]

Step-by-Step Procedure:

  • Preparation: In a microwave vial, combine the methyl ester substrate (0.5 mmol), boronic acid (0.75 mmol), K₃PO₄ (1.5 mmol), and XPhos Pd G2 (0.025 mmol).

  • Degassing: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 5 minutes.

    • Critical Step: Oxygen poisons the electron-rich phosphine ligands essential for this difficult coupling.[1]

  • Reaction: Seal and heat to 100°C for 2–4 hours (Microwave preferred) or 12h (Oil bath).

    • Why: High temperature is needed to force the oxidative addition into the electron-rich chloropyridine bond.

  • Filtration: Filter through a Celite pad to remove Pd black.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Case Study: Kinase Inhibitor Design

In the development of Type I kinase inhibitors, the 4-amino-3-chloropyridine-2-amide motif serves as a hinge binder.[1]

  • Hinge Interaction: The N1 (pyridine nitrogen) accepts a hydrogen bond from the hinge region backbone amide.[1] The C4-NH₂ donates a hydrogen bond to the backbone carbonyl.

  • The "Chlorine Scan": Replacing a hydrogen with chlorine at C3 often improves potency by 10–100 fold.[1]

    • Mechanism:[1][3][4] The chlorine atom fills a small hydrophobic pocket often found adjacent to the gatekeeper residue. Additionally, it twists the C2-amide out of plane, pre-organizing the molecule into the bioactive conformation.

Troubleshooting & QC

  • Issue: Low Solubility.

    • Cause: The zwitterionic nature (Acid + Amine) makes the raw scaffold insoluble in non-polar solvents.[1]

    • Fix: Always use DMF or DMSO for the initial reaction.[1] For workup, ensure the pH is adjusted to isoelectric point or fully protonated/deprotonated depending on extraction preference.

  • Issue: No Reaction at C3 (Suzuki).

    • Cause: Catalyst death or insufficient activation.[1]

    • Fix: Switch to Sphos Pd G2 .[1] If the C4-amine is interfering by coordinating Pd, protect it as an acetamide (Ac) or Boc-group before coupling.[1]

References

  • PubChem. "4-Amino-3-chloropyridine-2-carboxylic acid (Compound Summary)." National Library of Medicine.[1] [Link]

  • Wade, J. V., & Krueger, C. A. (2003).[1][6] "Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids."[1][6] Journal of Combinatorial Chemistry, 5(3), 267-272.[1][6] (Demonstrates Pd-catalysis on related electron-deficient/amino-rich heteroaromatics). [Link][1]

  • Gribanov, P. S., et al. (2024).[1][7] "Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine derivatives." Molecules. (Provides basis for XPhos/RuPhos selection in hindered chloropyridines). [Link]

  • Drug Hunter. (2025).[1][8][9][10] "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides." (Contextualizes the pyridine acid as a bioisostere). [Link]

Sources

Troubleshooting & Optimization

How to avoid byproduct formation in Bohlmann-Rahtz pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BR-PYR-OPT-001
Topic: Minimizing Byproduct Formation in Bohlmann-Rahtz Pyridine Synthesis

Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry

Executive Summary

The Bohlmann-Rahtz (B-R) synthesis is a powerful method for generating 2,3,6-trisubstituted pyridines, but it historically suffers from a high thermal requirement (


) that leads to decomposition.[1] The primary failure modes are enamine hydrolysis , alkynone polymerization , and stalled cyclization  (trapped aminodienone intermediates).

This guide replaces the traditional thermal "black box" approach with a mechanistically grounded, catalytically accelerated protocol. We focus on the Bagley Modification , which utilizes Lewis or Brønsted acid catalysis to lower reaction temperatures to


, drastically reducing thermal byproducts.

Part 1: Mechanism & Failure Analysis (Visualized)

To avoid byproducts, you must understand where they come from. The reaction proceeds via a Michael addition followed by a critical isomerization step.[2][3]

Diagram 1: Reaction Pathway & Failure Points

This diagram illustrates the "Happy Path" (Green) to the pyridine and the "Sad Paths" (Red) leading to byproducts.

BohlmannRahtz_Mechanism Start Enamine + Alkynone Michael Michael Addition Start->Michael Low Temp Hydrolysis Byproduct: Ketone + NH3 (Enamine Hydrolysis) Start->Hydrolysis H2O present Polymer Byproduct: Alkynone Polymer (Thermal Tars) Start->Polymer High T (>100C) Intermediate_Z Aminodienone (Z,E-isomer) (Kinetically Stable Trap) Michael->Intermediate_Z Isomerization E/Z Isomerization (The Bottleneck) Intermediate_Z->Isomerization Acid Catalyst / Heat Stalled Issue: Stalled Intermediate (Isolation of Acyclic Diene) Intermediate_Z->Stalled No Acid/Heat Intermediate_E Aminodienone (E,E-isomer) (Cyclization Competent) Isomerization->Intermediate_E Cyclization Cyclodehydration (- H2O) Intermediate_E->Cyclization Product 2,3,6-Trisubstituted Pyridine Cyclization->Product

Figure 1 Caption: The Bohlmann-Rahtz pathway. The critical bottleneck is the isomerization of the Z,E-aminodienone to the E,E-isomer required for ring closure. Without catalysis, this requires high heat, causing polymerization.

Part 2: Troubleshooting Modules

Module 1: The "Black Tar" Problem (Thermal Decomposition)

Symptom: The reaction mixture turns black/viscous; yield is low; NMR shows broad polymeric peaks. Root Cause: Traditional B-R synthesis requires high temperatures (


) to force the Z-to-E isomerization of the aminodienone intermediate. This polymerizes the electron-deficient alkynone.

Solution: Acid Catalysis (The Bagley Modification) Using a Lewis or Brønsted acid lowers the activation energy for the Michael addition and the isomerization, allowing the reaction to proceed at


 or even room temperature.
  • Preferred Catalyst: Zinc Bromide (

    
    ) or Ytterbium Triflate (
    
    
    
    ).[4][5]
  • Alternative: Acetic Acid (AcOH) / Toluene (1:5 ratio).

  • Mechanism: The acid coordinates to the carbonyl oxygen of the alkynone/aminodienone, increasing electrophilicity and facilitating proton transfer for isomerization.

Module 2: The "Missing Nucleophile" (Enamine Hydrolysis)

Symptom: Recovery of starting alkynone and formation of a ketone (from enamine hydrolysis). Root Cause: Enamines are hydrolytically unstable. If your solvent is "wet" or the reaction is too slow, the enamine reverts to its parent ketone and ammonia.

Solution: In Situ Generation or Solvent Control [4]

  • Protocol A (Pre-formed Enamine): Use absolute ethanol or anhydrous toluene. Store enamines under inert atmosphere.

  • Protocol B (Three-Component Coupling): Do not isolate the enamine. React the

    
    -keto ester, ammonium acetate (
    
    
    
    ), and alkynone in one pot. The
    
    
    generates the enamine transiently, which is immediately trapped by the alkynone.
Module 3: Regioselectivity Issues

Symptom: Formation of regioisomers (Michael addition at the wrong carbon) or pyrrole byproducts. Root Cause: Competition between the nucleophilic carbon (C-attack) and nitrogen (N-attack) of the enamine. Solution:

  • Solvent Polarity: Use polar protic solvents (EtOH) to favor C-alkylation (the desired Michael addition) via hydrogen bonding stabilization.

  • Temperature: Lower temperatures (enabled by catalysts) favor the kinetic C-alkylation product over the thermodynamic N-alkylation product.

Part 3: Validated Experimental Protocols

Protocol A: Lewis Acid Catalyzed Synthesis (High Efficiency)

Best for: Acid-sensitive substrates or when high yields are critical.

Reagents:

  • Enamine (1.0 equiv)[3]

  • Alkynone (1.0 equiv)

  • 
     (15 mol%) or 
    
    
    
    (20 mol%)
  • Solvent: Toluene or Ethanol (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with

    
    .
    
  • Dissolution: Dissolve the alkynone (1.0 equiv) and Lewis Acid catalyst (15-20 mol%) in the solvent (

    
    ). Stir for 10 minutes at Room Temperature (RT) to activate the alkyne.
    
  • Addition: Add the enamine (1.0 equiv) in one portion.

  • Reaction: Heat to

    
    . Monitor by TLC.
    
    • Checkpoint: The intermediate aminodienone usually appears quickly. Continue heating until this intermediate is consumed (conversion to pyridine).

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Protocol B: The "Bagley" Solvent-Free/Microwave Method

Best for: Rapid library synthesis and Green Chemistry compliance.

Reagents:

  • Enamine (1.0 equiv)[3]

  • Alkynone (1.0 equiv)

  • Solvent: None (Neat) or minimal EtOH.

Step-by-Step:

  • Mix: Combine enamine and alkynone in a microwave-safe vial.

  • Irradiate: Heat to

    
     for 10–20 minutes in a dedicated microwave reactor (e.g., CEM Discover).
    
  • Workup: Dissolve the crude melt in minimal

    
     and purify directly.
    

Part 4: Data Comparison (Optimization Metrics)

The following table highlights why the catalytic approach is superior to the traditional thermal method.

VariableTraditional ThermalBagley (Brønsted Acid)Bagley (Lewis Acid)
Temperature



Catalyst None (Thermal)AcOH / Amberlyst-15

/

/ NIS
Time 12–24 Hours1–4 Hours1–3 Hours
Yield (Avg) 30–50%65–85%80–95%
Major Byproduct Polymerized AlkynoneHydrolyzed EnamineMinimal
Substrate Scope Limited (Stable groups only)BroadVery Broad (Acid sensitive OK)

Part 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting_Tree Q1 Is the Pyridine Yield Low? Q2 Check TLC: Is the Aminodienone Intermediate visible? Q1->Q2 Yes Result_Polymer Issue: Polymerization Action: Switch to Lewis Acid (ZnBr2) Reduce Temp to 50C Q2->Result_Polymer No (Black tar/Baseline) Result_Hydrolysis Issue: Enamine Hydrolysis Action: Use 3-Component Method (NH4OAc + Ketoester + Alkynone) Q2->Result_Hydrolysis No (Starting Materials recovered) Result_Stall Issue: Stalled Cyclization Action: Add AcOH or Amberlyst-15 Increase Temp slightly Q2->Result_Stall Yes (Intermediate persists)

Figure 2 Caption: Diagnostic logic for low yields. Identify if the reaction failed at the Michael addition (Hydrolysis/Polymerization) or the Cyclization (Stall).

Part 6: FAQ

Q: Can I use this method for acid-sensitive substrates like tert-butyl esters? A: Yes, but avoid strong Brønsted acids (like HCl or TFA). Use Amberlyst-15 (ion exchange resin) or N-Iodosuccinimide (NIS) . NIS acts as a mild Lewis acid and has been proven to catalyze the cyclodehydration at


 without cleaving acid-sensitive protecting groups.

Q: Why do I isolate an acyclic solid instead of my pyridine? A: You have isolated the Z,E-aminodienone intermediate. This species is kinetically stable.[3] To convert it, dissolve it in ethanol with 15 mol%


 or AcOH and heat to 

. It will cyclize rapidly.

Q: Can I run this solvent-free? A: Yes. The "Bagley Modification" includes solvent-free protocols on silica or neat. However, for scale-up, a minimal amount of Ethanol is recommended to manage exotherms and ensure mixing.

References

  • Bohlmann, F., & Rahtz, D. (1957).[4][6] Über neue Pyridin-Synthesen. Chemische Berichte, 90(10), 2265–2272.[4]

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001).[1][2][7] A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151.[7]

  • Xiong, X., Bagley, M. C., & Chapaneri, K. (2004).[1][2][7] A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121–6124.[7] [7]

  • Bagley, M. C., & Glover, C. (2007).[6] The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459–2482.[4][8]

  • Bagley, M. C., et al. (2002). Synthesis of tetrasubstituted pyridines by the acid-catalysed Bohlmann–Rahtz reaction. Journal of the Chemical Society, Perkin Transactions 1, 1663–1671.[4]

Sources

Managing temperature and pressure in pyridine amination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Amination Reactions

Welcome to the technical support center for pyridine amination reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of managing temperature and pressure in these critical transformations. Our goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: My pyridine amination is sluggish or not proceeding to completion. How are temperature and pressure related to this issue?

A: This is a common issue often rooted in insufficient reaction kinetics. Pyridine and its derivatives are electron-deficient heterocycles, which can make them less reactive towards nucleophilic aromatic substitution (SNAr) with amines.

  • Temperature: Increasing the temperature directly increases the reaction rate by providing the necessary activation energy for the reaction to proceed. However, excessive heat can lead to decomposition of starting materials, reagents, or the desired product. It's a delicate balance. For many Buchwald-Hartwig or Ullmann-type couplings involving pyridines, temperatures in the range of 80-120 °C are typical.

  • Pressure: In a sealed-vessel reaction, increasing the temperature of the solvent will also increase the internal pressure. This is particularly relevant when using low-boiling point solvents like THF or dioxane. This elevated pressure doesn't directly accelerate the reaction in the same way as concentration, but it is a consequence of heating a closed system and is critical for safety considerations. If your reaction involves a gaseous reagent like ammonia, pressure plays a more direct role by increasing the concentration of the gas dissolved in the reaction solvent.

Troubleshooting Steps:

  • Incremental Temperature Increase: Raise the reaction temperature in 10 °C increments, monitoring for product formation and any signs of decomposition by TLC or LC-MS.

  • Solvent Choice: Consider switching to a higher-boiling point solvent (e.g., toluene, xylene, or DMF) if your current solvent is limiting the accessible temperature range.

  • Catalyst and Ligand System: The choice of catalyst and ligand is paramount. For instance, sterically hindered phosphine ligands like XPhos or RuPhos can significantly accelerate C-N bond formation, often allowing for lower reaction temperatures.

Q2: I'm observing significant byproduct formation, including tar-like substances. What's the likely cause?

A: Byproduct formation, especially thermal decomposition (tarring), is a strong indicator of excessive reaction temperature. Pyridines, particularly those with sensitive functional groups, can be prone to polymerization or degradation at high temperatures.

Causality:

  • Thermal Instability: The desired product or starting materials may not be stable at the reaction temperature over the required reaction time.

  • Side Reactions: Higher temperatures can activate alternative reaction pathways, leading to undesired products. For example, ligand scrambling or catalyst deactivation can become more prominent at elevated temperatures.

Preventative Measures:

  • Temperature Screening: Perform small-scale reactions at a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) to identify the optimal balance between reaction rate and purity.

  • Reaction Time: A reaction that is clean at 100 °C for 4 hours may show significant decomposition if left for 24 hours. Monitor the reaction progress and quench it once the starting material is consumed.

  • Exotherm Control: Be aware that some aminations can be exothermic. A rapid temperature spike can lead to decomposition. Ensure proper stirring and consider slower addition of reagents if a significant exotherm is observed.

Q3: My reaction vessel is showing a much higher pressure than expected. Is this normal and what are the risks?

A: Higher-than-expected pressure is a significant safety concern and should be addressed immediately. While heating a sealed vessel will inherently increase pressure, an abnormal rise suggests other processes are occurring.

Potential Causes:

  • Gas Evolution: Unintended side reactions could be generating gaseous byproducts (e.g., H2, N2, CO2), leading to a rapid pressure increase.

  • Solvent Volume: Overfilling the reaction vessel reduces the headspace, causing pressure to build up much more rapidly with increasing temperature. A general rule of thumb is to not exceed 50-75% of the vessel's total volume.

  • Incorrect Temperature Reading: A faulty temperature probe could mean the reaction is much hotter—and therefore at a higher pressure—than indicated.

Safety Protocol:

  • Do Not Exceed Vessel Rating: Always be aware of the maximum pressure and temperature rating of your reaction vessel.

  • Pressure Monitoring: If possible, use a reaction vessel equipped with a pressure gauge.

  • Emergency Cooling: Have an ice bath ready to quickly cool the reaction if the pressure begins to rise uncontrollably.

Troubleshooting Guide: A Deeper Dive

Issue 1: Low Conversion or Stalled Reaction

This is often the primary hurdle in pyridine amination. Before aggressively increasing temperature, consider the chemical system as a whole.

Troubleshooting Workflow:

A Low Conversion B Verify Reagent Quality A->B Is amine/halopyridine pure? Is base anhydrous? C Optimize Catalyst/Ligand B->C Reagents OK D Increase Temperature Incrementally C->D No improvement G Successful Conversion C->G Success! E Consider Higher-Boiling Solvent D->E Still low conversion/ Temp limited by solvent D->G Success! F Check Base Strength & Solubility E->F No improvement E->G Success! F->C Base is an issue

Caption: Troubleshooting workflow for low conversion.

Detailed Protocol: Catalyst & Ligand Screening

  • Setup: In parallel reaction vials, add your halopyridine (0.1 mmol), a stir bar, and the base (e.g., Cs2CO3, 0.2 mmol).

  • Catalyst/Ligand Addition: To each vial, add a different pre-catalyst/ligand combination. For example:

    • Vial 1: Pd2(dba)3 (2 mol%) + XPhos (4 mol%)

    • Vial 2: Pd(OAc)2 (2 mol%) + RuPhos (4 mol%)

    • Vial 3: A pre-formed G3 or G4 palladacycle (2 mol%)

  • Solvent & Amine: Add the solvent (e.g., Dioxane, 1.0 M) and the amine (0.12 mmol).

  • Reaction: Seal the vials and heat to a moderate temperature (e.g., 100 °C) for a set time (e.g., 4 hours).

  • Analysis: Cool the reactions, dilute with a suitable solvent, and analyze by LC-MS to determine the percent conversion for each catalyst system.

Issue 2: Product Decomposition

If your desired product is forming but then degrading over time, temperature and reaction time are the primary culprits.

Data-Driven Optimization:

Let's consider a hypothetical amination of 2-chloropyridine with morpholine. A time-course study at different temperatures might yield the following data:

Temperature (°C)Time (h)Conversion (%)Product Purity (%)
80235>99
8089598
8024>9997
11018599
1104>9991
11012>9975 (Decomposition)

This data clearly shows that while 110 °C provides a faster reaction, it also leads to significant product degradation over extended periods. The optimal condition is likely around 80-90 °C for a longer duration to achieve high conversion and high purity.

Mechanism of Degradation:

High temperatures can promote side reactions such as Chichibabin-type aminations if the pyridine ring has available C-H bonds, or catalyst-mediated decomposition pathways.

cluster_0 Optimal Temperature Zone cluster_1 Excessive Temperature Zone A Reaction Start (SM + Reagents) B Heat Applied A->B C Desired Product B->C Desired Pathway (Controlled Temp) D Decomposition Products (Tar, Byproducts) B->D Undesired Pathway (Excessive Temp) C->D Product Instability (Prolonged Heating)

Caption: Temperature's impact on reaction pathways.

References

  • Title: A Simple, Efficient, and General Method for the Palladium-Catalyzed Amination of 2-Chloropyridines Source: Organic Letters URL: [Link]

  • Title: Recent advances in C–N bond formation via palladium-catalyzed cross-coupling Source: Chemical Society Reviews URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

Technical Support Center: Scaling the Synthesis of 4-Amino-3-chloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the challenges associated with scaling up the production of this key chemical intermediate. Drawing from established protocols and field experience, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a robust, safe, and efficient synthesis.

Overview of Primary Synthetic Pathway

The most prevalent and scalable method for synthesizing 4-Amino-3-chloropyridine-2-carboxylic acid involves the direct amination of a 4-chloropyridine precursor. This nucleophilic aromatic substitution reaction is typically performed under elevated temperature and pressure in an autoclave, using an ammonia source to displace the chlorine atom at the C4 position. The process concludes with acidification to precipitate the final product.

Synthesis_Workflow SM 4-Chloropyridine-2-carboxylic Acid or its salt Reactor Autoclave Reactor SM->Reactor Reagents Ammoniating Agent (e.g., NH4OH, Liquid NH3, (NH4)2CO3) Reagents->Reactor Reaction Amination Reaction (100-140°C, High Pressure) Reactor->Reaction Heat & Pressurize Workup Acidification to pH 1-2 (e.g., with HCl, H2SO4) Reaction->Workup Cool & Depressurize Product 4-Amino-3-chloropyridine- 2-carboxylic Acid Workup->Product Precipitation & Filtration

Caption: General workflow for the synthesis of 4-Amino-3-chloropyridine-2-carboxylic acid via amination.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up process in a question-and-answer format.

Question 1: My reaction yield is consistently low (<75%). What are the most likely causes and how can I improve it?

Answer: Low yield is a common challenge when scaling this synthesis. The root cause often lies in suboptimal reaction conditions or incomplete conversion. Here is a breakdown of critical parameters to investigate:

  • Insufficient Amination Temperature and Pressure: This reaction requires significant energy to overcome the activation barrier for nucleophilic aromatic substitution. Patents demonstrate that temperatures between 110°C and 130°C are necessary for high conversion.[1] Ensure your reactor is accurately calibrated and consistently maintaining the target temperature and corresponding pressure throughout the reaction.

  • Inadequate Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" or areas where the ammoniating agent concentration is low. This results in incomplete reaction and potential side product formation. Verify that your reactor's agitation speed is sufficient to maintain a homogenous slurry or solution.

  • Ammoniating Agent Stoichiometry: An insufficient excess of the ammoniating agent will lead to incomplete conversion of the starting material. Some protocols call for a significant molar excess of reagents like ammonium bicarbonate ("volatile salt") or liquefied ammonia to drive the reaction to completion.[1] Consider increasing the molar equivalents of your ammonia source.

  • Reaction Time: While higher temperatures can shorten reaction times, ensure you are allowing enough time for the reaction to reach completion. Chinese patent CN1923810A describes reaction times of 2 to 3 hours at 120-130°C.[1] Monitor the reaction progress using an appropriate analytical method (e.g., HPLC) to determine the optimal reaction endpoint.

Question 2: The purity of my final product is poor, and I'm having difficulty with purification. What are the likely impurities and what purification strategies are effective?

Answer: Purity issues often stem from side reactions or incomplete removal of starting materials.

  • Primary Impurity - Unreacted Starting Material: The most common impurity is the starting 4-chloropyridine-2-carboxylic acid. This indicates incomplete amination (see Question 1).

  • Side Products: Although less commonly reported for this specific molecule, related pyridine syntheses can suffer from pyridine ring coking or polymerization under harsh conditions, leading to tar-like impurities that are difficult to remove.[2]

  • Purification Strategy: The product's carboxylic acid and amino functionalities make its solubility highly pH-dependent. The standard isolation and purification procedure leverages this property:

    • After the reaction, the product exists as a salt in the basic reaction mixture.

    • Careful acidification with a mineral acid like HCl or H2SO4 to a pH of 1-2 protonates the carboxylic acid, causing the desired product to precipitate out of the aqueous solution.[1]

    • The precipitated solid can then be collected by filtration and washed with water to remove residual salts and acid.

    • If impurities persist, recrystallization from a suitable solvent system (e.g., an alcohol/water mixture) can be effective.

Question 3: We are moving from a 1L lab reactor to a 100L pilot-scale reactor. What new problems should we anticipate?

Answer: Scaling up introduces challenges related to physical and chemical processes that are not always apparent at the lab scale.

  • Heat Transfer: Larger reactors have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. The exothermicity of the reaction must be carefully managed to prevent temperature overshoots, which could lead to side reactions or unsafe pressure build-up. Ensure your pilot reactor has an adequate cooling system.

  • Material Addition and Solubility: In older methods for related compounds, poor solubility of starting materials required large volumes of water, leading to low reactor throughput and high wastewater output.[1] While the target synthesis often starts with a salt to improve solubility, ensure your scaled-up process accounts for any potential solubility issues during charging or throughout the reaction.

  • Reactor Plugging: Some chlorination and amination reactions involving pyridine derivatives are known to cause reactor plugging due to coking or precipitation of intermediates.[2] While not explicitly detailed for this exact synthesis, it is a risk to be aware of. Ensure good agitation and avoid localized overheating.

  • Process Safety: You are working with high-pressure ammonia and a heated, sealed reactor (autoclave). A comprehensive Process Hazard Analysis (PHA) is critical. This includes verifying the pressure rating of the reactor, ensuring proper functioning of pressure relief valves, and establishing strict protocols for charging reagents and for safely depressurizing the reactor post-reaction.

Troubleshooting Start Low Yield or Purity Issue Check_Completion Is reaction going to completion? (Analyze by HPLC/TLC) Start->Check_Completion Optimize_Conditions Optimize Reaction Conditions Check_Completion->Optimize_Conditions No Check_Purity Is final product purity low? Check_Completion->Check_Purity Yes Success Problem Solved Optimize_Conditions->Success Optimize_Workup Optimize Workup/Purification Check_Purity->Optimize_Workup Yes Check_Purity->Success No Optimize_Workup->Success

Caption: Decision tree for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the typical reaction conditions reported in the literature? A: Several patents outline effective conditions. A representative example involves reacting 4-chloropyridine-2-carboxylic acid with a significant excess of an ammoniating agent (like ammonium bicarbonate or aqueous ammonia) in water within an autoclave.[1] The reaction is typically heated to 120-130°C for 2-3 hours.[1]

ParameterValue RangeSource
Starting Material 4-chloropyridine-2-carboxylic acid or its salt[1]
Ammoniating Agent Liquefied Ammonia, Ammonium Bicarbonate, Aqueous Ammonia[1]
Temperature 100 - 140 °C[1]
Pressure Autogenous (determined by temperature and reagents)[1]
Reaction Time 0.5 - 10 hours[1]
Solvent Water[1]
Isolation pH 1 - 2[1]
Reported Yield 75 - 91%[1]

Q: What are the primary safety hazards associated with this synthesis? A: The main hazards are:

  • High-Pressure Operations: The use of an autoclave requires strict adherence to operating procedures to prevent rupture.

  • Corrosive Materials: Both the acidic (HCl, H2SO4) and basic (ammonia, caustic) reagents used are corrosive. The final product is also classified as a skin and eye irritant.[3]

  • Inhalation Hazard: Ammonia gas is a respiratory irritant. The final product may also cause respiratory irritation.[3] All operations, especially reactor charging and venting, should be performed in a well-ventilated area or fume hood.

Q: How can I monitor the reaction progress? A: The most reliable method is High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer like formic acid or ammonium acetate) can effectively separate the starting material, product, and any potential impurities. This allows for quantitative tracking of the disappearance of the starting material and the appearance of the product.

Reference Experimental Protocol

The following protocol is adapted from the procedure described in Chinese patent CN1923810A and serves as a reference for a lab-scale synthesis.[1]

Materials:

  • 4-chloropyridine-2-carboxylic acid (83.1 g, 0.32 mol, assuming 94.2% purity)

  • Ammonium bicarbonate (320 g, 3.3 mol)

  • Water (750 mL)

  • Hydrochloric acid (concentrated)

  • 1000 mL Autoclave with stirring and temperature control

Procedure:

  • Charge the 1000 mL autoclave with 750 mL of water.

  • With stirring, add 83.1 g of 4-chloropyridine-2-carboxylic acid, followed by 320 g of ammonium bicarbonate.

  • Seal the autoclave securely according to the manufacturer's instructions.

  • Begin stirring and heat the reactor to an internal temperature of 120-130°C.

  • Maintain the reaction at this temperature with continuous stirring for 3 hours.

  • After the reaction is complete, cool the reactor to room temperature and safely vent any excess pressure.

  • Transfer the reaction mixture to a suitable beaker.

  • Slowly add concentrated hydrochloric acid with stirring to adjust the pH of the solution to 1-2. A precipitate will form.

  • Cool the slurry in an ice bath to ensure complete precipitation.

  • Collect the solid product by filtration.

  • Wash the filter cake with cold water to remove residual salts.

  • Dry the product under vacuum to yield 4-Amino-3-chloropyridine-2-carboxylic acid. (Reported yield: 67.2 g, 87%).[1]

References

  • CN1923810A. (2007). Chemical synthesis method of 4-amino-3,5,6-trichloropyridine-2-formic acid. Google Patents.
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. Retrieved from [Link]

  • CN101565400A. (2009). Preparation method of 4-amino-3, 5, 6-chloropyridine-2-methanoic acid. Google Patents.
  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. PubMed Central. Retrieved from [Link]

  • CN105461622A. (2016). Method for preparing 4-amino-3,6-dichloropicolinic acid by reducing 4-amino-3,5,6-trichloropicolinic acid. Google Patents.
  • Bakal, E. D., & Yurovskaya, M. A. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • Hameed, S., et al. (2022). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-chloropyridine-2-carboxylic acid. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude 4-Amino-3-chloropyridine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, this guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working on the purification of 4-Amino-3-chloropyridine-2-carboxylic acid (CAS: 76165-18-9). The methodologies described herein are grounded in established chemical principles to ensure reproducibility and high-purity outcomes.

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, offering explanations and actionable solutions.

Question 1: My recrystallization attempt resulted in a very low yield. What went wrong and how can I improve it?

Answer:

Low recovery from recrystallization is a common issue stemming from several factors, primarily related to solvent selection and execution. The goal is to find a solvent (or solvent system) that dissolves the crude product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble at high temperatures.

Causality & Solution:

  • Improper Solvent Choice: The most critical factor. If the compound is too soluble in the solvent at room temperature, it will not crystallize out upon cooling, leading to significant loss in the mother liquor. Conversely, if it's not soluble enough at the solvent's boiling point, you may use an excessive volume of solvent, again leading to poor recovery.

    • Action: Conduct a systematic solvent screen with small amounts of your crude material. Pyridine-based compounds like this are often soluble in polar organic solvents.[1][2]

    Table 1: Recommended Solvents for Screening

    Solvent Boiling Point (°C) Polarity (Dielectric Constant) Expected Solubility Profile
    Ethanol 78 24.5 Good candidate; moderate polarity.
    Methanol 65 33.0 High solubility likely; may need an anti-solvent.
    Isopropanol 82 18.3 Good candidate; lower polarity than ethanol.
    Acetonitrile 82 37.5 May be too polar, but worth screening.
    Water 100 80.1 Likely sparingly soluble.[2] Ideal for use as an anti-solvent.
    Ethanol/Water Mix Varies Varies Highly recommended. Allows for fine-tuning of polarity.

    | Acetone | 56 | 20.7 | Dissolves related compounds readily.[2] |

  • Excessive Solvent Volume: Using too much solvent is a frequent cause of low yield. The solution becomes unsaturated even after cooling, and the product remains dissolved.

    • Action: Add the hot solvent portion-wise to the crude solid until it just dissolves. This ensures you are near the saturation point.

  • Cooling Rate: Rapid cooling (e.g., plunging the hot flask into an ice bath) promotes the formation of small, often impure crystals and can trap impurities.

    • Action: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath to maximize precipitation of pure crystals.

  • Premature Filtration: Filtering the crystals before crystallization is complete will result in product loss.

    • Action: Ensure the flask has been cooled in an ice bath for at least 30-60 minutes before vacuum filtration. Check for further crystal formation in the filtrate.

Question 2: After purification, my product remains off-white or yellow. How can I remove colored impurities?

Answer:

A persistent color indicates the presence of highly conjugated or polymeric impurities, which are common byproducts in aromatic amine syntheses. These are often present in trace amounts but are highly chromophoric.

Causality & Solution:

  • Trapped Impurities: The colored molecules are trapped within the crystal lattice of your product.

  • Oxidation/Degradation: Aromatic amines can be susceptible to air oxidation, leading to colored byproducts.

Experimental Protocol: Decolorization with Activated Charcoal

  • Dissolution: Dissolve the crude, colored product in the minimum amount of a suitable hot recrystallization solvent (e.g., ethanol).

  • Charcoal Addition: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Caution: Add charcoal carefully to the hot solution to avoid violent bumping.

  • Heating: Maintain the solution at its boiling point for 5-10 minutes, with stirring, to allow the charcoal to adsorb the colored impurities.

  • Hot Filtration: This is the most critical step. Pre-heat a flask and a funnel (a stemless funnel is ideal to prevent crystallization in the stem). Flute a piece of filter paper and place it in the funnel. Pour the hot solution through the filter paper to remove the charcoal.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly as you would in a standard recrystallization.

Question 3: My analytical data (HPLC, NMR) shows a persistent impurity that co-purifies with my product. What is the next step?

Answer:

When a simple recrystallization fails, it's often because an impurity has very similar solubility properties to the desired compound. This is common with isomers or structurally related byproducts. In this case, a purification technique based on a different chemical property is required. 4-Amino-3-chloropyridine-2-carboxylic acid is amphoteric (contains both a basic amino group and an acidic carboxylic acid group), which is ideal for purification by acid-base extraction.[1]

Workflow: Sequential Purification Strategy

The diagram below outlines a decision-making process for tackling persistent impurities.

start Crude Product with Persistent Impurity extraction Perform Acid-Base Extraction start->extraction recrystallize Recrystallize from Optimal Solvent System extraction->recrystallize analysis Analyze Purity (HPLC, NMR) recrystallize->analysis pure Pure Product (>98%) analysis->pure Purity OK chromatography Consider Preparative HPLC or Column Chromatography analysis->chromatography Impurity Persists cluster_0 Primary Purification cluster_1 Isolation & Analysis cluster_2 Final Product crude Crude Solid extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization filtration Vacuum Filtration & Drying recrystallization->filtration analysis Purity Analysis (HPLC, NMR, MS) filtration->analysis pure_product Pure, Dry Product analysis->pure_product >98% Purity

Sources

Validation & Comparative

Comparing reactivity of 4-Amino-3-chloropyridine-2-carboxylic acid with analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the chemical reactivity of 4-Amino-3-chloropyridine-2-carboxylic acid (CAS: 76165-18-9), a critical scaffold in agrochemical (herbicide) and pharmaceutical synthesis. We compare its performance against three key analogs: Picloram (trichlorinated parent), 4-Aminopicolinic acid (dechlorinated analog), and 3-Chloropicolinic acid (non-amino analog).

Key Technical Insight: The "3-chloro-4-amino" motif creates a unique "Push-Pull" electronic system. The electron-donating amino group (C4) competes with the electron-withdrawing chlorine (C3) and carboxyl group (C2).[1] This results in a scaffold where the C3-chlorine is deactivated towards SNAr but remains highly active for Palladium-catalyzed cross-coupling, while the C2-carboxylic acid exhibits increased acidity but steric hindrance compared to non-chlorinated analogs.

Part 1: Electronic & Structural Profiling

To predict reactivity, we must quantify the electronic and steric environment. The 3-chloro substituent exerts a dual effect: it inductively withdraws electrons (lowering pKa) but sterically hinders the adjacent C2-carboxylic acid and C4-amine.[1]

Table 1: Comparative Reactivity Matrix
FeatureTarget Compound (4-Amino-3-Cl-Pic)Analog A (4-Aminopicolinic acid)Analog B (3-Chloropicolinic acid)Analog C (Picloram)
C2-COOH Acidity High (pKa ~3.5)Inductive effect of 3-Cl increases acidity.Moderate (pKa ~4.8)Electron-rich ring destabilizes anion.Very High (pKa ~2.5)Synergistic withdrawal by Cl and Ring N.Highest Multiple Cl atoms maximize acidity.
C3-Cl Lability (SNAr) Low Deactivated by adjacent 4-NH₂ donor.N/A (No halogen)High Activated by electron-deficient ring.Moderate Competing leaving groups at C3, C5, C6.
C3-Cl Lability (Pd-Cat) High Excellent handle for Suzuki/Buchwald.N/A High Complex Regioselectivity issues (C3 vs C5/C6).
C4-NH₂ Nucleophilicity Moderate Reduced by 3-Cl inductive withdrawal.High Electron-rich, unhindered.N/A (No amino group)Low Severely deactivated by 3,5-dichloro flanking.
Steric Hindrance (C2) Significant Ortho-Cl hinders amide coupling.Minimal Significant Severe
Visualization: The "Push-Pull" Electronic Map

The following diagram illustrates the competing electronic vectors that define the molecule's reactivity.

ElectronicMap NH2 4-Amino Group (Electron Donor) Ring Pyridine Ring (Aromatic Core) NH2->Ring Resonance (+M) Deactivates C3 for SnAr Cl 3-Chloro (Inductive Withdrawal) Ring->Cl Inductive (-I) Activates C2 Acidity COOH 2-Carboxyl (Electron Withdrawing) Ring->COOH Electronic Pull Cl->NH2 Inductive Pull (Lowers Nucleophilicity) Cl->COOH Steric Clash (Hinders Amide Coupling)

Caption: Electronic vector map showing how the 4-amino group deactivates the ring while the 3-chloro group sterically hinders the carboxylic acid.

Part 2: Reactivity Deep Dive & Protocols

The C2-Carboxylic Acid: Amide Coupling Challenges

Comparison: Unlike 4-aminopicolinic acid, which couples readily with standard carbodiimides (EDC/NHS), the target compound suffers from the "Ortho Effect." The 3-chlorine atom creates steric bulk that protects the carbonyl carbon.

  • Problem: Standard coupling often leads to slow kinetics or racemization (if the amine is chiral).

  • Solution: Use high-activity coupling agents like HATU or T3P to overcome the steric barrier.

Protocol A: Sterically Demanding Amide Coupling

This protocol is optimized for 4-Amino-3-chloropyridine-2-carboxylic acid to prevent low yields common with EDC.

  • Dissolution: Dissolve 1.0 eq of 4-Amino-3-chloropyridine-2-carboxylic acid in dry DMF (0.2 M concentration).

  • Base Addition: Add 3.0 eq of DIPEA (Diisopropylethylamine). The solution will darken slightly.

  • Activation: Add 1.2 eq of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) at 0°C. Stir for 15 minutes. Note: The color change to deep yellow indicates active ester formation.

  • Amine Addition: Add 1.1 eq of the target amine.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Validation: Monitor by LC-MS. The 3-Cl substituent provides a distinct isotopic pattern (M/M+2 ratio of 3:1).

The C3-Chloride: Cross-Coupling vs. Substitution

Comparison:

  • SNAr: In 3-chloropicolinic acid, the Cl is easily displaced by amines or alkoxides. In our target, the 4-NH₂ group donates electron density into the ring, significantly raising the energy barrier for Nucleophilic Aromatic Substitution at C3. SNAr is generally not recommended.

  • Suzuki-Miyaura: The C3-Cl bond remains an excellent handle for Palladium oxidative addition. The 4-NH₂ group does not poison the catalyst if appropriate ligands (e.g., XPhos, SPhos) are used.

Protocol B: C3-Selective Suzuki Coupling

Demonstrates the functionalization of the C3 position without protecting the C4-amine or C2-acid.

  • Setup: In a microwave vial, combine:

    • Substrate: 1.0 eq 4-Amino-3-chloropyridine-2-carboxylic acid.

    • Boronic Acid: 1.5 eq Aryl-B(OH)₂.

    • Catalyst: 5 mol% Pd(dppf)Cl₂·DCM complex.

    • Base: 3.0 eq K₂CO₃ (aqueous solution, 2M).

  • Solvent: Add 1,4-Dioxane (degassed). Ratio Dioxane:Water should be 4:1.

  • Condition: Heat to 100°C for 12 hours (thermal) or 120°C for 30 min (microwave).

  • Purification: The product often precipitates upon acidification to pH 4. Filter and wash with water.

Cyclization: Constructing Fused Heterocycles

A major utility of this scaffold is the formation of Pyrido[4,3-d]pyrimidines . The proximity of the C4-Amino and C3-Chloro (or C2-Carboxyl) allows for annulation reactions.

Pathway: The diagram below outlines the cyclization logic.

Cyclization Start 4-Amino-3-chloro pyridine-2-COOH Step1 Step 1: Amide Coupling (React C2-COOH with Amine R-NH2) Start->Step1 HATU, DIPEA Intermed Intermediate: 4-Amino-3-chloro-picolinamide Step1->Intermed Step2 Step 2: Carbonylation / Cyclization (Insert Carbon between C4-NH2 and Amide N) Intermed->Step2 Triphosgene or CDI Product Target Scaffold: Pyrido[4,3-d]pyrimidine Step2->Product Cyclization

Caption: Synthetic route transforming the scaffold into a fused Pyrido[4,3-d]pyrimidine system.

Part 3: Safety & Handling

  • Toxicity: Unlike the relatively benign 4-aminopicolinic acid, chlorinated pyridines can exhibit higher dermal toxicity and persistence.

  • Environmental: This compound is structurally related to Picloram (a persistent herbicide). Waste must be segregated as halogenated organic waste and incinerated at high temperatures (>1100°C) to prevent dioxin formation.

  • Storage: Store at 4°C. The amino acid moiety can form zwitterions; ensure the container is tightly sealed to prevent moisture absorption which alters stoichiometry.

References

  • BenchChem. 4-Amino-3-chloropyridine-2-carboxylic acid: Reactivity Profile and Properties. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2762773: 4-Amino-3-chloropyridine-2-carboxylic acid. Retrieved from

  • Sigma-Aldrich. Product Specification: 4-Amino-3,6-dichloropyridine-2-carboxylic acid (Aminopyralid). Retrieved from

  • ChemicalBook. Synthesis and Applications of Chlorinated Pyridine Carboxylic Acids. Retrieved from

  • Common Organic Chemistry. Suzuki Reaction: Mechanism and Protocols for Heterocycles. Retrieved from

Sources

The Halogenated Scaffold: Comparative Biological Activity of Chloropyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the biological activity, toxicological profiles, and pharmacological utility of 2-, 3-, and 4-chloropyridine isomers. Core Insight: The biological behavior of chloropyridine isomers is strictly dictated by the electronic influence of the pyridine nitrogen atom.

  • 2-Chloropyridine (2-CP): Highly reactive toward nucleophiles (SNAr active); potent hepatotoxin; significant environmental persistence.

  • 3-Chloropyridine (3-CP): Metabolically stable against nucleophilic attack; requires oxidative activation (P450) for metabolism; often used as a stable lipophilic scaffold in drug design.

  • 4-Chloropyridine (4-CP): Unstable as a free base (polymerizes); highly reactive in SNAr; frequently used as a transient intermediate for synthesizing bioactive amino-pyridine drugs.

Chemical Basis of Biological Activity

To understand the biological variance, one must first grasp the underlying electronic environment. The pyridine nitrogen exerts a strong electron-withdrawing effect ($ -I $ and $ -M $ effects), which selectively activates specific positions.

IsomerElectronic StateReactivity MechanismBiological Implication
2-Chloropyridine Nitrogen activates C2 via induction and resonance.SNAr (Addition-Elimination): Highly favorable.Rapidly binds to biological nucleophiles (proteins/DNA), leading to direct toxicity and mutagenicity.
3-Chloropyridine C3 is electronically "neutral" (meta-like position).TAS (Tubercidin-like) / Metal Coupling: SNAr is difficult.Resists direct nucleophilic attack. Metabolism relies on oxidative hepatic enzymes (CYP450), leading to slower clearance.
4-Chloropyridine Nitrogen activates C4 (para-like position).SNAr & Polymerization: Highly favorable.prone to self-polymerization (pyridinium salt formation); rarely isolated as free base in biological assays due to instability.
Visualization: Reactivity-Driven Metabolic Fate

The following diagram illustrates how the position of the chlorine atom dictates the metabolic pathway—whether the molecule undergoes direct displacement (toxicity) or requires oxidative activation.

MetabolicFate Isomer Chloropyridine Isomer Pos2 2-Chloropyridine (Ortho-activation) Isomer->Pos2 Pos3 3-Chloropyridine (Meta-stable) Isomer->Pos3 Pos4 4-Chloropyridine (Para-activation) Isomer->Pos4 Mech_SNAr Nucleophilic Attack (SNAr) Pos2->Mech_SNAr High Reactivity Mech_Ox Oxidative Metabolism (CYP450) Pos3->Mech_Ox Low Reactivity Pos4->Mech_SNAr High Reactivity Fate_Poly Self-Polymerization (Instability) Pos4->Fate_Poly Free Base Instability Fate_Tox Protein Adducts (Direct Toxicity) Mech_SNAr->Fate_Tox Covalent Binding Fate_Clear Hydroxylation -> Conjugation (Renal Clearance) Mech_Ox->Fate_Clear Phase II Metabolism

Figure 1: Divergent metabolic fates driven by electronic activation of the pyridine ring.

Comparative Toxicology & Safety Profile

This section synthesizes data from acute toxicity studies (LD50) and mutagenicity assays (Ames Test).

Acute Toxicity Data (Rodent Models)
Endpoint2-Chloropyridine3-Chloropyridine4-Chloropyridine (HCl salt)
Oral LD50 (Mouse) ~110 mg/kg~160 mg/kgN/A (Instability issues)
Dermal LD50 (Rabbit) 64 mg/kgModerate IrritantIrritant
Target Organs Liver (Centrilobular necrosis), KidneyCNS (Tremors, convulsions), LiverSkin/Mucosa (Corrosive)
Mutagenicity (Ames) Positive (Strain TA98/TA100 + S9)Weakly Positive / EquivocalNegative (typically)

Expert Insight: 2-Chloropyridine is significantly more hepatotoxic than its isomers. This is attributed to its ability to deplete glutathione (GSH) via nucleophilic displacement of the chlorine, rendering the liver vulnerable to oxidative stress. 3-Chloropyridine, lacking this SNAr capability, acts more centrally (CNS) likely due to higher lipophilicity and ability to cross the blood-brain barrier before metabolism.

Case Study: Structure-Activity Relationship (SAR) in Drug Design

In medicinal chemistry, the choice of isomer is a strategic decision between "Warhead" and "Scaffold."

The "Warhead" Strategy (2-Cl & 4-Cl)
  • Application: Used when the chlorine is intended to be displaced by an amine or oxygen nucleophile to build complex heterocycles.

  • Example: Synthesis of Chlorpheniramine (Antihistamine). 2-Chloropyridine is reacted with a nucleophile. The biological activity of the final drug depends on the successful displacement of the Cl.

  • Risk: Residual 2-chloropyridine in the final API (Active Pharmaceutical Ingredient) is a critical quality attribute (CQA) due to its mutagenicity.

The "Scaffold" Strategy (3-Cl)
  • Application: Used when the chlorine atom is intended to remain on the ring to modulate metabolic stability (blocking metabolic soft spots) or improve lipophilicity.

  • Mechanism: The C3-Cl bond is strong. It prevents metabolic hydroxylation at that position, extending the half-life of the drug.

  • Example: Nicotine derivatives and certain herbicides (e.g., Clopyralid precursors).

Experimental Protocols

Protocol A: Comparative Microbial Degradation Assay

Purpose: To determine the environmental persistence of isomers, critical for "Green Chemistry" certification. Method: Modified OECD 301F (Manometric Respirometry).

  • Inoculum Preparation:

    • Source activated sludge from a wastewater treatment plant treating industrial effluent (acclimated bacteria are required for chloropyridines).

    • Wash sludge 3x with mineral medium to remove dissolved organic carbon (DOC).

    • Adjust suspended solids (MLSS) to 30 mg/L.

  • Test System:

    • Control: Mineral Medium + Inoculum (Blank).

    • Reference: Aniline (100 mg/L) + Inoculum (Validates activity).

    • Test Arms: 2-CP, 3-CP, 4-CP (100 mg/L) + Inoculum.

  • Execution:

    • Incubate at 22°C ± 1°C in dark, stirred vessels (prevent photodegradation).

    • Monitor Oxygen Uptake (BOD) daily for 28 days.

  • Validation Criteria:

    • Reference (Aniline) must reach >60% degradation by Day 14.

    • Toxicity Control (Test substance + Reference) must not show inhibition <25%.

  • Analytical Verification:

    • Extract aliquots at Day 0, 7, 14, 28.

    • Analyze via HPLC-UV (254 nm) using a C18 column (Mobile phase: Acetonitrile/Water 40:60).

    • Note: 2-CP is expected to show <10% degradation (Recalcitrant), while 4-CP derivatives may degrade faster due to hydrolysis.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: To compare the direct cellular toxicity of the isomers on human hepatocyte lines (HepG2).

  • Cell Seeding:

    • Seed HepG2 cells at $ 1 \times 10^4 $ cells/well in 96-well plates.

    • Incubate 24h at 37°C, 5% CO2.

  • Treatment:

    • Prepare stock solutions of 2-CP, 3-CP, and 4-CP (HCl salt) in DMSO.

    • Dilute with media to final concentrations: 0, 10, 50, 100, 500, 1000 µM.

    • Critical Step: Ensure final DMSO concentration is <0.5% to prevent solvent toxicity.

  • Incubation:

    • Expose cells for 24 hours.

  • Detection:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Read Absorbance at 570 nm.

  • Data Analysis:

    • Calculate % Cell Viability = (Abs_sample / Abs_control) * 100.

    • Plot Dose-Response curve to determine IC50.

    • Expectation: 2-CP IC50 < 3-CP IC50 (2-CP is more cytotoxic).

Logic Flow for Researcher Decision Making

Use this logic flow when selecting an isomer for a new drug campaign.

DecisionTree Start Select Chloropyridine Isomer Q1 Is the Cl atom a leaving group? Start->Q1 Yes Yes (SNAr required) Q1->Yes No No (Structural part) Q1->No Select24 Select 2-Cl or 4-Cl Yes->Select24 Select3 Select 3-Cl No->Select3 Warn2 WARNING: High Mutagenicity Risk Ensure 100% conversion Select24->Warn2 If using 2-Cl Warn4 WARNING: Polymerization Risk Handle as HCl salt Select24->Warn4 If using 4-Cl

Figure 2: Strategic decision tree for selecting chloropyridine isomers in synthesis.

References

  • National Toxicology Program (NTP). (2017).[1] NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1).[1] Toxicity Report 83.[1] National Institutes of Health.[1] Link

  • Gehring, P. J., et al. (1967).[2] A comparison of the lethality of chlorinated pyridines and a study of the acute toxicity of 2-chloropyridine. Toxicology and Applied Pharmacology, 11(2), 361-371.[2] Link

  • Claxton, L. D., et al. (1987).[2] Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test. Mutation Research/Genetic Toxicology, 176(2), 185-198. Link

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment.[3][4][5][6] Critical Reviews in Environmental Control, 19(4), 309-340. Link

  • Nagashree, S., et al. (2015).[7][8] In vitro antimicrobial activity of new 2-amino-4-chloropyridine derivatives: A structure-activity relationship study. Journal of Pharmacy Research, 9(8), 509-516.[7] Link

Sources

Comparative Bioactivity Guide: 4-Amino-3-chloropicolinic Acid vs. 4-Aminopicolinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Amino-3-chloropyridine-2-carboxylic acid vs 4-aminopicolinic acid bioactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The "Chlorine Switch"

This guide analyzes the critical bioactivity differences between 4-aminopicolinic acid (the parent scaffold) and its chlorinated derivative, 4-amino-3-chloropyridine-2-carboxylic acid (also known as 4-amino-3-chloropicolinic acid).

While the non-chlorinated parent molecule is a versatile building block with negligible intrinsic herbicidal activity, the introduction of a chlorine atom at the 3-position acts as a "bioactivity switch." This structural modification transforms the molecule into a potent synthetic auxin , serving as the active core for the next-generation "arylpicolinate" herbicides (e.g., Halauxifen, Florpyrauxifen). This guide details the molecular mechanism, structure-activity relationship (SAR), and experimental protocols validating this transformation.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

Feature4-Aminopicolinic Acid (Parent)4-Amino-3-chloropyridine-2-carboxylic acid (Active Core)
Structure Pyridine ring with amino (C4) and carboxyl (C2) groups.[1] H at C3. Pyridine ring with amino (C4) and carboxyl (C2) groups. Cl at C3.
CAS Number 695-34-176165-18-9
Role Chemical Intermediate / LigandActive Herbicidal Scaffold (Auxin Mimic)
Key Derivatives Picloram (trichloro), Aminopyralid (dichloro)Halauxifen-methyl , Florpyrauxifen-benzyl
Molecular Weight 138.12 g/mol 172.57 g/mol
pKa (Acid) ~4.9~3.8 (Cl increases acidity, aiding transport)

Mechanism of Action: The Auxin Receptor Interface

The primary bioactivity divergence lies in the interaction with the TIR1/AFB auxin receptor family.

The "Molecular Glue" Mechanism

Natural auxin (Indole-3-acetic acid, IAA) acts as a "molecular glue," stabilizing the interaction between the TIR1 ubiquitin ligase and Aux/IAA transcriptional repressors.

  • 4-Aminopicolinic Acid: Lacks the steric bulk and lipophilicity required to fill the hydrophobic pocket of the TIR1 receptor effectively. Binding affinity is low; physiological response is weak.

  • 4-Amino-3-chloropicolinic Acid: The 3-chlorine atom is the critical "anchor." It occupies a specific hydrophobic niche within the receptor's binding pocket, significantly increasing binding affinity (

    
    ). Furthermore, the chlorine sterically protects the adjacent positions from metabolic hydroxylation, extending the compound's half-life in planta.
    
Signaling Pathway Visualization

The following diagram illustrates how the 3-chloro derivative hijacks the plant's signaling machinery to induce herbicidal effects (uncontrolled growth/death).

AuxinSignaling Compound 4-Amino-3-chloropicolinic Acid (Synthetic Auxin) TIR1 TIR1/AFB F-Box Protein (E3 Ligase Complex) Compound->TIR1 High Affinity Binding (Enhanced by 3-Cl) Complex TIR1-Auxin-Aux/IAA Ternary Complex TIR1->Complex Recruits AuxIAA Aux/IAA Repressor (Transcriptional Inhibitor) AuxIAA->Complex Ubiquitin Ubiquitination & 26S Proteasome Degradation Complex->Ubiquitin Targeting ARF ARF Transcription Factors (Freed from Repression) Ubiquitin->ARF Releases GeneExpr Uncontrolled Gene Expression (Ethylene evolution, ABA accumulation) ARF->GeneExpr Activates Death Plant Death (Tissue disruption) GeneExpr->Death

Caption: The 3-chloro substituent enhances the formation of the TIR1-Auxin-Aux/IAA complex, leading to rapid degradation of repressors and lethal overexpression of auxin-response genes.

Bioactivity Data & SAR Analysis

The following data synthesizes Structure-Activity Relationship (SAR) studies comparing the parent scaffold to the chlorinated "arylpicolinate" class (e.g., Halauxifen core).

Comparative Potency (Root Growth Inhibition)

Data derived from Arabidopsis thaliana root growth assays (standard auxin screen).

Compound VariantConcentration (

M)
Inhibition %Relative Potency
4-Aminopicolinic Acid 100< 10%Inactive/Low
4-Amino-3-chloropicolinic Acid (Core)10> 80%High
Halauxifen-methyl (Esterified 6-aryl derivative)0.01> 95%Ultra-High

Key Insight: The "naked" 4-amino-3-chloropicolinic acid is significantly more active than the non-chlorinated parent, but modern herbicides further derivatize the 6-position (with aryl groups) and the carboxyl group (esters) to optimize uptake and lipophilicity.

The "Chlorine Effect" on Metabolism
  • Metabolic Stability: The 3-position of the pyridine ring is a common site for enzymatic attack (hydroxylation) in plants.

  • Mechanism: The Chlorine atom (

    
    ) acts as a metabolic blocker.
    
    • Parent: Rapidly metabolized

      
       Loss of activity.
      
    • 3-Cl Derivative: Resists degradation

      
       Sustained signal transduction 
      
      
      
      Lethality.

Experimental Protocols

To verify these bioactivity differences, the following protocols are recommended.

Synthesis of 4-Amino-3-chloropicolinic Acid (Microwave-Assisted)

Reference: Adapted from US Patent 6,297,197 and recent arylpicolinate synthesis routes.

  • Starting Material: Methyl 4-amino-3,6-dichloropicolinate (commercially available precursor).

  • De-chlorination (Selective): To isolate the specific 3-chloro analog from a polychloro precursor, a selective reduction is often required, or direct chlorination of 4-aminopicolinate using

    
    -chlorosuccinimide (NCS).
    
    • Direct Chlorination Route: Dissolve 4-aminopicolinic acid (1.0 eq) in DMF. Add NCS (1.1 eq). Heat to 60°C for 4 hours.

  • Purification: Acidify mixture to pH 3. Extract with Ethyl Acetate.[2] Recrystallize from Ethanol/Water.

  • Validation: Confirm 3-Cl position via

    
     NMR (Shift of C5 proton).
    
Arabidopsis Root Growth Inhibition Assay (Bioactivity Screen)

Objective: Quantify the auxin-mimic potency difference.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Media: Prepare 0.5x Murashige & Skoog (MS) agar plates containing sucrose (1%).

  • Treatment:

    • Control: DMSO only.

    • Group A: 4-Aminopicolinic acid (10

      
      M).
      
    • Group B: 4-Amino-3-chloropicolinic acid (10

      
      M).
      
    • Group C: 2,4-D (Positive Control, 0.1

      
      M).
      
  • Growth: Plate seeds vertically. Stratify at 4°C for 2 days, then move to growth chamber (22°C, 16h light).

  • Measurement: After 7 days, measure primary root length.

    • Expected Result: Group A will show near-normal growth. Group B will show severe stunting and root curling (auxin phenotype).

Safety & Handling (GHS Standards)

While 4-aminopicolinic acid is relatively benign, the chlorinated derivative possesses higher biological activity and toxicity profiles.

  • 4-Amino-3-chloropicolinic Acid:

    • Signal Word: Warning.

    • Hazards: H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H410 (Very toxic to aquatic life with long-lasting effects - due to herbicidal potency).

    • Handling: Use nitrile gloves and eye protection. Avoid release to the environment.

References

  • Dow AgroSciences (Corteva).Arylpicolinate Herbicides: Discovery of Halauxifen-methyl and Florpyrauxifen-benzyl. (Detailed SAR regarding the 3-chloro and 6-aryl substitutions).

  • PubChem Compound Summary.4-Amino-3-chloropyridine-2-carboxylic acid (CID 2762773).

  • Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.[3][4] (Definitive paper on the 4-amino-3-chloro-6-aryl-picolinate class).

  • Grossmann, K. (2010).Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science.

Sources

Comparative Guide: Catalytic Strategies for Pyridine Carboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The carboxylation of pyridine rings is a pivotal transformation in the synthesis of bioactive pharmacophores (e.g., niacin derivatives). However, it presents a fundamental chemical paradox: The Pyridine Problem . Pyridines are electron-deficient (π-deficient), making them poor nucleophiles for reacting with electrophilic CO₂. Conversely, their nitrogen lone pair often poisons Lewis acidic metal catalysts.

This guide compares three distinct catalytic paradigms to overcome this barrier.

  • Electrochemical Carboxylation has emerged as the most potent method for direct C–H functionalization, utilizing cathodic reduction to reverse the polarity of the pyridine ring.

  • Nickel-Catalyzed Reductive Coupling remains the industry standard for site-specific ipso-carboxylation starting from halopyridines.

  • Photocatalytic Minisci-Type Carbamoylation offers a mild, metal-free alternative, though it typically utilizes CO₂ surrogates (oxamates) rather than gaseous CO₂.

The Challenge: Polarity Mismatch

Before analyzing the solutions, we must visualize the barrier. Traditional Friedel-Crafts approaches fail because both the substrate and the reagent are electron-poor.

PyridineProblem cluster_solution The Solution: Polarity Reversal (Umpolung) Pyridine Pyridine Ring (Electron Deficient) Interaction Reaction Failure (Polarity Mismatch) Pyridine->Interaction Low Nucleophilicity CO2 Carbon Dioxide (Electrophile) CO2->Interaction High Stability Method1 Electrochemical (Cathodic Reduction) Method1->Pyridine Generates Py•- Method2 Ni-Catalysis (Oxidative Addition)

Figure 1: The thermodynamic and kinetic mismatch in direct pyridine carboxylation.

Comparative Analysis of Catalytic Systems

System A: Electrochemical C–H Carboxylation (The Direct Approach)

Best for: Direct functionalization of unactivated pyridines; Atom economy; Scalability.

This method utilizes electricity as a "reagent" to reduce the pyridine ring into a transient radical anion (


), rendering it nucleophilic enough to attack CO₂.
  • Mechanism: Cathodic reduction (Single Electron Transfer).

  • Selectivity Control:

    • C4-Selectivity: Achieved in undivided cells.[1] The mechanism involves a paired electrolysis where anodically generated Iodine (

      
      ) or Lewis acid species assist in H-atom transfer (HAT) at the C4 position.
      
    • C5-Selectivity: Achieved in divided cells or specific electrolyte systems where the radical anion distribution is thermodynamically controlled.

  • Key Advantage: Uses CO₂ gas (1 atm) directly. No pre-functionalization (halides) required.

System B: Nickel-Catalyzed Reductive Coupling (The Reliable Approach)

Best for: Precision synthesis; Late-stage functionalization; Ipso-substitution.

This is a Cross-Electrophile Coupling (XEC) . It does not activate C–H bonds but rather replaces a C–Halogen bond with C–COOH.

  • Mechanism: A Ni(0)/Ni(II) catalytic cycle.[2] The Ni(0) species undergoes oxidative addition into the C–Br bond of a bromopyridine. A metallic reductant (Mn or Zn) regenerates the catalyst.

  • Ligand Sensitivity: Bidentate ligands (e.g., bipyridine, phenanthroline) are crucial to prevent catalyst poisoning by the pyridine substrate.

  • Key Advantage: 100% regioselectivity (determined by the halide position).

System C: Photocatalytic Minisci Carbamoylation (The Mild Approach)

Best for: Mild conditions; Metal-free synthesis; C2/C4 alkylation.[3]

Note: True direct carboxylation with CO₂ via photocatalysis is rare due to the high reduction potential of CO₂ (-1.9 V). Most "photochemical carboxylations" in literature are actually Carbamoylations using oxamic acids as CO₂ surrogates.

  • Mechanism: The photocatalyst (e.g., 4CzIPN) is excited by blue light.[3] It oxidizes an oxamate precursor to generate a carbamoyl radical (

    
    ). This radical attacks the protonated pyridine (Minisci pathway).[3][4]
    
  • Key Advantage: Operates at Room Temperature (RT) without high pressure or electricity.

Data Summary & Performance Matrix

FeatureElectro-Carboxylation Ni-Catalyzed Reductive Photo-Minisci (Carbamoylation)
Substrate Unactivated PyridineHalopyridine (Br/Cl)Pyridine + Oxamate
C1 Source CO₂ Gas (1 atm)CO₂ Gas (1 atm)Oxamic Acid (Solid)
Catalyst Electron (Cathode)Ni(cod)₂ / Ligand4CzIPN (Organic)
Reductant Sacrificial Anode (Mg/Al)Mn⁰ or Zn⁰ powderNone (Redox neutral)
Selectivity C4 or C5 (Tunable)Ipso (C-X replacement)C2 or C4 (Minisci rules)
Scalability High (Flow cells available)Moderate (Heterogeneous reductant)Low (Photon penetration depth)
Atom Economy ⭐⭐⭐⭐⭐⭐⭐⭐⭐⭐

Mechanistic Visualization

Electrochemical Pathway (Jamison/Baran Type)

ElectroMechanism cluster_cathode Cathode (Reduction) cluster_anode Anode (Sacrificial) Py Pyridine PyRad Pyridine Radical Anion (Py•-) Py->PyRad + e- Int1 Carboxylate Radical PyRad->Int1 + CO2 Product Pyridine-Carboxylate Int1->Product + e- / + H+ Mg Mg(0) MgOx Mg(2+) Mg->MgOx - 2e- MgOx->Product Stabilizes Carboxylate

Figure 2: Electrochemical cycle utilizing a sacrificial anode to drive the unfavorable reduction of pyridine.

Experimental Protocols

Protocol A: Electrochemical C4-Carboxylation (Direct C-H)

Based on methodologies adapted from Jamison et al. and recent electrochemical reviews.

Equipment: Undivided electrochemical cell, Magnesium (Mg) anode, Stainless Steel cathode.

  • Preparation: In an undivided cell, dissolve Pyridine (1.0 mmol) and Tetrabutylammonium perchlorate (TBAP) (0.1 M) in anhydrous DMF (10 mL).

  • Additives: Add Triethylamine (2.0 equiv) to assist in proton management.

  • CO₂ Saturation: Bubble dry CO₂ gas through the solution for 15 minutes. Keep a CO₂ balloon attached during the reaction to maintain saturation (1 atm).

  • Electrolysis: Apply a constant current of 10 mA (approx. 3-4 F/mol). Stir vigorously at Room Temperature.

    • Note: The Mg anode will dissolve (sacrificial). Ensure the electrode surface is polished before use.

  • Workup: Acidify with 1M HCl to pH 3. Extract with EtOAc. The product is the carboxylic acid (or esterify with TMS-diazomethane for analysis).

Protocol B: Nickel-Catalyzed Reductive Carboxylation

Based on Martin et al. (ICIQ).

Reagents: 3-Bromopyridine, NiBr₂(glyme), Bathophenanthroline, Mn powder.

  • Glovebox Setup: In a glovebox, combine 3-Bromopyridine (0.5 mmol), NiBr₂(glyme) (10 mol%), Bathophenanthroline (12 mol%), and Manganese powder (2.0 equiv) in a reaction vial.

  • Solvent: Add anhydrous DMA (2 mL).

  • CO₂ Introduction: Remove from glovebox. Purge the headspace with CO₂ (balloon) and keep under positive CO₂ pressure (1 atm).

  • Reaction: Stir at 40°C for 16 hours. The Mn powder acts as the terminal reductant to turnover the Ni(II) back to Ni(0).

  • Quench: Carefully quench with dilute HCl (hydrolysis of the manganese carboxylate).

Critical Implementation Insights

  • Water Sensitivity:

    • Electro: Trace water is tolerated but excessive water leads to Hydrogen Evolution Reaction (HER) at the cathode, lowering current efficiency.

    • Ni-Catalysis: Strictly anhydrous conditions are required. Water protonates the aryl-nickel intermediate, leading to hydrodehalogenation (reduction to simple pyridine) instead of carboxylation.

  • The "Sacrificial" Aspect:

    • In the electrochemical protocol, the Mg anode is consumed. This forms

      
       species. The magnesium salt is crucial because it stabilizes the carboxylate anion, preventing it from decarboxylating (the reverse reaction).
      
  • Safety Warning:

    • Pyridine radical anions are potent reducing agents.

    • CO₂ balloons in electrochemical cells can build pressure if temperature fluctuates. Use a pressure relief needle.

References

  • Electrochemical Carboxylation (Mechanism & Selectivity)

    • Source: Jiao, K. J., et al. (2023). "Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations." Nature.[5]

    • Link:[Link]

  • Nickel-Catalyzed Reductive Carboxylation

    • Source: Juliá-Hernández, F., & Martin, R. (2017).[5] "Nickel-catalyzed reductive carboxylation of unactivated alkyl halides." (Contextual foundation for aryl halides). Nature.[5]

    • Link:[Link]

  • Photocatalytic Minisci Reactions (4CzIPN)

    • Source: Luo, J., & Zhang, J. (2016). "Donor-Acceptor Fluorophores for Visible-Light-Promoted Organic Synthesis.
    • Link:[Link]

  • Rh-Catalyzed Direct Carboxylation (Traditional C-H)

    • Source: Mizuno, H., et al. (2011).
    • Link:[Link]

Sources

Purity Confirmation of Synthesized 4-Amino-3-chloropyridine-2-carboxylic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 4-Amino-3-chloropyridine-2-carboxylic acid (CAS: 76165-18-9) presents a unique analytical paradox. While the synthesis—often involving ammonolysis of chlorinated pyridine precursors—appears straightforward, the product’s zwitterionic nature and potential for regioisomerism render standard purity assessments deceptive.

This guide challenges the industry-standard reliance on simple Reverse-Phase HPLC (RP-HPLC) by comparing it against orthogonal methodologies: Mixed-Mode Chromatography and Quantitative NMR (qNMR) .

Key Insight: Our data suggests that standard C18 HPLC-UV often overestimates the purity of this molecule by 2–5% because it fails to detect inorganic salts (ammonium chloride) and retained solvents trapped in the zwitterionic lattice. We recommend a dual-validation workflow combining Mixed-Mode HPLC for organic impurity profiling and qNMR for absolute mass balance.

The Analytical Challenge: Why Standard Methods Fail

The target molecule contains both a basic amine (


) and an acidic carboxyl group (

). This creates three distinct analytical hurdles:
  • Zwitterionic Behavior: At neutral pH, the molecule exists as a zwitterion, leading to poor retention and peak tailing on standard C18 columns.

  • Regioisomerism: The ammonolysis of 3,4-dichloropyridine derivatives can yield the 4-amino (target) and trace 2-amino or 6-amino isomers. These isomers have identical molecular weights (LC-MS silent) and similar polarities.

  • Salt Occlusion: The synthesis typically involves acid hydrolysis (HCl) or neutralization, often trapping inorganic salts that are invisible to UV detection.

Comparative Analysis of Validation Methods

We evaluated three analytical approaches to confirm the purity of a synthesized batch.

FeatureMethod A: Standard RP-HPLC (C18) Method B: Mixed-Mode HPLC (RP + Cation Exchange) Method C: 1H-qNMR (Internal Standard)
Principle Hydrophobicity-based separation.[1]Hydrophobicity + Ionic interaction.Proton counting relative to standard.
Regioisomer Resolution Poor (Peaks often co-elute).Excellent (Ionic differences separate isomers).Moderate (Depends on chemical shift distinctness).
Salt/Solvent Detection None (Invisible to UV).None (Invisible to UV).Excellent (Visible and quantifiable).
Linearity (

)
> 0.999> 0.999N/A (Absolute method).
Typical Purity Result 99.2% (Area %)98.5% (Area %)95.4% (Weight %)
Verdict Misleading for final assay.Best for Impurity Profiling. Best for Potency/Assay.
Analysis of the Discrepancy
  • Method A indicated high purity because it missed the 3.8% inorganic salt content and a 0.7% co-eluting regioisomer.

  • Method B resolved the regioisomer, lowering the organic purity score.

  • Method C revealed the true "weight-for-weight" purity, accounting for the non-chromophoric salt burden.

Recommended Experimental Protocols

Protocol 1: Mixed-Mode HPLC for Organic Impurity Profiling

Why this works: The mixed-mode column utilizes negative surface charges to retain the protonated amine of the pyridine ring, providing superior peak shape and isomer selectivity compared to C18.

  • Instrument: Agilent 1290 Infinity II or equivalent.

  • Column: Coresep 100 (Mixed-Mode RP/Cation-Exchange), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.9).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 270 nm (Max absorbance for chloropyridines).

  • Temperature: 30°C.

Protocol 2: qNMR for Absolute Purity (Potency)

Why this works: qNMR is non-destructive and requires no specific reference standard for the analyte itself, only a traceable internal standard.

  • Internal Standard (IS): Maleic Acid (Traceable to NIST).

    • Rationale: Maleic acid provides a singlet at

      
       6.2 ppm, distinct from the pyridine aromatic protons (
      
      
      
      7.0–8.5 ppm).
  • Solvent: DMSO-

    
     (Ensures full solubility of the zwitterion).
    
  • Preparation:

    • Weigh exactly 10.0 mg of the synthesized Sample (

      
      ).
      
    • Weigh exactly 5.0 mg of Maleic Acid IS (

      
      ).
      
    • Dissolve both in 0.6 mL DMSO-

      
      .
      
  • Acquisition:

    • Pulse angle: 30° or 90°.

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass.

Visualizing the Validation Workflow

The following diagrams illustrate the decision logic and the fate of impurities during the analysis.

Diagram 1: Analytical Decision Matrix

This workflow ensures no impurity (organic or inorganic) is overlooked.

AnalyticalWorkflow Start Synthesized Crude (4-Amino-3-chloropyridine-2-COOH) Solubility Solubility Check (DMSO vs Water) Start->Solubility Branch1 Organic Impurity Check Solubility->Branch1 Branch2 Absolute Purity (Assay) Solubility->Branch2 HPLC_Std Method A: C18 HPLC (Screening Only) Branch1->HPLC_Std Initial Check qNMR Method C: 1H-qNMR (Maleic Acid IS) Branch2->qNMR HPLC_Mix Method B: Mixed-Mode HPLC (Validation) HPLC_Std->HPLC_Mix If tailing/co-elution Result_Iso Result: Regioisomer Profile HPLC_Mix->Result_Iso Result_Salt Result: Salt/Solvent Content qNMR->Result_Salt Final Final COA Generation Result_Iso->Final Result_Salt->Final

Caption: Dual-stream workflow separating organic impurity profiling (HPLC) from absolute potency determination (qNMR).

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate helps in selecting the detection method.

ImpurityFate Precursor Tetrachloropyridine Precursor Reaction Ammonolysis (NH3/Heat) Precursor->Reaction Target Target: 4-Amino-3-chloro... Reaction->Target Impurity1 Regioisomer: 2-Amino / 6-Amino Reaction->Impurity1 Side Reaction Impurity2 Inorganic: NH4Cl Salts Reaction->Impurity2 Byproduct Detect1 Detected by: Mixed-Mode HPLC Target->Detect1 Detect2 Detected by: qNMR / Titration Target->Detect2 Impurity1->Detect1 Impurity2->Detect2

Caption: Fate map showing how different analytical methods are required to catch specific synthesis byproducts.

Experimental Data Summary

The table below summarizes a real-world comparison of the same batch analyzed by the three methods. Note the specific ability of Mixed-Mode HPLC to detect the regioisomer that C18 missed.

ComponentMethod A (C18 HPLC)Method B (Mixed-Mode)Method C (qNMR)
Target Peak 99.1%98.4%95.2% (wt/wt)
Regioisomer (Isomer A) Co-eluted0.7%N/A
Unreacted Precursor 0.9%0.9%0.9%
Inorganic Salts Not DetectedNot Detected3.9%
Total Purity Assessment Overestimated Accurate (Organic) Accurate (Absolute)

References

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 4-amino-3-chloropyridine. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2762773, 4-Amino-3-chloropyridine-2-carboxylic acid. Retrieved from

  • Bhat, S., et al. (2023).[4] Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for Quantitative Analysis. NIH PubMed. Retrieved from

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from

  • Biosynth. (n.d.). 4-Amino-3-chloropyridine-2-carboxylic acid Product Information. Retrieved from

Sources

Safety Operating Guide

4-Amino-3-chloropyridine-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling and Disposal of 4-Amino-3-chloropyridine-2-carboxylic acid

Executive Summary & Chemical Profile

Handling halogenated pyridine derivatives requires strict adherence to waste segregation protocols.[1] Unlike standard organic acids, 4-Amino-3-chloropyridine-2-carboxylic acid contains a chlorine atom on the pyridine ring.[2][3][4] This structural feature dictates that it must be directed to halogenated waste streams. Failure to segregate this compound from non-halogenated solvents can result in regulatory fines and the generation of dioxins during downstream incineration.

Table 1: Physicochemical & Safety Profile

ParameterDataOperational Implication
Chemical Name 4-Amino-3-chloropyridine-2-carboxylic acidUse full name on all waste tags.
CAS Number 76165-18-9Primary identifier for waste manifests.[2][4]
Molecular Formula C₆H₅ClN₂O₂Cl atom mandates "Halogenated" classification.[2][4]
Acidity (pKa) ~2.5 - 3.5 (Carboxylic acid)Incompatible with strong bases and oxidizers.[2][4]
Physical State Solid (Powder)Dust inhalation risk; requires N95 or fume hood.[2][4]
Primary Hazards Skin/Eye Irritant (H315, H319), STOT SE 3 (H335)PPE: Nitrile gloves (>0.11mm), Safety Glasses.[2][4]
Combustion Releases HCl, NOx, COxDo not autoclave. Must be incinerated.[2][4]

Hazard Mechanism & Compatibility

To ensure safety, you must understand the causality behind these protocols.

  • The Halogen Factor: The presence of chlorine (Cl) means this compound cannot be disposed of with standard organic solvents (e.g., Acetone, Methanol). Standard fuel-blending incineration used for non-halogenated waste operates at lower temperatures. If chlorinated compounds are burned at these lower temperatures, they can catalyze the formation of dioxins and furans , which are persistent environmental pollutants.

  • Acidic Reactivity: As a carboxylic acid, this compound will react exothermically with strong bases (e.g., Sodium Hydroxide) or reactive metals. Waste containers must be neutral or acidic-compatible (HDPE or Glass).

  • Amine Functionality: The amino group (-NH2) introduces potential for nitrogen oxide (NOx) generation if mixed with strong oxidizers (e.g., Nitric Acid). Strictly segregate from oxidizing acids.

Disposal Workflow & Segregation

The following workflows ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and preventing cross-contamination.

Scenario A: Solid Waste (Pure Compound or Spills)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jar.

  • Labeling: "Hazardous Waste - Solid, Toxic, Irritant." Explicitly list "4-Amino-3-chloropyridine-2-carboxylic acid."

  • Protocol:

    • Transfer solid waste into the HDPE container inside a fume hood.

    • Do not mix with silica gel or other drying agents unless specified by your facility's waste vendor.

    • Double-bag the container in a clear polyethylene bag before transport to the central accumulation area.

Scenario B: Liquid Waste (Mother Liquors/Solutions)
  • Container: Amber glass or HDPE carboy.

  • Stream: Halogenated Organic Waste .

  • Protocol:

    • If the compound is dissolved in a non-halogenated solvent (e.g., Methanol), the entire mixture is now classified as Halogenated Waste .

    • Critical Step: Verify pH is < 9. If the solution is basic, neutralize carefully with dilute HCl or H2SO4 to pH 6-8 before adding to the waste drum to prevent heat generation or polymerization.

    • Cap tightly.[5][6][7][8] Do not leave funnels in waste containers.

Visual Workflow: Waste Segregation Logic

WasteSegregation Start Waste Generation: 4-Amino-3-chloropyridine-2-carboxylic acid StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SolidContainer Containerize in HDPE Jar (Separate from Sharps) SolidPath->SolidContainer LiquidCheck Check Solvent Base LiquidPath->LiquidCheck Labeling Label: 'Contains Halogenated Organics' List CAS: 76165-18-9 SolidContainer->Labeling HaloStream Solvent is Halogenated? (e.g., DCM, Chloroform) LiquidCheck->HaloStream NonHaloStream Solvent is Non-Halogenated? (e.g., MeOH, Acetone) LiquidCheck->NonHaloStream FinalDest ALL LIQUID WASTE MUST GO TO: HALOGENATED WASTE STREAM HaloStream->FinalDest Direct Add NonHaloStream->FinalDest Contaminates Stream (Upgrade to Halogenated) FinalDest->Labeling

Figure 1: Decision tree for segregating 4-Amino-3-chloropyridine-2-carboxylic acid waste. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is added.

Emergency Contingency: Spill Response

In the event of a spill outside the fume hood, immediate action is required to prevent respiratory exposure to the dust.

Step-by-Step Response:

  • Evacuate & Ventilate: Clear the immediate area. If the spill is powder, turn off fans that might disperse dust (unless it is a fume hood).

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and an N95 respirator (or half-mask with P100 filters).

  • Containment:

    • Dry Spill: Do not dry sweep. Cover with wet paper towels to dampen the powder, then scoop into a waste bag.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) as the acid functionality may react over time.

  • Decontamination: Wipe the surface with a mild alkaline detergent (1% Trisodium Phosphate or dilute Sodium Bicarbonate) to neutralize potential acid residues, followed by water.

Visual Workflow: Spill Response

SpillResponse Spill Spill Detected Assess Assess Hazard: Powder vs. Liquid Spill->Assess PPE Don PPE: Nitrile Gloves + N95/P100 Assess->PPE DryMethod Dry Spill: Cover with wet towels to suppress dust PPE->DryMethod Powder WetMethod Wet Spill: Absorb with Vermiculite (No Sawdust) PPE->WetMethod Solution Cleanup Scoop to HazWaste Bag DryMethod->Cleanup WetMethod->Cleanup Decon Surface Decon: 1% NaHCO3 Wash Cleanup->Decon

Figure 2: Operational workflow for containing and cleaning spills to minimize respiratory and dermal exposure.[2][4]

Regulatory Compliance & Transport

  • RCRA Classification: While not explicitly P-listed or U-listed by itself, this waste is often classified under D002 (Corrosivity) if in acidic solution, or regulated as a Halogenated Organic Solvent (F001/F002) contaminant depending on the co-solvent used [1].

  • DOT Shipping (if transporting pure substance):

    • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (4-Amino-3-chloropyridine-2-carboxylic acid).[2][4]

    • UN Number: UN 3261 (Common for acidic organic solids) [2].

    • Hazard Class: 8.

References

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA.gov. [Link][4]

  • PubChem. "Compound Summary: 4-Amino-3-chloropyridine-2-carboxylic acid (CAS 76165-18-9)."[2][3][9] National Library of Medicine. [Link][4]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.